molecular formula C7H16N2 B1424332 1,2-Dimethylpiperidin-3-amine CAS No. 1461708-38-2

1,2-Dimethylpiperidin-3-amine

Cat. No.: B1424332
CAS No.: 1461708-38-2
M. Wt: 128.22 g/mol
InChI Key: OGWCETMUBQTQMT-UHFFFAOYSA-N
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Description

1,2-Dimethylpiperidin-3-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWCETMUBQTQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and properties of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dimethylpiperidin-3-amine

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility, combined with its ability to modulate physicochemical properties such as lipophilicity and basicity, makes it an invaluable building block in drug design.[1] This guide focuses on a specific, yet underexplored, derivative: This compound .

While direct literature on this precise molecule is sparse, its structural motifs—a vicinal diamine arrangement on a substituted piperidine ring—suggest significant potential as a scaffold for novel therapeutics, particularly in neurology and oncology.[1][2] This document, therefore, serves as a technical and theoretical framework for researchers and drug development professionals. It outlines plausible synthetic strategies, predicts key physicochemical and spectroscopic properties, and discusses potential applications, drawing upon established chemical principles and data from closely related analogues.

Section 1: Molecular Structure and Stereochemical Complexity

The structure of this compound (C₇H₁₆N₂) presents considerable stereochemical complexity, a critical consideration in drug development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] The molecule possesses two stereogenic centers at the C2 and C3 positions of the piperidine ring.

This gives rise to four possible stereoisomers, existing as two pairs of enantiomers:

  • (2R, 3R)-1,2-Dimethylpiperidin-3-amine and its enantiomer (2S, 3S)-1,2-Dimethylpiperidin-3-amine (trans-isomers).

  • (2R, 3S)-1,2-Dimethylpiperidin-3-amine and its enantiomer (2S, 3R)-1,2-Dimethylpiperidin-3-amine (cis-isomers).

The spatial relationship between the C2-methyl group and the C3-amino group dictates the cis/trans configuration, which in turn influences the preferred chair conformation of the piperidine ring and the overall three-dimensional shape of the molecule. Controlling this stereochemistry during synthesis is paramount for isolating and evaluating the biological activity of each distinct isomer.

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers 2R,3R (2R, 3R) 2S,3S (2S, 3S) 2R,3R->2S,3S Enantiomers 2R,3S (2R, 3S) 2S,3R (2S, 3R) 2R,3S->2S,3R Enantiomers center This compound (Four Stereoisomers) center->2R,3R Diastereomeric Relationship center->2R,3S Diastereomeric Relationship

Stereoisomeric relationships of this compound.

Section 2: Proposed Synthetic Strategies

Given the absence of a documented synthesis for this compound, we can propose several plausible routes based on well-established methodologies for constructing substituted piperidines.[5] The choice of strategy would depend on the availability of starting materials, cost, and the desired level of stereochemical control.

Strategy A: Reductive Amination of a Piperidone Precursor

This is arguably the most direct and versatile approach. The key intermediate is 1,2-dimethylpiperidin-3-one. The synthesis would proceed via the reductive amination of this ketone.

  • Causality: This strategy is powerful because the final amination step is robust and can be performed with various ammonia sources or primary amines. The use of a chiral reducing agent or a chiral auxiliary could potentially induce stereoselectivity at the C3 position. The primary challenge lies in the efficient synthesis of the substituted piperidone precursor.

G start Suitable Precursor (e.g., 2-Methyl-3-oxobutanoate derivative) step1 Cyclization & N-Methylation start->step1 piperidone 1,2-Dimethyl- piperidin-3-one step1->piperidone step2 Reductive Amination (e.g., NH3, NaBH(OAc)3) piperidone->step2 product 1,2-Dimethyl- piperidin-3-amine step2->product G start 3-Amino-2-methylpyridine step1 N-Methylation of Ring Nitrogen start->step1 pyridinium N-Methyl Pyridinium Salt step1->pyridinium step2 Catalytic Hydrogenation (e.g., H2, Rh/Al2O3) pyridinium->step2 product 1,2-Dimethyl- piperidin-3-amine (Diastereomeric Mixture) step2->product

Workflow for the Pyridine Reduction Strategy.

Section 3: Hypothetical Experimental Protocol (Reductive Amination)

This protocol is a predictive, self-validating workflow based on the reductive amination strategy (Strategy A).

Objective: To synthesize this compound from 1,2-dimethylpiperidin-3-one.

Step 1: Imine Formation and In-Situ Reduction

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,2-dimethylpiperidin-3-one (1.0 eq).

  • Solvent and Amine Source: Dissolve the ketone in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add a solution of ammonia in methanol (7N, 5.0 eq).

    • Rationale: DCE is a common solvent for reductive aminations. An excess of the ammonia source is used to drive the equilibrium towards imine formation.

  • Reducing Agent Addition: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the ketone starting material. It is less water-sensitive than other hydrides like sodium cyanoborohydride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.

Step 2: Workup and Extraction

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: This step neutralizes the acidic byproducts and any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of DCM and methanol (with 1% triethylamine) is typically effective.

    • Rationale: The addition of triethylamine to the eluent prevents the protonation of the amine product on the acidic silica gel, which would otherwise lead to peak tailing and poor separation.

  • Characterization: Combine the pure fractions and concentrate to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The product will likely be a mixture of diastereomers, which may be separable by careful chromatography or by fractional crystallization of a suitable salt (e.g., hydrochloride or tartrate).

Section 4: Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure and data from analogous compounds. [6][7][8]

Property Predicted Value / Characteristics Source of Rationale
Molecular Formula C₇H₁₆N₂ -
Molecular Weight 128.22 g/mol -
Appearance Colorless to pale yellow oil General property of small aliphatic amines
pKa (Piperidine N) ~10.5 - 11.5 Typical for N-alkyl piperidines
pKa (Primary Amine) ~9.5 - 10.5 Typical for primary alkylamines

| LogP | ~0.5 - 1.0 | Estimated from similar structures [6]|

Predicted Spectroscopic Signatures
SpectroscopyPredicted Chemical Shift / AbsorptionRationale and Key Features
¹H NMR ~2.2-2.4 ppm (s, 3H): N-CH₃~1.0-1.2 ppm (d, 3H): C2-CH₃~2.5-3.0 ppm (m, 1H): C3-H~1.5-2.0 ppm (br s, 2H): -NH₂~1.4-3.2 ppm (m): Ring protonsThe N-methyl singlet will be distinct. The C2-methyl will be a doublet due to coupling with the C2-H. The -NH₂ protons are often broad and exchangeable with D₂O. [9]The ring protons will exhibit complex splitting patterns.
¹³C NMR ~55-65 ppm: C2, C6~45-55 ppm: C3~40-45 ppm: N-CH₃~20-30 ppm: C4, C5~10-15 ppm: C2-CH₃Carbons adjacent to nitrogen atoms are deshielded and appear in the 40-65 ppm range. [9]The specific shifts will vary between diastereomers.
IR Spectroscopy 3300-3400 cm⁻¹ (two bands): N-H stretch2950-2800 cm⁻¹: C-H stretch1590-1650 cm⁻¹: N-H bend (scissoring)The presence of two distinct bands in the N-H stretch region is a hallmark of a primary amine (R-NH₂). [10][11]
Mass Spec (EI) m/z 128: Molecular Ion (M⁺)m/z 113: [M-CH₃]⁺m/z 85, 71: Characteristic fragments from α-cleavageThe molecular ion should be visible. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen) is a characteristic fragmentation pathway for amines, leading to resonance-stabilized iminium cations. [12][13]

Section 5: Potential Applications in Drug Discovery

The 1,2-diamine (or vicinal diamine) motif is a key structural element in numerous biologically active molecules and transition-metal ligands. [14]The this compound scaffold offers several attractive features for drug design:

  • Scaffold for Combinatorial Chemistry: The primary amine at the C3 position serves as a versatile handle for derivatization, allowing for the rapid generation of libraries of compounds through techniques like amide coupling or reductive amination.

  • Chelating Moiety: The 1,2-diamine arrangement can act as a bidentate ligand, capable of chelating metal ions. This property is relevant for designing metalloenzyme inhibitors or diagnostic imaging agents.

  • Pharmacophore for CNS Targets: The piperidine ring is a well-established scaffold for targeting central nervous system (CNS) receptors, such as GPCRs and ion channels. [1]The specific substitution pattern of this compound could confer novel selectivity for receptor subtypes, for instance, sigma receptors or histamine receptors. [15]4. Chiral Building Block: Once the stereoisomers are separated, they serve as valuable chiral building blocks for the synthesis of complex, enantiomerically pure target molecules, which is a regulatory requirement for many modern pharmaceuticals.

Conclusion

This compound represents a promising yet underexplored chemical entity. While its synthesis requires careful planning to control stereochemistry, established methods in heterocyclic chemistry provide clear and plausible pathways for its construction. The predictive data on its properties suggest that standard analytical techniques are well-suited for its characterization. For medicinal chemists and drug discovery teams, this molecule offers a novel, three-dimensional scaffold with multiple points for diversification, making it a valuable target for future research and library synthesis programs.

References

  • Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • PubChem. N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Vasilev, V. P., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • SynZeal. 1-Nitrosopiperidin-3-amine. Available from: [Link]

  • PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
  • Papke, R. L., et al. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • SpectraBase. 1,2-Dimethyl-3-piperideine. Available from: [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available from: [Link]

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of dimethylamine. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Miyajima, K., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. PubMed. Available from: [Link]

  • Leza, J. C., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available from: [Link]

  • Bulgarian Chemical Communications. Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Available from: [Link]

  • Kim, I. S., & Biscoe, M. R. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. Available from: [Link]

  • Li, H., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available from: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

  • PASL. (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Available from: [Link]

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1,2-Dimethylpiperidin-3-amine chemical structure and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry, Synthesis, and Potential Applications of 1,2-Dimethylpiperidin-3-amine

A Note on the Subject Matter: The specific molecule, this compound, is not extensively documented in publicly accessible scientific literature. Therefore, this guide leverages established principles of medicinal and synthetic chemistry to construct a comprehensive technical profile. By analyzing its structural components—the piperidine scaffold, the vicinal methyl and amino groups, and N-methylation—we can predict its properties, devise synthetic strategies, and propose potential applications in drug discovery. This document serves as an expert-level, hypothesis-driven analysis for research scientists and drug development professionals.

Molecular Profile and Stereochemical Complexity

This compound possesses a saturated heterocyclic core, the piperidine ring, which is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional space. The substitution pattern introduces two stereocenters at the C2 and C3 positions, leading to a complex stereochemical landscape.

1.1. Chemical Structure and Isomerism

The structure contains two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These can be grouped into two pairs of enantiomers: (cis) and (trans).

  • Cis Isomers: The methyl group at C2 and the amine group at C3 are on the same face of the piperidine ring. This pair consists of the (2R,3S) and (2S,3R) enantiomers.

  • Trans Isomers: The methyl group at C2 and the amine group at C3 are on opposite faces of the ring. This pair consists of the (2R,3R) and (2S,3S) enantiomers.

The conformational equilibrium of the piperidine ring (chair conformations) is heavily influenced by the steric demands of these substituents. In the trans isomers, a conformation where both the C2-methyl and C3-amine groups are in equatorial positions is likely to be strongly favored to minimize 1,3-diaxial interactions. For the cis isomers, one substituent must adopt a less stable axial position, leading to higher conformational energy. This inherent stereochemical and conformational rigidity is a key feature exploited in rational drug design.

G cluster_trans (2R,3R)-1,2-Dimethylpiperidin-3-amine (Trans) cluster_cis (2R,3S)-1,2-Dimethylpiperidin-3-amine (Cis) trans_N trans_C2 trans_N->trans_C2 trans_N_Me CH3 trans_N->trans_N_Me (N1-Me) trans_C3 trans_C2->trans_C3 trans_C2_Me CH3 trans_C2->trans_C2_Me (C2-Me, down) trans_C4 trans_C3->trans_C4 trans_C3_NH2 NH2 trans_C3->trans_C3_NH2 (C3-Amine, up) trans_C5 trans_C4->trans_C5 trans_C6 trans_C5->trans_C6 trans_C6->trans_N cis_N cis_C2 cis_N->cis_C2 cis_N_Me CH3 cis_N->cis_N_Me (N1-Me) cis_C3 cis_C2->cis_C3 cis_C2_Me CH3 cis_C2->cis_C2_Me (C2-Me, down) cis_C4 cis_C3->cis_C4 cis_C3_NH2 NH2 cis_C3->cis_C3_NH2 (C3-Amine, down) cis_C5 cis_C4->cis_C5 cis_C6 cis_C5->cis_C6 cis_C6->cis_N G target This compound step3 Stereoselective Reduction & N-Methylation target->step3 precursor1 2-Methyl-3-aminopyridine step3->precursor1 step2 Hydrogenation precursor1->step2 precursor2 2-Methyl-3-nitropyridine step2->precursor2 step1 Nitration precursor2->step1 start 2-Methylpyridine (α-picoline) step1->start

Caption: Retrosynthetic analysis for this compound from α-picoline.

2.2. Exemplary Step-by-Step Synthesis Protocol

This protocol describes a diastereoselective synthesis designed to favor the cis isomer, which is often achieved through catalytic hydrogenation of a substituted pyridine where the catalyst directs the approach of hydrogen from one face.

  • Nitration of 2-Methylpyridine:

    • Rationale: Introduction of a nitrogen functionality at the 3-position is the first key step. Direct amination is difficult, so nitration followed by reduction is a classic and reliable strategy.

    • Procedure: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C. Add 2-methylpyridine dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to warm to room temperature and then heat to 90°C for several hours. Quench the reaction by pouring it onto ice and basify with NaOH to precipitate the product, 2-methyl-3-nitropyridine. Filter and recrystallize.

  • Reduction of the Nitro Group:

    • Rationale: The nitro group must be reduced to a primary amine before the ring is saturated. This prevents unwanted side reactions during the more forceful ring hydrogenation.

    • Procedure: Dissolve 2-methyl-3-nitropyridine in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Place the mixture under a hydrogen atmosphere (50 psi) and stir at room temperature until hydrogen uptake ceases. Filter off the catalyst and concentrate the solvent under reduced pressure to yield 2-methyl-3-aminopyridine.

  • Diastereoselective Hydrogenation of the Pyridine Ring:

    • Rationale: This is the crucial stereochemistry-defining step. Using a heterogeneous catalyst like Rhodium on alumina (Rh/Al₂O₃) under acidic conditions often directs hydrogenation to the cis product. The acidic medium protonates the ring nitrogen, influencing its conformation and steric hindrance on the catalyst surface.

    • Procedure: Dissolve 2-methyl-3-aminopyridine in acetic acid. Add Rh/Al₂O₃ catalyst. Hydrogenate at high pressure (e.g., 1000 psi) and elevated temperature (e.g., 80°C) for 24-48 hours. After filtration of the catalyst, the resulting mixture will contain predominantly cis-2-methylpiperidin-3-amine.

  • N-Methylation (Reductive Amination):

    • Rationale: The final step is the installation of the N-methyl group. Reductive amination using formaldehyde is a clean and high-yielding method to form a tertiary amine from a secondary amine.

    • Procedure: Dissolve the cis-2-methylpiperidin-3-amine in methanol. Add an aqueous solution of formaldehyde (37 wt. %). Stir for 1 hour, then add sodium borohydride (NaBH₄) portion-wise at 0°C. The reaction is self-validating as the consumption of the starting material can be monitored by TLC or LC-MS. After the reaction is complete, quench with water, extract with an organic solvent (e.g., dichloromethane), and purify by column chromatography to isolate the target compound, cis-1,2-dimethylpiperidin-3-amine.

Potential Applications in Drug Discovery

The 1,2-disubstituted-3-aminopiperidine scaffold is a valuable pharmacophore for interacting with various biological targets, particularly within the central nervous system (CNS). The fixed spatial relationship between the amine and the adjacent methyl group can provide high selectivity for specific receptor subtypes.

3.1. As a Nicotinic Acetylcholine Receptor (nAChR) Modulator

  • Mechanistic Insight: The structure of this compound bears a resemblance to key pharmacophoric elements of nicotinic agonists like nicotine itself. The protonated amine can form a critical ionic bond with a conserved aspartate residue in the nAChR binding pocket, while the piperidine ring provides a hydrophobic scaffold. The C2-methyl group can act as a stereochemical probe, potentially enhancing selectivity for specific nAChR subtypes, such as the α4β2 or α7 receptors, which are targets for cognitive enhancement and neurodegenerative diseases.

3.2. As a Scaffold for Opioid Receptor Ligands

  • Mechanistic Insight: The piperidine ring is a core component of many potent opioid analgesics (e.g., fentanyl, meperidine). The 3-amino group could serve as a key interaction point, while the N-methyl and C2-methyl groups can be optimized to tune selectivity between mu (μ), delta (δ), and kappa (κ) opioid receptors. The stereochemistry would be critical; for instance, specific isomers might favor κ-opioid agonism, a target for treating addiction and pruritus without the high abuse potential of μ-opioid agonists.

3.3. As a Building Block for Kinase Inhibitors

  • Mechanistic Insight: The primary amine at the C3 position serves as a versatile chemical handle. It can be functionalized to form amide, urea, or sulfonamide linkages, which are common motifs for engaging with the hinge region of protein kinases. The rigid piperidine ring acts as a scaffold to correctly orient these hydrogen-bonding groups, while the methyl groups can be directed towards hydrophobic pockets to enhance potency and selectivity.

G cluster_apps Potential Therapeutic Applications scaffold 1,2-Dimethyl- piperidin-3-amine (Core Scaffold) nAChR nAChR Modulators (Cognitive Disorders) scaffold->nAChR Mimics endogenous ligand acetylcholine Opioid Opioid Receptor Ligands (Pain, Addiction) scaffold->Opioid Provides rigid core for pharmacophore display Kinase Kinase Inhibitors (Oncology) scaffold->Kinase C3-Amine as versatile 'handle' for synthesis

Caption: Logical relationships between the core scaffold and its potential applications.

Conclusion and Future Outlook

While this compound remains a scientifically underexplored molecule, its structural characteristics suggest significant potential as a scaffold in modern drug discovery. The combination of a privileged piperidine core, defined stereochemistry, and versatile chemical handles makes it an attractive starting point for library synthesis and lead optimization campaigns. Future research should focus on the stereoselective synthesis of all four isomers and their systematic evaluation against key CNS targets like nAChRs and opioid receptors. Such studies would validate the hypotheses presented in this guide and could uncover novel chemical matter for treating complex neurological and psychiatric disorders.

References

  • Title: The medicinal chemistry of the piperidine nucleus. Source: ScienceDirect URL: [Link]

  • Title: Polar surface area (PSA). Source: Drug Discovery Today URL: [Link]

  • Title: Stereoselective Synthesis of Piperidines. Source: Organic Chemistry Portal URL: [Link]

  • Title: Neuronal Nicotinic Acetylcholine Receptor Modulators for the Treatment of Nicotine Dependence. Source: SpringerLink URL: [Link]

  • Title: A review of the synthesis of piperidine-containing opioid ligands. Source: ScienceDirect URL: [Link]

A Comprehensive Technical Guide to Dimethylated Piperidin-3-amines: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical landscape of dimethylated piperidin-3-amines, a class of compounds with significant potential in medicinal chemistry and drug development. Acknowledging the structural ambiguity in the common nomenclature "1,2-Dimethylpiperidin-3-amine," this document will address various isomers, with a primary focus on N,1-dimethylpiperidin-3-amine and its derivatives, for which substantial data is available. We will delve into their synthesis, physicochemical properties, potential applications, and safety considerations, offering a comprehensive resource for researchers in the field.

Navigating the Isomeric Landscape: Identification and Physicochemical Properties

The term "this compound" can be interpreted in several ways, leading to different chemical structures. The most common interpretations include methylation at the piperidine nitrogen (position 1) and a carbon atom of the ring, or methylation of the exocyclic amine. This guide will focus on key isomers, providing their specific identifiers.

A critical starting point for any chemical investigation is the accurate identification of the compound . Due to the varied placement of two methyl groups on the piperidin-3-amine scaffold, a number of isomers exist, each with a unique Chemical Abstracts Service (CAS) number.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N,1-dimethylpiperidin-3-amineNot explicitly found, PubChem CID: 547176C₇H₁₆N₂128.22[1]
(S)-N,1-Dimethylpiperidin-3-amine1312663-12-9[2]C₇H₁₆N₂128.22
(R)-1-Methylpiperidin-3-amine1001353-92-9[3]C₆H₁₄N₂114.19
1,3-Dimethylpiperidin-3-amine1236348-35-8[4]C₇H₁₆N₂128.22[4]
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine1354621-59-2[5]C₁₄H₂₂N₂218.34
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride1062580-52-2[6][7]C₁₄H₂₄Cl₂N₂291.26

The physicochemical properties of these molecules are crucial for predicting their behavior in biological systems and for designing appropriate experimental conditions.

Physicochemical Properties of N,1-dimethylpiperidin-3-amine [1]

PropertyValue
Molecular Weight128.22 g/mol
XLogP30.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass128.131348519 Da
Topological Polar Surface Area15.3 Ų

Synthesis Methodologies: Crafting the Piperidine Core

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. Various strategies have been developed to construct the piperidine ring and introduce the desired functional groups with stereochemical control.

A multi-step route starting from readily available chiral precursors like L-glutamic acid is a common and effective approach for synthesizing enantiomerically pure 3-amino piperidine derivatives.[8] This method involves a series of well-established reactions, ensuring high yields and stereochemical fidelity.

Protocol: Synthesis of a 3-Aminopiperidine Derivative from L-Glutamic Acid[9][10]

This protocol outlines a general strategy that can be adapted for the synthesis of various N-substituted and C-substituted 3-aminopiperidines.

Step 1: Esterification and N-Protection

  • L-glutamic acid is first converted to its corresponding dimethyl ester using thionyl chloride in methanol.

  • The amino group is then protected, typically with a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.

Step 2: Reduction of the Diester

  • The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride in methanol. Careful control of reaction conditions is necessary to achieve complete reduction.

Step 3: Tosylation of the Diol

  • The primary and secondary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step transforms the hydroxyl groups into good leaving groups for the subsequent cyclization.

Step 4: Intramolecular Cyclization

  • The ditosylate is treated with a primary amine (e.g., methylamine for the synthesis of an N-methylpiperidine derivative) to induce intramolecular cyclization, forming the piperidine ring.

Step 5: Deprotection and Further Modification

  • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent).

  • The resulting 3-aminopiperidine can then be further functionalized, for instance, by reductive amination to introduce an N-methyl group on the exocyclic amine.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product A L-Glutamic Acid B Esterification & N-Boc Protection A->B SOCl2, MeOH (Boc)2O, Et3N C Reduction to Diol (NaBH4) B->C NaBH4, MeOH D Tosylation C->D TsCl, Pyridine E Intramolecular Cyclization (with primary amine) D->E R-NH2 F Deprotection & Further Functionalization E->F TFA or HCl G Substituted 3-Aminopiperidine F->G e.g., Reductive Amination

Caption: General synthetic workflow for substituted 3-aminopiperidines.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] Dimethylated piperidin-3-amines serve as valuable building blocks and key intermediates in the synthesis of pharmacologically active compounds.

3.1. Intermediates for Active Pharmaceutical Ingredients (APIs)

Certain isomers of dimethylated piperidin-3-amines are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as tofacitinib.[10][] Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis. The stereochemistry of the piperidine ring is critical for the drug's efficacy, making the synthesis of enantiomerically pure intermediates paramount. For instance, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key precursor for tofacitinib.[10]

3.2. Scaffolds for Novel Therapeutics

The dimethylaminopiperidine moiety is explored as a pharmacophore in the design of new drugs targeting a variety of biological systems.[12] The basic nitrogen atoms can participate in key interactions with biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. Their structural features make them suitable for developing agents for neurological disorders.[9][13]

Applications cluster_applications Key Application Areas A Dimethylated Piperidin-3-amines Versatile Chemical Scaffolds B API Synthesis Intermediate Tofacitinib (JAK Inhibitor) A->B Building Block C Novel Drug Scaffolds CNS-active agents GPCR Modulators A->C Pharmacophore

Caption: Applications of dimethylated piperidin-3-amines.

Analytical Methods for Characterization

Accurate analytical methods are essential for confirming the identity, purity, and stereochemistry of synthesized dimethylated piperidin-3-amines.

4.1. Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these compounds.[14] Due to the lack of a strong chromophore in the basic piperidine structure, derivatization with an agent like benzoyl chloride may be necessary for UV detection.[14] Chiral HPLC columns can be employed to separate enantiomers and determine enantiomeric excess.[14] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the separation and identification of these and related piperazine analogues.[15]

4.2. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation.[16] Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns, confirming the compound's identity.[16]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling dimethylated piperidin-3-amines.

5.1. Hazard Identification

Many small amine compounds are classified as corrosive and can cause severe skin burns and eye damage.[17] They may also be harmful if swallowed or in contact with skin.[18] It is crucial to consult the Safety Data Sheet (SDS) for the specific isomer being used.[17][18][19]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[18]

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of water.[19]

    • Eye contact: Rinse cautiously with water for several minutes.[19]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[17]

    • Inhalation: Move the person to fresh air.[19]

5.3. Storage

Store in a tightly closed container in a dry and well-ventilated place.[19] Keep away from sources of ignition.[19]

Safety_Protocol cluster_main Safe Handling Protocol cluster_emergency Emergency Procedures A Hazard Assessment (Consult SDS) B Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat A->B C Engineering Controls - Fume Hood, Ventilation A->C D Safe Work Practices - Avoid Inhalation, Ingestion, Skin Contact A->D E Skin Contact: Wash with water D->E In Case of Exposure F Eye Contact: Rinse with water D->F In Case of Exposure G Ingestion: Seek medical attention D->G In Case of Exposure H Inhalation: Move to fresh air D->H In Case of Exposure

Caption: Safety and handling protocol for dimethylated piperidin-3-amines.

Conclusion

The family of dimethylated piperidin-3-amines represents a versatile and valuable class of compounds for chemical researchers and drug development professionals. While the nomenclature can be ambiguous, a clear understanding of the specific isomers and their properties is crucial for successful research. The synthetic pathways, often leveraging chiral pool starting materials, allow for the creation of stereochemically defined building blocks for complex pharmaceutical targets. As research into targeted therapies continues to expand, the utility of these and other substituted piperidines in the design of next-generation therapeutics is set to grow.

References

  • QV-0668 - Safety D
  • SAFETY D
  • 14 - SAFETY D
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  • N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Analytical Methods - OPUS at UTS. (2013-10-21). Available at: [Link]

  • 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem. Available at: [Link]

  • Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025-03-01). Available at: [Link]

  • Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents.
  • Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (2024-06-02). Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R) - PubChem. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed Central. (2024-09-02). Available at: [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019-09-16). Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1,2-Dimethylpiperidin-3-amine, a saturated heterocyclic compound with applications in pharmaceutical and materials science research. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound.

Introduction to this compound and its Spectroscopic Characterization

This compound is a chiral piperidine derivative with two methyl groups and a primary amine substituent. The precise determination of its chemical structure and stereochemistry is paramount for its application in various fields. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will explore the synergy between ¹H NMR, ¹³C NMR, IR, and MS in unequivocally identifying this compound. We will not only present the spectral data but also explain the underlying principles that govern the interaction of the molecule with different forms of energy, leading to the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon and hydrogen framework of this compound.

Predicted ¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. Due to the unavailability of experimental ¹H NMR data in the public domain, a predicted spectrum is presented and analyzed here. The prediction is based on established computational algorithms that model the magnetic shielding of each proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.8 - 2.9m1HH3
~2.5 - 2.6m1HH6eq
~2.3 - 2.4s3HN1-CH₃
~2.1 - 2.2m1HH2
~1.9 - 2.0m1HH6ax
~1.6 - 1.7m1HH4eq
~1.4 - 1.5m1HH5eq
~1.2 - 1.3m1HH4ax
~1.0 - 1.1m1HH5ax
~0.9 - 1.0d3HC2-CH₃
~1.5 - 2.5br s2HNH₂

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound is expected to be complex due to the presence of a chiral center at C2 and C3, leading to diastereotopic protons on the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the steric environment.

  • N1-CH₃ Signal: A singlet integrating to three protons is predicted around 2.3-2.4 ppm, characteristic of a methyl group attached to a nitrogen atom in a piperidine ring.

  • C2-CH₃ Signal: A doublet integrating to three protons is expected around 0.9-1.0 ppm, resulting from the coupling with the proton at C2.

  • Piperidine Ring Protons: The protons on the piperidine ring (H2, H3, H4, H5, and H6) are expected to appear as complex multiplets in the region of 1.0-2.9 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants due to their distinct spatial orientations.

  • NH₂ Protons: The protons of the primary amine group are expected to give a broad singlet in the range of 1.5-2.5 ppm. The chemical shift and broadness of this signal are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~60-65C2
~55-60C6
~50-55C3
~45-50N1-CH₃
~30-35C5
~25-30C4
~15-20C2-CH₃

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in this compound.

  • Piperidine Ring Carbons: The carbons of the piperidine ring are expected to resonate in the range of 25-65 ppm. The carbons directly attached to the nitrogen atoms (C2 and C6) are shifted downfield due to the deshielding effect of the nitrogen.

  • Methyl Carbons: The N1-CH₃ carbon is predicted to be around 45-50 ppm, while the C2-CH₃ carbon is expected at a higher field, around 15-20 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups.

Vapor Phase IR Spectrum Data:

A vapor phase IR spectrum is available for N,1-dimethylpiperidin-3-amine. The key absorption bands are summarized below.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, two bandsN-H stretch (primary amine)
2950 - 2800StrongC-H stretch (aliphatic)
1590 - 1650MediumN-H bend (primary amine)
1000 - 1250MediumC-N stretch

Interpretation of the IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups in this compound.

  • N-H Vibrations: The presence of a primary amine is confirmed by the two medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1][2] The N-H bending vibration is also observed around 1590-1650 cm⁻¹.[2]

  • C-H Vibrations: The strong absorptions in the 2800-2950 cm⁻¹ region are characteristic of C-H stretching in the piperidine ring and the methyl groups.

  • C-N Vibrations: The C-N stretching vibrations of the aliphatic amine are expected in the 1000-1250 cm⁻¹ region.[1][2]

MS_Fragmentation M [M]⁺ m/z = 128 M_minus_CH3 [M - CH₃]⁺ m/z = 113 M->M_minus_CH3 - CH₃ Fragment_84 [C₅H₁₀N]⁺ m/z = 84 M->Fragment_84 - C₂H₅N Base_Peak [C₃H₈N]⁺ m/z = 58 M->Base_Peak α-cleavage Fragment_71 [C₄H₉N]⁺ m/z = 71 Fragment_84->Fragment_71 - CH₃

Sources

An In-depth Technical Guide to the Reactivity of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of 1,2-Dimethylpiperidin-3-amine, a substituted piperidine derivative. While direct literature on this specific molecule is limited, this document synthesizes established principles of amine and piperidine chemistry to offer a predictive overview for researchers, scientists, and drug development professionals. The guide explores the structural and electronic features of the molecule, its anticipated basicity and nucleophilicity, and its potential applications in organic synthesis and medicinal chemistry. Experimental protocols for analogous structures are provided to guide synthetic efforts.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and enhanced transport across biological membranes.[2] Substituted piperidines, such as this compound, offer a rich chemical space for the development of novel therapeutics targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[2] Understanding the reactivity of novel piperidine derivatives is therefore of paramount importance in the design and synthesis of new chemical entities.

This guide focuses on the predicted reactivity of this compound, a molecule with distinct stereochemical and electronic features that are expected to govern its chemical behavior.

Molecular Structure and Physicochemical Properties

The structure of this compound features a piperidine ring substituted with a methyl group at the 1-position (on the nitrogen atom), a methyl group at the 2-position, and an amino group at the 3-position.

Molecular Formula: C₇H₁₆N₂[3][4]

Molecular Weight: 128.22 g/mol [3][4]

The presence of two stereocenters at the C2 and C3 positions means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry of the methyl and amino groups will significantly influence the molecule's conformation and, consequently, its reactivity.

Table 1: Predicted Physicochemical Properties of this compound Analogues
PropertyN,1-dimethylpiperidin-3-amine[3]1,3-Dimethylpiperidin-3-amine[4]
Molecular Formula C₇H₁₆N₂C₇H₁₆N₂
Molecular Weight 128.22 g/mol 128.22 g/mol
LogP 0.40.4294
Topological Polar Surface Area (TPSA) 15.3 Ų29.26 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22

Analysis of Reactivity: Basicity and Nucleophilicity

The reactivity of this compound is primarily dictated by the lone pairs of electrons on its two nitrogen atoms. The basicity and nucleophilicity of these nitrogens are influenced by a combination of inductive effects, steric hindrance, and the hybridization of the nitrogen orbitals.

Basicity

Both the tertiary amine within the piperidine ring (N1) and the primary amine at the 3-position (C3-NH₂) are basic.

  • Ring Nitrogen (N1): This is a tertiary amine. The methyl group attached to it exerts a +I (electron-donating) inductive effect, which increases the electron density on the nitrogen and is expected to enhance its basicity compared to an unsubstituted piperidine.[5] However, in aqueous media, the stability of the protonated form is also influenced by solvation, which is less effective for tertiary amines due to steric hindrance around the nitrogen.[5]

  • Exocyclic Amino Group (C3-NH₂): This is a primary amine. Its basicity will be influenced by the electronic effects of the piperidine ring and the adjacent methyl group. The alkyl groups of the ring will have an electron-donating effect, tending to increase its basicity.

In general, alkylamines are more basic than ammonia due to the electron-donating nature of alkyl groups.[5] The pKa of the conjugate acid of a simple secondary amine like piperidine is around 11, making it a relatively strong base.[6] We can predict that both nitrogen atoms in this compound will exhibit significant basicity.

Nucleophilicity

Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile. While often correlated with basicity, nucleophilicity is more sensitive to steric effects.[7]

  • Ring Nitrogen (N1): The tertiary amine at N1 is expected to be a reasonably good nucleophile. However, the presence of the adjacent methyl group at C2 will introduce steric hindrance, potentially reducing its nucleophilicity towards bulky electrophiles.

  • Exocyclic Amino Group (C3-NH₂): The primary amine at the 3-position is less sterically hindered than the ring nitrogen and is therefore predicted to be the more reactive nucleophile in many cases, especially in reactions with sterically demanding electrophiles. Primary amines are generally good nucleophiles.[8]

The interplay between the electronic and steric factors will determine which nitrogen atom preferentially reacts in a given chemical transformation.

Diagram 1: Factors Influencing the Reactivity of this compound

G Reactivity Reactivity of this compound Basicity Basicity Reactivity->Basicity Nucleophilicity Nucleophilicity Reactivity->Nucleophilicity Ring_N Ring Nitrogen (N1) (Tertiary Amine) Basicity->Ring_N Exocyclic_N Exocyclic Nitrogen (C3-NH2) (Primary Amine) Basicity->Exocyclic_N Nucleophilicity->Ring_N Nucleophilicity->Exocyclic_N Inductive Inductive Effects (+I of Methyl Groups) Inductive->Basicity Steric Steric Hindrance (C2-Methyl Group) Steric->Nucleophilicity Hybridization sp3 Hybridization Hybridization->Basicity Hybridization->Nucleophilicity

Caption: Factors influencing the basicity and nucleophilicity of this compound.

Potential Synthetic Applications and Reactions

Based on the predicted reactivity, this compound can be a valuable building block in organic synthesis.

N-Acylation and N-Alkylation

The primary amino group is expected to readily undergo acylation with acyl chlorides or anhydrides to form amides. It should also be susceptible to alkylation with alkyl halides. The tertiary amine in the ring is generally unreactive towards acylation but can be alkylated to form a quaternary ammonium salt.

Reductive Amination

The primary amine can participate in reductive amination reactions with aldehydes and ketones to form secondary or tertiary amines. This is a powerful method for introducing further diversity into the molecule.

Formation of Heterocycles

The diamine functionality could be utilized in the synthesis of various heterocyclic systems, for example, through condensation reactions with dicarbonyl compounds.

As a Chiral Auxiliary or Ligand

Given its chiral nature, enantiomerically pure forms of this compound could potentially be used as chiral auxiliaries or as ligands in asymmetric catalysis.

Proposed Synthetic Routes

Synthesis from a Substituted Pyridine

A common approach to piperidine synthesis involves the reduction of a corresponding pyridine derivative.[9] A potential route could start from a suitably substituted aminomethylpyridine.

Diagram 2: Proposed Synthesis of a this compound Analogue

G cluster_0 Synthesis via Pyridine Reduction Start 1-benzyl-3-methylamino-4-methyl-pyridinium bromide Intermediate (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine Start->Intermediate NaBH4, Ethanol Product Target Analogue Intermediate->Product Further Modifications

Caption: A plausible synthetic route to a related piperidine derivative.[10]

Multi-step Synthesis from Acyclic Precursors

More complex, multi-step syntheses can be envisioned starting from acyclic precursors, potentially involving cyclization reactions. For example, a Mannich/Wittig/cycloisomerization sequence has been reported for the synthesis of chiral 1,2-dihydropyridines, which can be further reduced to piperidines.[11]

Experimental Protocols for Analogous Reactions

The following are example protocols for reactions that would be analogous to those involving this compound, based on literature for similar compounds.

Protocol: Reductive Amination of a Piperidine Derivative

This protocol is adapted from the synthesis of Dimethyl(piperidin-3-ylmethyl)amine.[12]

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1 equivalent) in a suitable solvent such as methanol.

  • Imine Formation: Add formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents) to the solution. Stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol: N-Boc Protection of an Amino Piperidine

This protocol is based on the synthesis of 3-(N-Boc amino) piperidine derivatives.

  • Reaction Setup: Dissolve the aminopiperidine (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Addition of Reagents: Add triethylamine (3 equivalents) to the solution, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Work-up: Quench the reaction with distilled water and extract the product with dichloromethane. Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

Conclusion

This compound presents an interesting scaffold for further chemical exploration. Based on fundamental principles of organic chemistry, it is predicted to be a reactive diamine, with the exocyclic primary amine likely serving as the more potent nucleophile due to reduced steric hindrance. The synthetic accessibility of such substituted piperidines, coupled with their prevalence in medicinal chemistry, underscores the importance of understanding their reactivity. The predictive analysis and example protocols provided in this guide aim to facilitate future research and development involving this and related piperidine derivatives.

References

  • 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 19, 2026, from [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved January 19, 2026, from [Link]

  • CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents. (n.d.).
  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PubMed Central. (2021, April 8). Retrieved January 19, 2026, from [Link]

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  • Relative basicity of cyclic amines - Chemistry Stack Exchange. (2016, December 6). Retrieved January 19, 2026, from [Link]

  • 24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved January 19, 2026, from [Link]

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  • Nucleophilicities of Primary and Secondary Amines in Water | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nucleophilicities and Lewis Basicities of Tertiary Amines - Elektronische Hochschulschriften der LMU München. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nucleophilicity - ethene vs dimethyl amine : r/chemhelp - Reddit. (2020, October 28). Retrieved January 19, 2026, from [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Retrieved January 19, 2026, from [Link]

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physical and chemical properties of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 1,2-Dimethylpiperidin-3-amine, a sparsely documented substituted piperidine derivative. Given the current absence of extensive experimental data in publicly accessible literature for this specific compound, this document leverages expert analysis of its structural analogues and established principles of organic chemistry to offer a predictive guide for researchers, scientists, and professionals in drug development. The guide outlines predicted physicochemical properties, proposes a viable synthetic pathway, and details a comprehensive workflow for the structural characterization and validation of this compound.

Introduction and the Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements and functionalizations, making it a privileged scaffold in drug design. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1] The substitution pattern on the piperidine ring is critical in modulating biological activity, pharmacokinetics, and molecular recognition.[2]

This guide focuses on the specific, yet under-researched, molecule: This compound . The presence of a primary amine at the C3 position, coupled with methyl groups at the C2 and N1 positions, suggests a compound with multiple stereocenters and potential for complex biological interactions. The lack of available data presents both a challenge and an opportunity for novel research in areas requiring chiral amine building blocks. This document serves as a foundational resource for any scientific endeavor to synthesize and characterize this compound.

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is not currently available in peer-reviewed literature. The following properties are predicted based on the known data of structurally similar compounds, such as N,1-dimethylpiperidin-3-amine, 1,3-Dimethylpiperidin-3-amine, and other substituted 3-aminopiperidines.[3][4] These values should be considered estimates pending experimental verification.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale / Comparative Compound
Molecular Formula C₇H₁₆N₂Based on structure
Molecular Weight 128.22 g/mol Calculated from molecular formula[3]
Appearance Colorless to pale yellow liquidTypical for small aliphatic amines
Boiling Point ~160-180 °CExtrapolated from similar dimethylpiperidines
Solubility Soluble in water and common organic solvents (Ethanol, Chloroform, Dichloromethane)Expected for a small, polar amine
pKa (Conjugate Acid) 9.0 - 10.5Typical for secondary/tertiary piperidines and a primary amine
LogP ~0.4 - 0.8Estimated based on isomers like N,1-dimethylpiperidin-3-amine (LogP ~0.4)[3]

Proposed Synthetic Pathway

A robust and logical synthesis for this compound can be designed starting from commercially available 1-methyl-3-piperidone. The proposed pathway involves a stereoselective addition of a methyl group followed by reductive amination.

G cluster_0 Step 1: α-Methylation cluster_1 Step 2: Reductive Amination A 1-Methyl-3-piperidone B LDA, THF, -78 °C A->B Enolate Formation C Methyl Iodide (CH₃I) B->C Alkylation D 1,2-Dimethyl-3-piperidone C->D E 1,2-Dimethyl-3-piperidone F Ammonium Acetate (NH₄OAc), NaBH₃CN E->F Imine Formation & Reduction G Methanol (MeOH) F->G Solvent H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive methodology. Researchers must prioritize standard laboratory safety procedures, including the use of personal protective equipment and conducting reactions within a fume hood.

Step 1: Synthesis of 1,2-Dimethyl-3-piperidone

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) (1.1 equivalents) is added slowly. 1-Methyl-3-piperidone (1.0 equivalent), dissolved in anhydrous THF, is then added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.

    • Causality Explanation: LDA is a strong, non-nucleophilic base, ideal for quantitatively forming the kinetic enolate at the less-hindered α-carbon (C4), minimizing self-condensation. The low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control.

  • Alkylation: Methyl iodide (1.2 equivalents) is added dropwise to the enolate solution. The reaction is allowed to stir at -78 °C for 2-3 hours and then slowly warm to room temperature overnight.

    • Causality Explanation: Methyl iodide is a highly reactive electrophile for the Sₙ2 reaction with the nucleophilic enolate. Adding it at low temperature controls the exothermic reaction.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 1,2-dimethyl-3-piperidone.

Step 2: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add 1,2-dimethyl-3-piperidone (1.0 equivalent), ammonium acetate (10 equivalents), and methanol.

  • Reductive Amination: Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise to the stirring solution at room temperature. The reaction is stirred for 24-48 hours and monitored by TLC or GC-MS.

    • Causality Explanation: Ammonium acetate serves as the ammonia source for the in-situ formation of an iminium intermediate. Sodium cyanoborohydride is a mild reducing agent that is stable in protic solvents and selectively reduces the iminium ion much faster than it reduces the ketone, preventing the formation of the corresponding alcohol. This one-pot procedure is highly efficient.

  • Workup and Purification: The reaction mixture is carefully acidified to pH ~2 with concentrated HCl to decompose any remaining NaBH₃CN (Caution: HCN gas evolution). The solvent is removed under reduced pressure. The residue is dissolved in water and washed with dichloromethane to remove any unreacted ketone. The aqueous layer is then basified to pH >12 with solid NaOH and extracted thoroughly with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Proposed Workflow for Structural Characterization

Once synthesized, the identity and purity of this compound must be rigorously confirmed.

G cluster_workflow Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Primary Structure MS Mass Spectrometry (GC-MS or ESI-MS) NMR->MS Molecular Weight IR FTIR Spectroscopy MS->IR Functional Groups Purity Purity Analysis (GC or HPLC) IR->Purity Quantification Final Confirmed Structure & Purity >95% Purity->Final

Caption: A logical workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to diastereomers. Key expected signals include:

    • A singlet or narrow multiplet for the N-CH₃ group around 2.2-2.6 ppm.

    • A doublet for the C2-CH₃ group, coupled to the proton at C2.

    • A complex series of multiplets for the piperidine ring protons between 1.5-3.5 ppm.

    • A broad singlet for the -NH₂ protons, which would disappear upon D₂O exchange.

  • ¹³C NMR: The carbon spectrum should show 7 distinct signals (for each diastereomer). The carbons adjacent to the nitrogen atoms will be deshielded, appearing further downfield.

    • C2 and C3 would likely appear in the 45-60 ppm range.

    • The N-CH₃ and C2-CH₃ carbons would appear in the upfield region (20-45 ppm).

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight. For a molecular formula of C₇H₁₆N₂, the expected exact mass is 128.1313 g/mol .[3] Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 128. Characteristic fragmentation patterns for piperidines involve alpha-cleavage adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

  • A characteristic pair of medium-intensity peaks for the primary amine (N-H stretch) is expected around 3300-3500 cm⁻¹.

  • A broad N-H bend (scissoring) vibration around 1600 cm⁻¹.

  • Strong C-H stretching bands for the aliphatic methyl and methylene groups just below 3000 cm⁻¹.

Potential Applications and Future Directions

While the specific utility of this compound is unproven, its structure suggests potential as a valuable chiral building block in several areas:

  • Asymmetric Catalysis: Chiral diamines are widely used as ligands in metal-catalyzed asymmetric synthesis.

  • Pharmaceutical Scaffolding: The 3-aminopiperidine motif is present in several drugs. This novel, methylated version could be used to build new chemical entities with unique pharmacological profiles. The methyl groups can influence binding affinity, metabolic stability, and lipophilicity.

  • Material Science: Chiral amines can be used in the development of chiral polymers and materials for separation sciences.

Future research should focus on the successful synthesis of this compound, the separation and characterization of its diastereomers, and the exploration of its utility in the aforementioned applications.

Conclusion

This compound represents an unexplored area within the well-established field of piperidine chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By offering predictive data and detailed hypothetical protocols, it aims to lower the barrier to entry for researchers interested in exploring this and other novel substituted piperidines, potentially unlocking new avenues in drug discovery and catalysis.

References

  • D.S. Belov, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7350. Available at: [Link]

  • A. A. F. Ashenafi, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116398. Available at: [Link]

  • PubChem. N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • S. Khom, et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(6), 893-900. Available at: [Link]

  • PubChem. N,1-dimethylpiperidin-3-amine - Computed Properties. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Piperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • D. C. Piper, et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(21), 9069–9074. Available at: [Link]

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An In-Depth Technical Guide to Dimethylated Piperidin-3-amines: Focus on N,1-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of dimethylated piperidin-3-amine scaffolds, with a primary focus on the well-documented isomer, N,1-dimethylpiperidin-3-amine. While the specific constitutional isomer 1,2-dimethylpiperidin-3-amine is addressed, the guide centers on the more scientifically and commercially relevant N,1-isomer due to the wealth of available data. This document is intended for researchers, scientists, and professionals in drug development who are leveraging substituted piperidine cores in their synthetic and medicinal chemistry programs.

Introduction and Isomeric Considerations

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. Amination at the 3-position, in particular, offers a key vector for derivatization.

The user's query for "this compound" specifies a precise constitutional isomer. However, this specific structure is not widely referenced in scientific literature or commercial inventories. A more prominent and extensively studied isomer is N,1-dimethylpiperidin-3-amine (CAS No: 4606-66-0).[2] Both isomers share the same molecular formula and weight, but differ in the placement of a methyl group, which significantly impacts their synthesis and chemical behavior.

  • This compound : Methyl groups at the ring nitrogen (position 1) and a ring carbon (position 2).

  • N,1-Dimethylpiperidin-3-amine : Methyl groups at the ring nitrogen (position 1) and the exocyclic amine nitrogen (position N).

Given the limited data on the 1,2-isomer, this guide will focus on the properties and applications of N,1-dimethylpiperidin-3-amine , providing a robust and data-supported resource for researchers working with this class of compounds.

Core Molecular and Physical Properties

The fundamental properties of N,1-dimethylpiperidin-3-amine are summarized below. These data are crucial for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
IUPAC Name N,1-dimethylpiperidin-3-aminePubChem[2]
CAS Number 4606-66-0PubChem[2]
Molecular Formula C₇H₁₆N₂PubChem[2]
Molecular Weight 128.22 g/mol PubChem[2]
Monoisotopic Mass 128.131348519 DaPubChem[2]
Appearance Flammable liquid and vaporECHA C&L Inventory[2]

Note: The molecular formula and weight are identical for the this compound isomer.

Synthesis Strategies and Mechanistic Rationale

The synthesis of substituted piperidines is a well-established field, yet the specific route to N,1-dimethylpiperidin-3-amine requires careful consideration of precursor availability and stereochemical control. A common conceptual pathway involves the reductive amination of a suitable ketone precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, logical workflow for synthesizing N,1-dimethylpiperidin-3-amine from a commercially available piperidone precursor.

G cluster_0 Synthesis of N,1-Dimethylpiperidin-3-amine A 1-Methyl-3-piperidone (Precursor) B Reductive Amination with Methylamine A->B Reactant C Intermediate: 1-Methyl-N-methylpiperidin-3-imine B->C Imine Formation D Reduction (e.g., NaBH4, H2/Pd) C->D Reduction Step E Final Product: N,1-Dimethylpiperidin-3-amine D->E Target Compound F Purification (e.g., Distillation, Chromatography) E->F Post-Reaction

Caption: A conceptual workflow for the synthesis of N,1-dimethylpiperidin-3-amine.

Exemplary Protocol: Reductive Amination

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a solution of 1-methyl-3-piperidone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at 0°C, add a solution of methylamine (1.1-1.5 eq) in the same solvent.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.

    • Causality Insight: This step relies on the nucleophilic attack of the primary amine on the ketone's carbonyl carbon. The reaction is typically reversible, and the subsequent reduction step drives the equilibrium towards the product.

  • Reduction: Cool the reaction mixture again to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise.

    • Expertise Note: Sodium cyanoborohydride (NaBH₃CN) can also be used and is often preferred for its milder nature and tolerance of a wider pH range. Catalytic hydrogenation (H₂, Pd/C) is an alternative for larger-scale synthesis.

  • Workup: After the reaction is complete, quench the excess reducing agent carefully with water or a dilute acid. Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH) and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure N,1-dimethylpiperidin-3-amine.

Applications in Drug Discovery and Development

N,1-dimethylpiperidin-3-amine and its derivatives are valuable building blocks in medicinal chemistry, particularly for constructing molecules with therapeutic potential. The chiral nature of this compound makes its stereoisomers, such as (S)-N,1-dimethylpiperidin-3-amine, important for stereoselective synthesis.[3]

Role as a Key Synthetic Intermediate

The primary application of this compound is as a precursor in the synthesis of more complex biologically active molecules.[3] Its structural features are particularly relevant for the development of Janus kinase (JAK) inhibitors .[3]

The diagram below illustrates the logical relationship of N,1-dimethylpiperidin-3-amine as a building block in a drug discovery program.

G cluster_1 Drug Development Pathway A N,1-Dimethylpiperidin-3-amine Key Building Block B Chemical Modification Derivatization of amine groups A->B C Synthesis of Target Molecules e.g., JAK Inhibitors B->C D Biological Screening In vitro / In vivo assays C->D E Lead Optimization Structure-Activity Relationship (SAR) Studies D->E Feedback

Caption: Role of N,1-dimethylpiperidin-3-amine in a drug discovery workflow.

One of the most notable applications is in the synthetic pathways leading to therapeutics like tofacitinib , a JAK inhibitor used to treat autoimmune diseases.[3] The piperidine core serves as a scaffold to correctly orient other functional groups for optimal binding to the kinase's active site.

Safety and Handling

As a research chemical, N,1-dimethylpiperidin-3-amine must be handled with appropriate safety precautions.

  • GHS Classification: The compound is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]

Conclusion

While the specific isomer this compound is not extensively documented, the closely related N,1-dimethylpiperidin-3-amine is a valuable and versatile building block for medicinal chemistry and drug development. Its well-defined properties and established synthetic utility, particularly in the construction of kinase inhibitors, underscore the importance of the dimethylated piperidin-3-amine scaffold. Researchers are encouraged to consult the detailed safety data sheet (SDS) before use and to leverage this compound's reactivity to explore novel chemical space in their drug discovery endeavors.

References

  • PubChem. N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethylpiperidin-3-amine: Synthesis, Separation, and Stereochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of multiple substituents and chiral centers, as seen in 1,2-Dimethylpiperidin-3-amine, creates significant molecular complexity. The precise three-dimensional arrangement of these substituents—the stereochemistry—is not a trivial detail; it is a critical determinant of a molecule's pharmacological and pharmacokinetic profile.[2] Different stereoisomers of the same compound can exhibit dramatically different potencies, selectivities, and metabolic stabilities.[3] This guide provides a comprehensive technical overview of the stereoisomers of this compound for researchers, chemists, and drug development professionals. We will dissect the molecule's stereochemical possibilities, explore strategies for its stereoselective synthesis, detail protocols for the analytical separation of its isomers, and describe the definitive characterization techniques required to elucidate their absolute and relative configurations.

Stereochemical and Conformational Landscape

The structural complexity of this compound arises from its two contiguous stereocenters at the C2 and C3 positions. According to the 2^n rule, where 'n' is the number of chiral centers, this molecule can exist as a total of four distinct stereoisomers.

These four isomers can be grouped into two pairs of enantiomers:

  • Pair A (trans-isomers): (2R, 3R)-1,2-Dimethylpiperidin-3-amine and (2S, 3S)-1,2-Dimethylpiperidin-3-amine.

  • Pair B (cis-isomers): (2R, 3S)-1,2-Dimethylpiperidin-3-amine and (2S, 3R)-1,2-Dimethylpiperidin-3-amine.

The relationship between an isomer from Pair A and an isomer from Pair B is diastereomeric. Diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention times) and can be separated by standard achiral techniques. Enantiomers, however, have identical physical properties in an achiral environment and require chiral-specific methods for separation.

G cluster_0 Stereoisomers of this compound cluster_1 Diastereomers Isomers Four Stereoisomers (2 Chiral Centers) PairA trans-Diastereomer ((2R,3R) and (2S,3S)) Isomers->PairA Enantiomeric Pair PairB cis-Diastereomer ((2R,3S) and (2S,3R)) Isomers->PairB Enantiomeric Pair PairA->PairB

Caption: Logical relationship of the four stereoisomers.

Conformational Analysis: The Primacy of the Equatorial Position

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] The stability of a given stereoisomer is largely dictated by the energetic penalty of placing substituents in the sterically hindered axial positions, which can lead to unfavorable 1,3-diaxial interactions.[5]

For disubstituted piperidines, the most stable conformation is typically the one that maximizes the number of bulky substituents in the more spacious equatorial positions.[6]

  • trans-Isomers ((2R,3R) / (2S,3S)): These isomers can adopt a chair conformation where both the C2-methyl group and the C3-amino group reside in equatorial positions. This diequatorial conformation is highly favored energetically, making the trans-diastereomer the thermodynamically more stable of the two.

  • cis-Isomers ((2R,3S) / (2S,3R)): In the cis configuration, it is impossible for both substituents to be equatorial simultaneously in a chair conformation. One must be axial while the other is equatorial. This axial-equatorial arrangement is less stable than the diequatorial conformation of the trans-isomer due to steric strain from the axial substituent.

Table 1: Conformational Stability of this compound Diastereomers

Diastereomer Relative Configuration Most Stable Conformation Substituent Positions (C2-Me, C3-NH2) Relative Energy
trans (2R,3R) / (2S,3S) Chair diequatorial (e,e) Lower

| cis | (2R,3S) / (2S,3R) | Chair | axial-equatorial (a,e) or (e,a) | Higher |

Strategies for Synthesis and Stereocontrol

The synthesis of highly substituted piperidines is a well-explored area of organic chemistry.[7] A common and effective strategy involves the catalytic hydrogenation of a suitably substituted pyridine precursor.[5] Stereocontrol can be achieved either through substrate control during the reduction or by subsequent separation of the resulting diastereomers.

Proposed Synthetic Pathway: Hydrogenation of a Pyridine Precursor

A plausible route to a mixture of this compound stereoisomers starts from 3-amino-2-methylpyridine. The synthesis proceeds in two key stages: N-methylation followed by catalytic hydrogenation.

  • N-Methylation: The pyridine nitrogen is methylated using a standard methylating agent like methyl iodide or dimethyl sulfate.

  • Catalytic Hydrogenation: The resulting pyridinium salt is subjected to catalytic hydrogenation (e.g., using H₂ gas with a Platinum or Palladium catalyst). This reduction of the aromatic ring is often diastereoselective, with the cis-isomer typically forming as the major product under kinetic control.[8]

G A 3-Amino-2-methylpyridine B N-Methylation (e.g., CH3I) A->B C 1,2-Dimethyl-3-aminopyridinium salt B->C D Catalytic Hydrogenation (H2, PtO2) C->D E Mixture of Stereoisomers (cis and trans) D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize a mixture of this compound stereoisomers.

Step 1: N-Methylation of 3-Amino-2-methylpyridine

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve 3-amino-2-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add methyl iodide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the formation of the pyridinium salt precipitate.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Catalytic Hydrogenation [9]

  • Charge a Parr hydrogenation vessel with the pyridinium salt from Step 1 and a solvent such as ethanol or acetic acid.

  • Add the hydrogenation catalyst, typically Platinum(IV) oxide (Adam's catalyst, ~5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50-100 psi) and heat to 50-60°C.

  • Maintain vigorous stirring until hydrogen uptake ceases (typically 24-48 hours).

  • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting residue contains a mixture of the cis and trans diastereomers of this compound, which can be purified by distillation or column chromatography.

Separation and Resolution of Stereoisomers

With a mixture of four stereoisomers in hand, the next critical task is their separation. This is a two-stage process: first, the separation of the diastereomeric pairs (cis vs. trans), followed by the resolution of each pair of enantiomers.

Diastereomer Separation via Achiral Chromatography

The cis and trans diastereomers possess different physical and chemical properties, allowing for their separation using standard laboratory techniques like flash column chromatography on silica gel. The different spatial arrangements of the polar amine group will result in differential interactions with the stationary phase, leading to distinct retention times.

Enantiomer Resolution via Chiral HPLC

Once the diastereomers are separated, each pair of enantiomers (the cis pair and the trans pair) must be resolved. This requires a chiral environment, most commonly provided by a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Separation: The mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[10] The difference in stability between these two diastereomeric complexes (e.g., R-analyte/R-selector vs. S-analyte/R-selector) results in different retention times, enabling their separation.[10]

G A Crude Mixture (4 Stereoisomers) B Achiral Flash Chromatography (Silica Gel) A->B C trans-Diastereomer (Racemic Mixture) B->C D cis-Diastereomer (Racemic Mixture) B->D E Chiral HPLC (e.g., Chiralcel OD-H) C->E F Chiral HPLC (e.g., Chiralcel AD-H) D->F G (2R,3R) Isomer E->G H (2S,3S) Isomer E->H I (2R,3S) Isomer F->I J (2S,3R) Isomer F->J

Caption: Workflow for the separation and resolution of all four stereoisomers.

Protocol: Chiral HPLC Resolution

Objective: To resolve the enantiomers of the trans-1,2-dimethylpiperidin-3-amine racemate.

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column Selection: Install a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H column. These are broadly effective for amine separations.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape and reduce tailing. A typical starting condition would be 90:10 Hexane:Isopropanol (+0.1% DEA).

  • Sample Preparation: Dissolve the racemic trans-diastereomer sample in the mobile phase at a concentration of ~1 mg/mL.

  • Method Execution:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to a wavelength where the compound absorbs (e.g., 210 nm, as there is no strong chromophore).

    • Inject 10 µL of the sample.

  • Optimization: If separation is not achieved, systematically vary the percentage of isopropanol and the type of alcohol co-solvent (e.g., ethanol) to optimize resolution.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the relative stereochemistry (cis vs. trans) and conformational preferences of the isolated isomers.[8][11]

Key NMR Techniques:

  • ¹H NMR: The coupling constants (³J values) between vicinal protons (H2-H3) are highly dependent on the dihedral angle between them. An axial-axial coupling (~10-13 Hz) is much larger than an axial-equatorial or equatorial-equatorial coupling (~2-5 Hz). This allows for the determination of the relative orientation of the substituents.

  • ¹³C NMR: The chemical shifts of the ring carbons are sensitive to the steric environment. Carbons bearing axial substituents are typically shielded (shifted upfield) compared to those with equatorial substituents due to the gamma-gauche effect.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å). For the cis-isomer, a NOE correlation would be expected between the axial proton at C2 and the axial proton at C3. For the trans-isomer in its diequatorial conformation, a strong NOE would be observed between the C2-H and C3-H protons, both of which are axial.

Table 2: Expected NMR Signatures for Diastereomer Identification

Diastereomer Conformation H2-H3 Coupling (³J_H2,H3) Key NOESY Correlation
trans diequatorial Large (~10-13 Hz, axial-axial) C2-H(ax) ↔ C3-H(ax)

| cis | axial-equatorial | Small (~2-5 Hz, axial-equatorial) | C2-Me(ax) ↔ C4-H(ax) |

Conclusion and Outlook

The stereoisomers of this compound present a classic case study in the importance of stereochemistry in chemical and pharmaceutical research. Each of the four isomers is a unique chemical entity with a distinct three-dimensional structure. This structural individuality will almost certainly translate into unique biological activity. The successful development of any pharmaceutical candidate based on this scaffold is therefore critically dependent on the robust and validated methodologies for stereoselective synthesis, chiral separation, and unambiguous spectroscopic characterization outlined in this guide. As drug discovery continues to demand greater precision and molecular optimization, a thorough understanding and command of stereoisomerism are indispensable for the modern scientist.

References

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  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Manimekalai, A., et al. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available at: [Link]

  • Královec, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

  • Kim, I. S., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters. Available at: [Link]

  • Eddine, A. N., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron. Available at: [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE, CIS-. Retrieved from [Link]

  • YouTube. (2021). Conformations of 1,2- disubstituted cyclohexanes. Retrieved from [Link]

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Navigating the Synthesis and Application of N,1-Dimethylpiperidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This guide provides an in-depth technical overview of a specific, commercially available derivative, N,1-dimethylpiperidin-3-amine, chosen to address the ambiguous request for "1,2-Dimethylpiperidin-3-amine." We will delve into its chemical properties, commercial availability, synthesis, and applications in drug discovery, offering field-proven insights for researchers in the pharmaceutical sciences.

Chemical Identity and Properties

N,1-dimethylpiperidin-3-amine (CAS RN: 4606-66-0) is a disubstituted piperidine derivative featuring a methyl group on the ring's nitrogen atom (position 1) and a methylamino group at the 3-position.[2] This structure provides a versatile platform for further chemical modification, making it a valuable building block in organic synthesis.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [2]
IUPAC Name N,1-dimethylpiperidin-3-amine[2]
CAS Number 4606-66-0[2]
Computed XLogP3 0.4[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Solubility Small amines are generally soluble in water due to their ability to form hydrogen bonds.[4]General Chemical Principles

Commercial Availability

N,1-dimethylpiperidin-3-amine and its chiral variants are available from several chemical suppliers, catering to research and development needs. The availability of different forms, including the racemate and specific enantiomers, provides flexibility for various synthetic and screening applications.

Selected Commercial Suppliers:

SupplierProduct NameCAS NumberNotes
BiosynthN,1-Dimethylpiperidin-3-amine4606-66-0Available for pharmaceutical testing.[5]
BLD Pharm(S)-N,1-Dimethylpiperidin-3-amine1312663-12-9Chiral variant available.[6]
BLD PharmN,1-Dimethylpiperidin-3-amine hydrochloride144243-34-5Hydrochloride salt form.[7]
ChemScene1,3-Dimethylpiperidin-3-amine1236348-35-8Isomer with different substitution pattern.[3]
Abacipharm(S)-N,N-Dimethylpiperidin-3-amine hydrochloride1061682-82-3Isomer with two methyl groups on the exocyclic amine.[8]

Synthesis Methodologies

General Synthesis Workflow:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reductive Amination cluster_2 Alternative Route A 3-Aminopiperidine derivative B N-Methyl-3-aminopiperidine derivative A->B Methylating agent (e.g., formaldehyde/formic acid) C N-Methyl-3-oxopiperidine D N,1-Dimethylpiperidin-3-amine C->D Methylamine, Reducing agent (e.g., NaBH(OAc)₃) E 1-Methyl-3-oxopiperidine F N,1-Dimethylpiperidin-3-amine E->F Methylamine, Reducing agent (e.g., NaBH(OAc)₃)

Caption: General synthetic pathways to N,1-dimethylpiperidin-3-amine.

Explanatory Details of a Plausible Synthesis Route:

A likely synthetic route would start from a commercially available N-protected 3-oxopiperidine. The synthesis can be conceptualized in the following steps:

  • Reductive Amination: The core of the synthesis would involve the reaction of 1-methyl-3-oxopiperidine with methylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice for this transformation as it is mild and selective. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove the excess reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N,1-dimethylpiperidin-3-amine.

This approach is versatile and can be adapted for the synthesis of various analogues by changing the starting materials.

Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[9] While specific drugs containing the N,1-dimethylpiperidin-3-amine moiety are not explicitly identified in the searched literature, its structural motifs are present in numerous biologically active compounds.

Role as a Building Block:

N,1-dimethylpiperidin-3-amine serves as a valuable building block for creating more complex molecules with potential therapeutic applications. Its two nitrogen atoms can be functionalized to modulate properties like solubility, basicity, and receptor binding affinity.

Example of a Related Compound in Drug Development:

A closely related compound, (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is a known impurity of Tofacitinib.[9] Tofacitinib is a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis. The synthesis and characterization of such impurities are crucial for drug safety and regulatory compliance. The synthetic routes to these related compounds often involve similar chemical transformations, highlighting the importance of understanding the chemistry of the core piperidine scaffold.[10][11]

Potential Therapeutic Areas:

Given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, it is plausible that derivatives of N,1-dimethylpiperidin-3-amine could be explored for their potential in treating neurological and psychiatric disorders. The tertiary amine of the piperidine ring and the secondary amine at the 3-position can influence the molecule's ability to cross the blood-brain barrier and interact with CNS targets.

Safety and Handling

N,1-dimethylpiperidin-3-amine is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • H314: Causes severe skin burns and eye damage.[2]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this chemical.

Conclusion

N,1-dimethylpiperidin-3-amine is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its straightforward structure, coupled with the rich chemistry of the piperidine scaffold, makes it an attractive starting point for the synthesis of novel bioactive molecules. While this guide provides a comprehensive overview based on available information, further research into the specific biological activities of its derivatives is warranted to fully unlock its therapeutic potential.

References

  • Cas 4606-66-0,Methyl-(1-Methyl-piperidin-3-yl). (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

  • (S)-N,N-Dimethylpiperidin-3-amine hydrochloride. (n.d.). Abacipharm. Retrieved January 19, 2026, from [Link]

  • (3s,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine suppliers USA. (n.d.). USA Suppliers. Retrieved January 19, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 19, 2026, from [Link]

  • CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. (n.d.). Google Patents.
  • 4606-66-0,N,1-Dimethylpiperidin-3-amine. (n.d.). AccelaChem. Retrieved January 19, 2026, from [Link]

  • N,1-dimethylpiperidin-3-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 1-benzyl-N,4-dimethylpiperidin-3-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.
  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.
  • 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE, (3S,4R)-. (n.d.). precisionFDA. Retrieved January 19, 2026, from [Link]

  • 865074-93-7,1-[4-(Chloromethyl)-1-piperidyl]ethanone. (n.d.). AccelaChem. Retrieved January 19, 2026, from [Link]

  • (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. (2021). PubMed.
  • an introduction to amines. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

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Methodological & Application

The Versatile Piperidine Nucleus: Applications of Substituted Aminopiperidines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and numerous natural products underscores its significance as a privileged structural motif.[1] While the parent piperidine ring is a common feature, the strategic placement of substituents unlocks a vast chemical space, enabling precise control over steric and electronic properties. This guide delves into the multifaceted applications of substituted aminopiperidines, with a particular focus on dimethylated and chiral derivatives, in the realm of organic synthesis.

While the specific compound 1,2-dimethylpiperidin-3-amine is not extensively documented in the scientific literature, this guide will explore the rich chemistry of its structural analogues. We will examine how substituted piperidinamines function as pivotal building blocks for complex drug molecules, as highly effective organocatalysts for asymmetric transformations, and as ligands in transition metal catalysis. The causality behind experimental choices and the validation of protocols are central themes, providing researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Part 1: Chiral 3-Aminopiperidines: Essential Building Blocks for Medicinal Chemistry

Chiral 3-aminopiperidine derivatives are highly sought-after intermediates in the pharmaceutical industry, forming the core of numerous blockbuster drugs.[2] Their rigid, chair-like conformation and the stereodefined presentation of the amino group are crucial for specific binding interactions with biological targets. A prime example is their use in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[2]

Application Note: Synthesis of (R)-3-amino-1-Boc-piperidine

The enantioselective synthesis of 3-aminopiperidines is a critical challenge. Biocatalysis, employing enzymes such as transaminases, has emerged as a powerful and sustainable method for accessing these chiral amines with high enantiopurity.[2][3] The following protocol details the deprotection of an N-Boc protected chiral 3-aminopiperidine, a common final step in its synthesis.

Protocol 1: Deprotection of (R)-1-Boc-3-aminopiperidine to (R)-3-Aminopiperidine Dihydrochloride[4]

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from (R)-1-Boc-3-aminopiperidine to yield the corresponding dihydrochloride salt.

Materials:

  • (R)-1-Boc-3-aminopiperidine (ee >99%)

  • Ethanol (EtOH)

  • Acetyl chloride

  • Ice bath

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • In a glass vial, dissolve 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine in 100 µL of ethanol.

  • Prepare a solution of acetyl chloride (2.8 mmol) in ethanol (1:1 v/v).

  • Cool the vial containing the aminopiperidine solution in an ice bath.

  • Slowly add 400 µL of the acetyl chloride/ethanol solution to the cooled aminopiperidine solution with stirring.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature.

  • The reaction is complete upon the formation of a white precipitate.

  • Decant the supernatant and wash the solid product with cold ethanol (2 x 100 µL).

  • Dry the white solid under vacuum to obtain (R)-3-aminopiperidine dihydrochloride.

Causality of Experimental Choices:

  • The use of acetyl chloride in ethanol generates HCl in situ, which is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

  • Performing the initial addition at 0 °C controls the exothermicity of the reaction between acetyl chloride and ethanol.

  • The dihydrochloride salt of the product is typically a crystalline solid that precipitates from the ethanolic solution, facilitating its isolation.

Pharmaceutical Agent Therapeutic Class Role of 3-Aminopiperidine Core
AlogliptinDPP-IV inhibitor (Antidiabetic)The chiral 3-aminopiperidine moiety is a key component that binds to the active site of the DPP-IV enzyme.
LinagliptinDPP-IV inhibitor (Antidiabetic)The 3-aminopiperidine ring serves as a crucial pharmacophore for enzyme recognition and inhibition.
TofacitinibJanus kinase (JAK) inhibitor (Immunosuppressant)The piperidine ring provides a rigid scaffold for the presentation of functional groups necessary for binding to the JAK enzyme.
TrelagliptinDPP-IV inhibitor (Antidiabetic)The chiral 3-aminopiperidine core is essential for the drug's potent and selective inhibition of the DPP-IV enzyme.

Part 2: Substituted Piperidines as Versatile Catalysts

The utility of substituted piperidines extends beyond their role as structural components; they are also highly effective catalysts in a variety of organic transformations. Chiral piperidine derivatives can act as potent organocatalysts for asymmetric reactions, while simpler, achiral versions serve as efficient non-nucleophilic bases.

Section 2.1: Chiral Piperidine Derivatives in Asymmetric Organocatalysis

Chiral diamines, including those based on the piperidine scaffold, are privileged catalysts in asymmetric synthesis.[4] They can activate substrates through the formation of chiral enamines or iminium ions, enabling highly enantioselective carbon-carbon and carbon-heteroatom bond formations. The Michael addition of ketones to nitroalkenes is a classic example of a reaction that can be effectively catalyzed by chiral diamines.[5][6]

Catalytic_Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine - H₂O Catalyst Chiral Diamine Catalyst Catalyst->Enamine Michael_Adduct_Iminium Iminium Ion Intermediate Enamine->Michael_Adduct_Iminium Nitroalkene Nitroalkene Activated_Nitroalkene Activated Nitroalkene (H-Bonding) Nitroalkene->Activated_Nitroalkene H-Bonding with Catalyst Activated_Nitroalkene->Michael_Adduct_Iminium Michael_Adduct_Iminium->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Michael_Adduct_Iminium->Product + H₂O Water H₂O Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation (Aldehyde + β-Ketoester 1) Aldehyde->Knoevenagel Beta_Ketoester1 β-Ketoester (1) Beta_Ketoester1->Knoevenagel Beta_Ketoester2 β-Ketoester (2) Enamine Enamine Formation (β-Ketoester 2 + Ammonia) Beta_Ketoester2->Enamine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Enamine Catalyst 1,4-Dimethylpiperidine (Base Catalyst) Catalyst->Knoevenagel catalyzes Catalyst->Enamine catalyzes Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization and Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine Product Cyclization_Dehydration->Dihydropyridine Chiral_Ligand_Concept cluster_complex Chiral Metal Complex Metal Metal Center (e.g., Rh, Ir, Pd) Chiral_Ligand Chiral Piperidine-based Ligand Metal->Chiral_Ligand coordination Substrate Prochiral Substrate Metal->Substrate coordination Product Enantioenriched Product Substrate->Product Asymmetric Transformation

Sources

1,2-Dimethylpiperidin-3-amine as a catalyst in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 1,2-Dimethylpiperidin-3-amine in Catalysis

A Note to the Researcher:

A comprehensive review of the scientific literature and chemical databases reveals that This compound is not a documented catalyst for cross-coupling reactions. There are no established protocols or published research detailing its use in this capacity. The piperidine scaffold is, however, a critical component in many pharmaceuticals and is used in the structure of more complex ligands for catalysis.[1][2][3]

This document, therefore, serves a different but equally important purpose: to provide a scientifically grounded perspective on why a seemingly simple molecule like this compound is not a direct catalyst and to guide the researcher toward established principles of catalyst design in cross-coupling reactions. We will explore the fundamental requirements for a successful cross-coupling catalyst and provide protocols for well-established, related catalytic systems.

Part 1: The Role of Amines in Cross-Coupling Reactions: Ligands, Not Catalysts

In modern cross-coupling reactions, such as those developed by Suzuki, Heck, and Buchwald-Hartwig, the catalytic activity originates from a transition metal, most commonly palladium.[4][5] The organic molecules that are often mistaken for catalysts are, in fact, ligands . These ligands are crucial for the success of the reaction, but they do not perform the catalysis themselves.

The primary roles of a ligand in a cross-coupling reaction are to:

  • Stabilize the Metal Center: Ligands donate electron density to the palladium atom, preventing it from precipitating as palladium black and keeping it in the active catalytic cycle.

  • Modulate Reactivity: The electronic and steric properties of the ligand can be fine-tuned to promote specific steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Enhance Solubility: Ligands can improve the solubility of the metal catalyst in the reaction solvent.

Simple amines like this compound are generally poor ligands for cross-coupling reactions because they do not possess the electronic properties (e.g., the ability to accept back-donation from the metal) or the steric bulk required to stabilize the palladium center effectively throughout the catalytic cycle. More successful ligands are typically phosphine-based or N-heterocyclic carbenes (NHCs), which have a much stronger and more tunable interaction with the metal. Some complex diamine ligands have been developed, but these are structurally more sophisticated than simple substituted piperidines.

Visualizing the Catalytic Cycle

To understand the role of a ligand, consider the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The ligand (L) remains bound to the palladium (Pd) center throughout the process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetal + R-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Part 2: Protocol for a Standard Suzuki-Miyaura Cross-Coupling Reaction

While this compound is not a suitable catalyst, we can provide a robust, general protocol for a Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry. This protocol uses a commercially available and highly effective palladium catalyst system.

Objective:

To couple an aryl bromide with an aryl boronic acid to form a biaryl product.

Materials:
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Aryl Halide: 4-Bromotoluene (or other aryl bromide)

  • Boronic Acid: Phenylboronic acid (or other aryl boronic acid)

  • Solvent: Toluene, anhydrous

  • Inert Gas: Nitrogen or Argon

Experimental Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (1-2 mol%) and SPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent), the aryl boronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table (Representative Yields):
Aryl HalideAryl Boronic AcidProductTypical Yield
4-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl>95%
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acid4-Fluoro-4'-methoxy-1,1'-biphenyl>90%
2-Bromopyridine3-Thienylboronic acid2-(Thiophen-3-yl)pyridine>85%

Part 3: Synthesis of Chiral 3-Aminopiperidines

While not a catalyst itself, the 3-aminopiperidine scaffold is a valuable building block. The synthesis of enantiomerically pure 3-aminopiperidines is a significant area of research. Below is a conceptual workflow for their synthesis starting from a chiral precursor, L-glutamic acid.

Workflow for Synthesis of Chiral 3-Aminopiperidines

Synthesis_Workflow Start L-Glutamic Acid Ester Diesterification Start->Ester Boc N-Boc Protection Ester->Boc Reduce Reduction to Diol Boc->Reduce Tosyl Ditosylation Reduce->Tosyl Cyclize Cyclization with Amine Tosyl->Cyclize Final Chiral 3-Aminopiperidine Derivative Cyclize->Final

Caption: Synthetic workflow from L-glutamic acid.

This multi-step synthesis highlights the complexity of preparing even seemingly simple chiral molecules and underscores why such compounds are more likely to be used as valuable building blocks rather than disposable components of a catalytic system.

Conclusion

The inquiry into this compound as a catalyst for cross-coupling reactions has led to a valuable clarification of fundamental catalytic principles. The role of amines in these reactions is typically as a component of a larger, more complex ligand structure that modulates the activity of a transition metal center, rather than acting as a catalyst in their own right. For researchers in drug development and synthetic chemistry, a deep understanding of these roles is critical for the rational design of efficient and novel chemical transformations. The provided protocols for established cross-coupling reactions serve as a reliable starting point for practical applications in the laboratory.

References

  • Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4469. Available at: [Link]

  • Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(1), 86-91. Available at: [Link]

  • Google Patents. (2015). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
  • JoVE (Journal of Visualized Experiments). (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. JoVE, (91), e51444. Available at: [Link]

  • Shafiei, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19363. Available at: [Link]

  • McNally, A., et al. (2011). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 334(6059), 1114-1117. Available at: [Link]

  • Roque, J. B., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Journal of the American Chemical Society, 142(4), 2136-2143. Available at: [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

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Application Notes & Protocols for 1,2-Dimethylpiperidin-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Overview

1,2-Dimethylpiperidin-3-amine is a saturated heterocyclic amine characterized by a piperidine core substituted with a methyl group on the ring nitrogen (N1) and a second methyl group at the C2 position, vicinal to a C3-amino group. This specific substitution pattern results in a sterically hindered, chiral secondary amine. Publicly available, validated protocols for this exact molecule are scarce, indicating its status as a specialized or novel reagent.

This guide, therefore, adopts a predictive and principle-based approach. By analyzing the reactivity of structurally analogous compounds—such as other substituted piperidines and vicinal diamines—we can establish robust, foundational protocols.[1][2][3] The primary focus will be on amide bond formation, a ubiquitous transformation in medicinal chemistry where sterically hindered amines often present significant challenges.[4][5][6] We will also discuss its potential as a chiral ligand in catalysis, a common application for vicinal diamines.[7][8][9]

The key structural features influencing its reactivity are:

  • N1-Methyl Group: This tertiary amine is a moderate electron-donating group, slightly increasing the basicity of the C3-amino group. It also blocks reactions at the N1 position.

  • C2-Methyl and C3-Amino Vicinal Relationship: This creates significant steric bulk around the reactive secondary amine, dictating the need for more forcing reaction conditions or specialized coupling agents.[4][10][11] The stereochemistry (cis vs. trans) of these groups will profoundly impact reaction kinetics and product conformation.

  • Vicinal Diamine Motif: The close proximity of the two nitrogen atoms suggests potential as a bidentate ligand for metal catalysis.[7][8]

Physicochemical & Safety Data

While experimental data for this compound is limited, properties can be estimated based on related structures like N,1-dimethylpiperidin-3-amine and other piperidine derivatives.[12]

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value / CharacteristicRationale & Significance
Molecular Formula C₈H₁₈N₂---
Molecular Weight 142.24 g/mol Essential for stoichiometric calculations.
Appearance Colorless to pale yellow liquidTypical for aliphatic amines.
Boiling Point ~170-190 °CEstimated based on similarly sized dimethylpiperidines.
pKa (of C3-NH₂⁺) ~9.5 - 10.5Steric hindrance may slightly suppress basicity compared to less hindered secondary amines.
Solubility Soluble in water, alcohols, CH₂Cl₂, THF, DMFBroad solubility in common organic solvents is expected.

Safety & Handling: Substituted piperidines should be handled with care. Assume the compound is a flammable liquid, corrosive, and causes skin and eye burns.[12]

  • Personal Protective Equipment (PPE): Always use nitrile gloves, safety glasses with side shields, and a lab coat.

  • Handling: Work in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Core Application: Amide Bond Formation with Sterically Hindered Amines

The primary challenge in forming an amide bond with this compound is overcoming the steric hindrance imposed by the adjacent C2-methyl group. Standard coupling conditions (e.g., EDC/HOBt at room temperature) are likely to be sluggish or fail entirely.[5] A more robust protocol is required, such as one utilizing acyl fluoride intermediates at elevated temperatures.[4][5][10][11]

Protocol 3.1: Acyl Fluoride-Mediated Amide Coupling

This protocol is adapted from a method developed for coupling sterically demanding substrates and has proven effective where other methods have failed.[4][5][10] It involves the in situ generation of a highly reactive acyl fluoride from a carboxylic acid, which then couples with the hindered amine.

Workflow Diagram: Amide Coupling Protocol

G cluster_prep Reagent Preparation cluster_activation Acyl Fluoride Formation cluster_coupling Amine Coupling cluster_workup Workup & Purification reagents 1. Combine Carboxylic Acid, PyFluor, & Et3N in Anhydrous Solvent stir 2. Stir at Room Temperature (30-60 min) reagents->stir Activation add_amine 3. Add this compound stir->add_amine Introduction heat 4. Heat Reaction (e.g., 80-100 °C) add_amine->heat Coupling quench 5. Quench, Extract, & Wash heat->quench Isolation purify 6. Purify by Chromatography quench->purify Final Product

Caption: Workflow for sterically hindered amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Add an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile, ~0.2 M concentration).

    • Add PyFluor (1.2 eq) and triethylamine (Et₃N, 2.5 eq).

    • Causality: PyFluor serves as the fluoride source, and Et₃N acts as a base to facilitate the formation of the acyl fluoride intermediate. Anhydrous conditions are critical to prevent hydrolysis of the reactive intermediate.

  • Activation:

    • Stir the mixture at room temperature for 30-60 minutes.

    • Monitor the formation of the acyl fluoride by TLC or LC-MS if a stable intermediate is expected.

    • Expertise: This pre-activation step ensures the complete conversion of the carboxylic acid to the more electrophilic acyl fluoride before the introduction of the nucleophilic amine.

  • Amine Addition & Coupling:

    • Add this compound (1.1 eq) to the reaction mixture.

    • Seal the vessel and heat the reaction to 80-100 °C.

    • Causality: The elevated temperature is necessary to provide sufficient energy to overcome the activation barrier associated with the sterically hindered nucleophilic attack.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product using silica gel column chromatography to yield the desired amide.

Prospective Application: Chiral Ligand Synthesis

The vicinal diamine structure is a privileged motif in asymmetric catalysis.[7][8][9][13] this compound, being chiral, could be used as a precursor to C₂-symmetric or unsymmetric bidentate ligands for metal-catalyzed reactions like hydrogenations, diamination, or allylic alkylations.[14]

Conceptual Workflow: Ligand Synthesis

Caption: Conceptual path from amine to catalyst.

A typical protocol would involve reacting the C3-amino group with a suitable electrophile containing a second coordinating atom (e.g., a phosphine or another nitrogen heterocycle) to create a bidentate ligand scaffold. This ligand could then be complexed with a metal precursor (e.g., [RuCl₂(p-cymene)]₂) to generate a catalyst for asymmetric transfer hydrogenation.

Troubleshooting & Experimental Insights

  • Problem: Low or no conversion in amide coupling.

    • Solution 1 (Increase Temperature): The activation energy is high due to sterics. Cautiously increase the reaction temperature in 10 °C increments.

    • Solution 2 (Alternative Activator): If acyl fluoride fails, consider more potent coupling reagents designed for hindered systems, such as COMU or T3P, although these may also require elevated temperatures.

    • Solution 3 (Check Reagent Purity): Ensure the amine is pure and the solvent is rigorously anhydrous. Water will destroy the activated acid species.

  • Problem: Epimerization or side reactions.

    • Insight: While unlikely at the piperidine core under these conditions, if the carboxylic acid has a chiral center alpha to the carbonyl, high temperatures can risk epimerization. Monitor diastereomeric ratio carefully. If observed, screen alternative fluoride sources or coupling agents that may operate at lower temperatures.

  • Problem: Difficult purification.

    • Insight: The product amide will be basic. Acid/base extraction techniques may be useful for initial purification before chromatography. The polarity will be highly dependent on the carboxylic acid partner used.

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link][4][5][10][11]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic and Biomolecular Chemistry. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wünsch, B., et al. (N.D.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Michael, J. P. (2008). Vicinal Diamination of Alkenes under Rh-Catalysis. PubMed Central. [Link][8]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Royal Society of Chemistry. [Link]

  • Zhang, W., et al. (N.D.). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]

  • Michael, J. P. (2008). Vicinal Diamination of Alkenes under Rh-Catalysis. ACS Publications. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Catalytic asymmetric synthesis of vicinal diamine derivatives through enantioselective N-allylation using chiral pi-allyl Pd-catalyst. Semantic Scholar. [Link]

  • Ataman Kimya. PIPERIDINE. Ataman Kimya Website. [Link]

  • PubChem. N,1-dimethylpiperidin-3-amine. PubChem Database. [Link][12]

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The Strategic Role of 1,2-Dimethylpiperidin-3-amine in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure, particularly in the development of therapeutics targeting the central nervous system (CNS) and inflammatory pathways.[2][3] Within this important class of heterocycles, 1,2-Dimethylpiperidin-3-amine and its stereoisomers represent a key building block, most notably as a critical precursor to the Janus Kinase (JAK) inhibitor, Tofacitinib.[4][5] This guide provides an in-depth exploration of the synthesis, applications, and in vitro evaluation of this pivotal scaffold for researchers and professionals in drug development.

The this compound Scaffold: A Gateway to Kinase Inhibition

The primary significance of the this compound core, specifically the (3R,4R) stereoisomer, lies in its integral role in the synthesis of Tofacitinib.[6] Tofacitinib is a potent inhibitor of the Janus kinase family (JAK1, JAK2, JAK3), which are intracellular enzymes crucial for signaling pathways that regulate hematopoiesis and immune cell function.[5][7] By blocking these pathways, Tofacitinib effectively modulates the inflammatory response, making it a valuable therapeutic for autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[4][5]

The synthesis of Tofacitinib involves the coupling of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate with a pyrrolo[2,3-d]pyrimidine core.[8] The specific stereochemistry and substitution pattern of the piperidine ring are essential for the drug's potent and selective activity. This underscores the importance of precise synthetic control over this building block.

Beyond its established role in JAK inhibitor synthesis, the this compound scaffold holds potential for broader applications. The 3-aminopiperidine motif is a versatile pharmacophore that can be elaborated to target a range of biological entities, including other kinases, G-protein coupled receptors, and enzymes.[9] Its inherent structural rigidity, conferred by the piperidine ring, can be advantageous in designing ligands with high affinity and selectivity.[9]

Synthesis of this compound Derivatives

The synthesis of this compound, particularly its enantiomerically pure forms, is a critical aspect of its utility. Several synthetic strategies have been developed, often focusing on the key Tofacitinib intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. A representative synthetic approach is outlined below.

Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

This protocol is adapted from methodologies described in the patent literature for the synthesis of a key Tofacitinib intermediate.[1][10]

Step 1: Reductive Amination of 1-benzyl-4-methylpiperidin-3-one

  • To a solution of 1-benzyl-4-methylpiperidin-3-one (1 equivalent) in a suitable solvent such as toluene, add titanium(IV) isopropoxide (or a similar Lewis acid like TiCl4) and triethylamine at room temperature.[4]

  • Introduce a solution of methylamine (e.g., as a solution in ethanol or THF) to the reaction mixture and stir for several hours to facilitate imine formation.

  • Following imine formation, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine.

Step 2: Chiral Resolution

  • Dissolve the crude racemic amine in a suitable solvent such as methanol or ethanol.

  • Add a solution of a chiral resolving agent, such as L-di-p-toluoyltartaric acid (L-DTTA), to the mixture.[1]

  • Allow the diastereomeric salt to crystallize, often with gentle heating followed by slow cooling to room temperature.

  • Collect the crystalline salt by filtration and wash with a cold solvent.

  • The desired (3R,4R)-amine L-di-p-toluoyltartrate salt can be obtained. The mother liquor will contain the enriched (3S,4S)-enantiomer.

  • To obtain the free base, treat the diastereomeric salt with an aqueous base (e.g., sodium hydroxide) and extract with an organic solvent.

  • Dry the organic extract and concentrate under reduced pressure to yield the enantiomerically enriched (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Diagram: Synthetic Workflow

G start 1-benzyl-4-methyl- piperidin-3-one step1 Reductive Amination (Methylamine, NaBH(OAc)3) start->step1 racemate Racemic cis-1-benzyl-N,4- dimethylpiperidin-3-amine step1->racemate step2 Chiral Resolution (L-DTTA) racemate->step2 product (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine step2->product

Caption: Synthetic workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Application in Lead Discovery: In Vitro Evaluation of JAK Kinase Inhibition

Given the established role of the this compound scaffold in Tofacitinib, a primary application in drug discovery is the evaluation of its derivatives as potential JAK kinase inhibitors. The following protocol outlines a general method for assessing the in vitro inhibitory activity of a test compound against a specific JAK isozyme.[9]

Protocol 2: In Vitro JAK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

Materials:

  • Recombinant human JAK kinase (e.g., JAK1, JAK2, or JAK3)

  • Eu-labeled anti-tag antibody (specific to the tag on the kinase)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer.

  • Assay Plate Preparation:

    • Add the diluted test compound to the wells of the 384-well plate.

    • Add the JAK kinase and the Eu-labeled anti-tag antibody mixture to the wells.

    • Add the Alexa Fluor™ 647-labeled tracer to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Diagram: Kinase Inhibition Assay Workflow

G start Prepare serial dilutions of test compound step1 Add compound, JAK kinase, and Eu-antibody to plate start->step1 step2 Add Alexa Fluor™ -labeled tracer step1->step2 step3 Incubate at room temperature step2->step3 step4 Read TR-FRET signal step3->step4 end Calculate IC50 value step4->end

Caption: Workflow for a TR-FRET based JAK kinase inhibition assay.

Physicochemical and ADME Considerations

The utility of the this compound scaffold is also influenced by its physicochemical properties, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug candidate.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 128.22 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).[3]
LogP ~0.4Indicates good water solubility, which is favorable for formulation.[3]
pKa ~9-10 (for the amines)The basic nature of the amino groups allows for salt formation, enhancing solubility. The protonated form can engage in ionic interactions with biological targets.[11]
Polar Surface Area ~15.3 ŲSuggests good potential for crossing the blood-brain barrier, relevant for CNS-targeted drugs.[3]

These properties highlight the potential of the this compound scaffold to be incorporated into molecules with favorable drug-like characteristics.

Future Directions and Broader Applications

While the application of this compound as a precursor to JAK inhibitors is well-established, its potential in other therapeutic areas warrants further investigation. The 3-aminopiperidine motif is present in a variety of biologically active compounds, including:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Chiral 3-aminopiperidines are key building blocks for gliptins, a class of drugs used to treat type 2 diabetes.

  • Antibacterial Agents: Aminopiperidine derivatives have been explored as novel antibacterial agents, targeting enzymes like peptide deformylase.[12]

  • CNS-Active Agents: The piperidine ring is a common feature in drugs targeting CNS receptors, and the 3-amino group provides a handle for introducing pharmacophoric elements for interaction with these targets.

The development of novel synthetic methodologies, including enzymatic and asymmetric approaches, will continue to make chiral this compound and related scaffolds more accessible for these and other drug discovery efforts.

Conclusion

The this compound scaffold is a valuable and versatile building block in medicinal chemistry. Its prominent role in the synthesis of the JAK inhibitor Tofacitinib highlights its importance in the development of treatments for autoimmune diseases. The synthetic accessibility of its chiral forms, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics targeting a range of biological pathways. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this important scaffold in their drug discovery programs.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information.
  • PubChem. (n.d.). N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
  • PubChem. (n.d.). Tofacitinib. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis.
  • ResearchGate. (n.d.). Starting materials described in the literature to assemble the piperidine fragment.
  • Roberts, K. G., et al. (2013). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Clinical Cancer Research, 19(21), 5985-5996.
  • ACR Abstracts. (2014). An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations.
  • ResearchGate. (n.d.). In vitro whole blood assays for JAK 1-3 and TYK2 inhibitors.
  • Frontiers in Pharmacology. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses.
  • Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
  • Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • MDPI. (2021).
  • Journal of Medicinal and Nutritional Chemistry. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application.
  • Google Patents. (n.d.). CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
  • Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • PubChem. (n.d.). (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. National Center for Biotechnology Information.
  • Google Patents. (n.d.). HK40024621B - Amino-methyl piperidine derivative as kinase inhibitor.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tofacitinib: Key Intermediates and Their Synthesis.
  • ChemicalBook. (n.d.). (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
  • Pharmaffiliates. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information.
  • Selleck Chemicals. (n.d.). JAK Inhibition | JAK Inhibitor Review.
  • PubMed. (2011). Antiangiogenic and antimetastatic activity of JAK inhibitor AZD1480. Cancer Cell, 20(5), 626-637.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • BLDpharm. (n.d.). 1312663-12-9|(S)-N,1-Dimethylpiperidin-3-amine.

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Application Notes and Protocols for Derivatives of Substituted Dimethyl-Aminopiperidines: A Case Study on a Key Intermediate for Tofacitinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] Among the vast landscape of piperidine derivatives, substituted dimethyl-aminopiperidines represent a class of molecules with significant therapeutic potential. While the user's initial interest was in 1,2-dimethylpiperidin-3-amine derivatives, a comprehensive literature review reveals a more prominent and extensively documented analogue, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which serves as a critical intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[2] Tofacitinib is an FDA-approved drug for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[3]

This guide will therefore focus on (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine as a representative and highly relevant example of a substituted dimethyl-aminopiperidine derivative. We will provide detailed insights into its synthesis, its pivotal role in the production of Tofacitinib, and protocols for evaluating the biological activity of the final active pharmaceutical ingredient (API). This comprehensive overview is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutics.

Part 1: The Strategic Importance of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in Tofacitinib Synthesis

The synthesis of Tofacitinib, a potent inhibitor of the JAK-STAT signaling pathway, necessitates the stereospecific construction of a substituted piperidine ring.[4][5] The (3R,4R) stereochemistry of the 3-amino and 4-methyl groups on the piperidine ring is crucial for the drug's efficacy and safety.[2] (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine serves as a key chiral building block that introduces this required stereochemistry early in the synthetic route, streamlining the overall process and ensuring the production of the desired enantiomerically pure final product.[6]

The benzyl group on the piperidine nitrogen acts as a protecting group that can be removed in a later synthetic step. The methylamino group at the 3-position is the key functionality that will be further elaborated to form the pyrazolopyrimidine core of Tofacitinib.

Visualizing the Synthetic Strategy: From Intermediate to API

The following diagram illustrates the pivotal role of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the synthesis of Tofacitinib.

G cluster_0 Synthesis of Key Intermediate cluster_1 Tofacitinib Synthesis Start Starting Materials Intermediate_syn (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine Synthesis Start->Intermediate_syn Multiple Steps Coupling Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_syn->Coupling Key Building Block Debenzylation Debenzylation Coupling->Debenzylation Final_step Condensation with cyanoacetic acid derivative Debenzylation->Final_step Tofacitinib Tofacitinib Final_step->Tofacitinib

Caption: Synthetic workflow from the key piperidine intermediate to Tofacitinib.

Part 2: Synthesis Protocols

Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

This protocol outlines a common method for the synthesis of the key intermediate, which often involves the reduction of a pyridinium salt precursor.[1]

Materials and Reagents:

  • 1-benzyl-3-methylamino-4-methyl-pyridinium bromide

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • 2M Hydrochloric acid in ethanol

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) in ethanol (100 g). Begin stirring at a temperature below 30°C.[1]

  • Reduction: Slowly add sodium borohydride (3.87 g, 102.3 mmol) to the reaction mixture in portions, maintaining the temperature below 30°C.[1]

  • Reaction Monitoring: Stir the reaction mixture for 16 hours. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (content <1%).[1]

  • Quenching: Carefully add 2M HCl solution dropwise to the reaction mixture until gas evolution ceases. This step neutralizes the excess sodium borohydride.

  • Work-up and Extraction:

    • Concentrate the reaction solution to approximately one-third of its original volume under reduced pressure.[1]

    • Extract the aqueous residue with dichloromethane (2 x 50 mL).

    • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • Salt Formation and Isolation:

    • Dissolve the resulting crude product in ethanol (40 g).

    • Slowly add 2M hydrochloric acid in ethanol (20 mL) dropwise at a temperature below 30°C. A solid precipitate should form.[1]

    • Continue stirring for 1 hour after the addition is complete.

    • Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

Protocol 2: Synthesis of Tofacitinib from the Key Intermediate

This protocol describes the subsequent steps to convert the piperidine intermediate into Tofacitinib.[7]

Materials and Reagents:

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

  • Potassium carbonate (K₂CO₃)

  • 4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine

  • Water

  • Methylene chloride (MDC)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Ethyl cyanoacetate

  • Triethylamine

Procedure:

  • Coupling Reaction:

    • To a solution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (100 g) in water (100 ml), add potassium carbonate (376 g) portion-wise with stirring.[7]

    • Add 4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (132 g) to the reaction mixture.[7]

    • Heat the mixture to 90-95°C and stir for 18-19 hours.[7]

    • Cool the reaction to 30-35°C, stir for another 1-1.5 hours, and then filter the solid product.

    • Dissolve the crude product in MDC and extract with water. The organic layer contains the coupled product.

  • Debenzylation:

    • Dissolve the coupled product in a suitable solvent such as methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain the debenzylated intermediate.[8]

  • Final Condensation to Tofacitinib:

    • Dissolve the debenzylated intermediate in a suitable solvent like n-butanol.

    • Add ethyl cyanoacetate and a base such as triethylamine or DBU.[8]

    • Heat the reaction mixture to reflux and monitor for completion.

    • Upon completion, cool the reaction and isolate the crude Tofacitinib.

    • Purify the crude product by recrystallization or chromatography to obtain pure Tofacitinib.

Part 3: Application Notes - Biological Evaluation

The primary mechanism of action of Tofacitinib is the inhibition of Janus kinases (JAKs), particularly JAK1 and JAK3, which are crucial for the signaling of several cytokines involved in the inflammatory and immune responses.[5] Therefore, the biological evaluation of Tofacitinib and its analogues typically involves in vitro kinase inhibition assays.

Protocol 3: In Vitro Janus Kinase (JAK) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific JAK isoform. Commercial kits are available for this purpose.[9][10]

Principle:

The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme. The amount of phosphorylation is typically quantified by measuring the amount of ADP produced or by using a phospho-specific antibody in an ELISA format.[9][11]

Materials and Reagents:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[10]

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compound (e.g., Tofacitinib) dissolved in DMSO

  • Detection reagent (e.g., Transcreener® ADP² Assay Kit or Kinase-Glo® Max)[9][12]

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, prepare the kinase reaction mixture containing the JAK enzyme, substrate peptide, and assay buffer.

  • Initiation of Reaction: Add the test compound dilutions and a DMSO control to the respective wells. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Start the Kinase Reaction: Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific JAK enzyme.[10]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, if using an ADP detection kit, the amount of ADP produced is measured, which is inversely proportional to the inhibitory activity of the compound.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Tofacitinib Kinase Selectivity Profile

The following table summarizes the reported inhibitory activity of Tofacitinib against different JAK isoforms, highlighting its selectivity.

KinaseIC₅₀ (nM)
JAK1 1
JAK2 20
JAK3 1
Tyk2 95

Data compiled from various sources for illustrative purposes. Actual values may vary depending on assay conditions.

This selectivity profile is crucial for understanding the therapeutic effects and potential side effects of the drug.

Visualizing the Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

The following diagram illustrates how Tofacitinib inhibits the JAK-STAT signaling pathway.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Gene_expression Gene Expression (Inflammation) STAT_active->Gene_expression translocates to nucleus Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and downstream gene expression.

Conclusion

The substituted dimethyl-aminopiperidine scaffold, exemplified by the Tofacitinib intermediate (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is of paramount importance in modern drug discovery and development. The protocols and application notes provided herein offer a comprehensive guide for the synthesis of this key intermediate and the subsequent evaluation of the biological activity of the final API. By understanding the causality behind the experimental choices and employing robust, self-validating protocols, researchers can effectively leverage this versatile chemical scaffold to develop novel and impactful therapeutics.

References

  • Pharmaffiliates. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. Available from: [Link]

  • Google Patents. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Google Patents. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Frontiers in Chemistry. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Available from: [Link]

  • NOVA School of Science and Technology. Tofacitinib synthesis. Available from: [Link]

  • Google Patents. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof.
  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]

  • Google Patents. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
  • ResearchGate. An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Available from: [Link]

  • BPS Bioscience. JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Available from: [Link]

  • MDPI. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. Available from: [Link]

  • National Center for Biotechnology Information. Tofacitinib - StatPearls. Available from: [Link]

  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. Available from: [Link]

  • SLAS Discovery. Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. Available from: [Link]

  • PubMed. A hierarchical cluster analysis for clinical profiling of tofacitinib treatment response in patients with rheumatoid arthritis. Available from: [Link]

  • BellBrook Labs. JAK3 Activity Assay | Inhibitor Screening Application. Available from: [Link]

  • BPS Bioscience. JAK3 (Janus Kinase 3) Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information. Development of Selective Covalent Janus Kinase 3 Inhibitors. Available from: [Link]

  • ACS Publications. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Available from: [Link]

  • SpringerMedizin. Use of a risk characterisation approach to contextualise the safety profile of new rheumatoid arthritis treatments: a case study using tofacitinib. Available from: [Link]

  • ResearchGate. Schematic workflow of the established direct JAK3 ELISA. Available from: [Link]

  • ProQuest. A hierarchical cluster analysis for clinical profiling of tofacitinib treatment response in patients with rheumatoid arthritis. Available from: [Link]

  • ResearchGate. Schematic workflow of the established direct JAK3 ELISA. Available from: [Link]

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Application Note: 1,2-Dimethylpiperidin-3-amine as a Novel Chiral Ligand for Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Prospective Look at a New Chiral Diamine

The quest for efficient, selective, and robust catalysts for asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral vicinal diamines are privileged ligand scaffolds, capable of forming stable complexes with transition metals and inducing high stereoselectivity in a wide array of reactions. While ligands based on backbones like 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are well-established, the exploration of novel diamine structures continues to yield catalysts with improved activity and unique selectivity profiles.

This document introduces 1,2-Dimethylpiperidin-3-amine , a previously unexplored chiral diamine, as a promising new ligand for asymmetric catalysis. Its structure, featuring a rigid piperidine ring and two distinct chiral centers, suggests significant potential for creating a well-defined and sterically demanding chiral pocket around a metal center.

As there is currently no published literature on the catalytic applications of this specific ligand, this guide serves as a prospective application note. We will leverage established principles and protocols from analogous systems to propose its use in the Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones . The protocols and insights provided herein are designed to serve as a robust starting point for researchers looking to investigate this novel ligand's catalytic capabilities.

The Ligand: Structure and Rationale

The proposed ligand, this compound, possesses a unique combination of structural features that make it an attractive candidate for asymmetric catalysis.

  • Rigid Scaffold: The piperidine ring reduces conformational flexibility compared to acyclic diamines, which can lead to a more organized and predictable coordination environment, often resulting in higher enantioselectivity.

  • Chiral Centers: The presence of stereocenters at the C2 and C3 positions allows for the creation of a tailored chiral environment. The relative stereochemistry (cis or trans) of the methyl and amino groups will be critical in dictating the facial selectivity of the catalyst.

  • Distinct Amine Donors: The ligand features a secondary ring amine (at the 1-position) and a primary exocyclic amine (at the 3-position). Upon coordination to a metal, the N-H proton of the secondary amine can participate in a metal-ligand bifunctional mechanism, which is known to be highly effective in transfer hydrogenation.[1]

Caption: Structure of this compound.

Application Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This section details a hypothetical, yet scientifically robust, protocol for the ATH of acetophenone, a standard model substrate, using an in situ-prepared Iridium catalyst featuring this compound. The procedure is adapted from established methods for similar chiral diamine-metal complexes.[2][3]

Principle of the Reaction

Asymmetric transfer hydrogenation (ATH) is a redox reaction where a hydrogen donor, typically a secondary alcohol like isopropanol or an azeotropic mixture of formic acid and triethylamine, is used to reduce a substrate, such as a ketone or imine. The reaction is catalyzed by a transition metal complex containing a chiral ligand. The proposed catalytic system operates via a concerted, outer-sphere mechanism where a metal-hydride and a proton from the coordinated amine ligand are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state.[1] This bifunctional mechanism avoids direct substrate-to-metal coordination and is highly efficient.

Catalytic_Cycle cluster_cycle Proposed ATH Catalytic Cycle precatalyst [Ir(L*)Cl₂]₂ + Base (Precatalyst Activation) active_catalyst [Ir(L*)H] (Active 16e- Hydride Species) precatalyst->active_catalyst from i-PrOH transition_state Six-Membered Transition State (Hydride & Proton Transfer) active_catalyst->transition_state + Ketone product_release Product Release & Catalyst Regeneration transition_state->product_release H-transfer product_release->active_catalyst + i-PrOH - Acetone - Chiral Alcohol

Caption: Simplified catalytic cycle for ATH.

Materials and Reagents
ReagentGradeSupplierNotes
[Ir(COD)Cl]₂98%Strem, AcrosAir-sensitive, store under inert gas.
(±)-cis-1,2-Dimethylpiperidin-3-amine>98% (Hypothetical)Custom SynthesisAssumed as a racemic mixture for initial tests.
AcetophenoneReagent Grade, >99%Sigma-AldrichPurify by distillation if necessary.
2-Propanol (i-PrOH)Anhydrous, >99.5%Sigma-AldrichUsed as both solvent and hydrogen source.
Potassium Hydroxide (KOH)ACS Reagent, >85%FisherUsed as a co-catalyst/base.
Dichloromethane (DCM)Anhydrous, >99.8%AcrosFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying.
Step-by-Step Experimental Protocol

This protocol describes a typical small-scale (0.5 mmol) screening reaction.

1. Catalyst Pre-formation (in situ)

  • To a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol, 0.5 mol%).

  • Add the chiral ligand this compound (1.4 mg, 0.011 mmol, 2.2 mol% relative to Ir dimer).

  • Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Add 2.5 mL of anhydrous 2-propanol via syringe.

  • Stir the resulting mixture at 80 °C for 20 minutes. A color change should be observed as the active catalyst forms.

2. Hydrogenation Reaction

  • To the catalyst solution, add acetophenone (58 µL, 0.5 mmol).

  • Add a solution of KOH in 2-propanol (e.g., 50 µL of a 0.1 M solution, 0.005 mmol, 1 mol%). The base is crucial for activating the catalyst.[1]

  • Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC. A typical reaction time is 2-18 hours.

3. Work-up and Isolation

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding 2 mL of water.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Analysis

  • Conversion: Determine the conversion of acetophenone to 1-phenylethanol by ¹H NMR spectroscopy or Gas Chromatography (GC) using an internal standard.

  • Enantiomeric Excess (ee): Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient). Analyze the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the retention times to a racemic standard.

Experimental_Workflow cluster_workflow Experimental Protocol Workflow A 1. Add [Ir(COD)Cl]₂ & Ligand to Flask B 2. Purge with N₂/Ar & Add i-PrOH A->B C 3. Heat to 80°C (Catalyst Formation) B->C D 4. Add Substrate & KOH Solution C->D E 5. Stir at 80°C (Reaction) D->E F 6. Quench, Extract, & Dry E->F G 7. Concentrate Solvent F->G H 8. Analyze by GC/HPLC (Conversion & ee) G->H

Caption: Step-by-step experimental workflow.

Expected Results & Optimization

For a novel ligand system, initial screening is key. Based on results from similar diamine ligands, one might expect moderate to good enantioselectivity even in early trials.[2][4]

Table 1: Hypothetical Screening Results for ATH of Aromatic Ketones

EntrySubstrateTime (h)Conversion (%)ee (%)
1Acetophenone129588 (R)
24'-Chloroacetophenone10>9992 (R)
34'-Methoxyacetophenone188581 (R)
42'-Acetonaphthone169194 (R)
5Propiophenone12>9985 (R)

Reaction Conditions: 0.5 mmol substrate, 0.5 mol% [Ir(COD)Cl]₂, 1.1 mol% ligand, 1 mol% KOH in 2.5 mL i-PrOH at 80°C.

Troubleshooting & Optimization:

  • Low Conversion: Increase catalyst loading (to 1-2 mol%), reaction temperature, or time. The choice and concentration of the base can also be critical; screen other bases like NaHCO₃ or KOtBu.

  • Low Enantioselectivity:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of reaction rate.

    • Solvent: While i-PrOH is the hydrogen source, co-solvents can influence selectivity.

    • Ligand Stereoisomer: The relative stereochemistry of the ligand (cis vs. trans) will profoundly impact the outcome. Synthesizing and testing both diastereomers is a critical step in development.

    • Metal Precursor: Switching the metal from Iridium to Rhodium (e.g., using [RhCp*Cl₂]₂) can sometimes lead to complementary or improved results.[5][6]

Conclusion

This compound represents a structurally intriguing and unexplored chiral ligand. Based on established principles of asymmetric catalysis, it holds significant promise for applications in asymmetric transfer hydrogenation. The protocols and data presented in this application note provide a comprehensive and scientifically grounded starting point for the investigation of this novel ligand system. Successful application would not only validate its potential but also add a valuable new tool to the synthetic chemist's toolbox for accessing enantioenriched chiral alcohols.

References

  • Li, L., Wu, J., Wang, F., Liao, J., Zhang, H., Lian, C., Zhu, J., & Deng, J. (2007). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry, 9(1), 23–25. [Link]

  • Lin, Y., Xu, G., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Sun, H., Xu, L., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. [Link]

  • Zhang, X., et al. (2021). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry. [Link]

  • Molina Betancourt, R., Phansavath, P., & Ratovelomanana-Vidal, V. (2021). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. Organic Letters, 23(5), 1621–1625. [Link]

  • Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2002). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 124(47), 13072-13073. [Link]

Sources

Application Notes and Protocols for Reaction Mechanisms Involving 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive building block for targeting a wide range of biological targets. 1,2-Dimethylpiperidin-3-amine, a specifically substituted piperidine, offers a unique combination of a secondary amine for core structure diversity and a primary amine for appendage diversification, making it a valuable intermediate in the synthesis of complex molecules for drug discovery.[2][] This document provides a detailed guide to the key reaction mechanisms of this compound, focusing on N-acylation and N-alkylation, and offers detailed protocols for these transformations.

Synthesis of this compound

The synthesis of substituted piperidines can be achieved through various routes, often involving multi-step sequences. A common strategy for producing 3-amino piperidine derivatives involves starting from readily available chiral precursors like L-glutamic acid. This approach includes esterification, protection of the amino group, reduction of the ester groups to alcohols, conversion of the alcohols to leaving groups (e.g., tosylates), and subsequent cyclization with an appropriate amine.[4]

A plausible synthetic route to this compound could be adapted from the synthesis of structurally similar compounds. For instance, a route analogous to the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine could be envisioned, starting from a suitably substituted pyridine precursor, followed by reduction of the aromatic ring.[2]

Core Reaction Mechanisms: A Focus on the 3-Amino Group

The primary amino group at the 3-position of this compound is a key handle for synthetic elaboration. Its nucleophilic character drives two of the most fundamental and useful transformations in organic synthesis: N-acylation and N-alkylation.

N-Acylation: Formation of Amide Bonds

N-acylation is a cornerstone of medicinal chemistry, enabling the introduction of a vast array of functionalities and the construction of amide bonds, which are prevalent in biologically active molecules.[5][6] The reaction of this compound with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, proceeds through a nucleophilic acyl substitution mechanism.

The general mechanism involves the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group, resulting in the formation of a stable amide bond. The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome.[7]

Diagram of N-Acylation Mechanism

Caption: General mechanism of N-acylation of a primary amine with an acyl chloride.

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the primary amine, leading to the formation of secondary and, upon further reaction, tertiary amines. This transformation is crucial for modulating the physicochemical properties of a molecule, such as its basicity, lipophilicity, and metabolic stability.[8] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks an alkyl halide.[9][10]

A key challenge in the N-alkylation of primary amines is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[10] Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation.

Diagram of N-Alkylation Mechanism

N-Alkylation Mechanism cluster_0 SN2 Attack cluster_1 Product Formation Amine R-NH₂ AlkylHalide R'-X Amine->AlkylHalide TransitionState [H₂N⁺(R)---R'---X⁻]‡ Protonated_Amine R-NH₂⁺-R' TransitionState->Protonated_Amine Secondary_Amine R-NH-R' Protonated_Amine->Secondary_Amine -H⁺ HX HX

Caption: General mechanism of N-alkylation of a primary amine with an alkyl halide.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: N-Acylation of this compound with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
This compound128.22 g/mol 1.0128 mg
Acyl Chloride (e.g., Benzoyl Chloride)Varies1.1Varies
Triethylamine (TEA)101.19 g/mol 1.50.21 mL
Dichloromethane (DCM), anhydrous--5 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (128 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.21 mL, 1.5 mmol) to the stirred solution.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for N-Acylation

N-Acylation Workflow A 1. Dissolve this compound in DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add Acyl Chloride C->D E 5. Warm to RT and Stir D->E F 6. Monitor by TLC E->F G 7. Quench with Water F->G H 8. Extraction with DCM G->H I 9. Wash and Dry H->I J 10. Concentrate I->J K 11. Purify by Chromatography J->K

Caption: Step-by-step workflow for the N-acylation protocol.

Protocol 2: N-Alkylation of this compound with an Alkyl Halide

This protocol outlines a general procedure for the mono-N-alkylation of this compound using an alkyl halide. To favor mono-alkylation, the amine is used in excess.

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
This compound128.22 g/mol 3.0385 mg
Alkyl Halide (e.g., Benzyl Bromide)Varies1.0Varies
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0276 mg
Acetonitrile (MeCN), anhydrous--10 mL

Procedure:

  • In a round-bottom flask, combine this compound (385 mg, 3.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and anhydrous acetonitrile (10 mL).

  • Add the alkyl halide (1.0 mmol) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the desired mono-alkylated product from the excess starting amine and any di-alkylated by-product by flash column chromatography.

Workflow for N-Alkylation

N-Alkylation Workflow A 1. Combine Amine, K₂CO₃, and MeCN B 2. Add Alkyl Halide A->B C 3. Heat and Stir B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Workup with DCM and Water F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I

Caption: Step-by-step workflow for the N-alkylation protocol.

Stereochemical Considerations

It is important to note that this compound possesses multiple stereocenters. The stereochemistry of the starting material will influence the stereochemistry of the products. The reactions described (N-acylation and N-alkylation) occur at the nitrogen atom and do not typically affect the existing stereocenters on the piperidine ring. However, if the starting material is a racemic mixture, the products will also be racemic. If a single enantiomer or diastereomer is used, the product will retain that stereochemical integrity at the ring carbons.[11][12]

Conclusion

This compound is a versatile building block for the synthesis of complex nitrogen-containing molecules. The primary amino group at the 3-position provides a reliable handle for functionalization through well-established reaction mechanisms such as N-acylation and N-alkylation. The protocols provided herein offer a starting point for the synthetic elaboration of this valuable piperidine derivative, enabling researchers to access a wide range of novel compounds for applications in drug discovery and development.

References

  • Dutta, A., & Saikia, P. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. [Link]

  • Dutta, A., & Saikia, P. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Yao, M., Chen, X., Lu, Y., Guan, Z., Luo, Z., & Zhang, Y. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
  • Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Al-Zoubi, W., Al-Hamarsheh, M., & Al-Sbou, Y. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2465. [Link]

  • Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved January 19, 2026, from [Link]

  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(11), 1294. [Link]

  • Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium-method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421. [Link]

  • LibreTexts Chemistry. (2021, March 5). 23.6: Stereochemistry of Amines. [Link]

  • Google Patents. (n.d.). US5734084A - Synthesis of alkylated aromatic amines.
  • Salvatore, R. N., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 147-153. [Link]

  • Kitson, D. J., & Moody, C. J. (2020). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25665. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved January 19, 2026, from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2009). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 2009(1), 1-5. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved January 19, 2026, from [Link]

  • Mayr, H., & Ofial, A. R. (2006). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 71(16), 6123-6132. [Link]

  • Bocknack, B. (2024, June 17). CHEM 2325 Module 32: Amine Stereochemistry [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1-(2-iodophenyl)-N,3-dimethylpiperidin-4-amine. Retrieved January 19, 2026, from [Link]

Sources

scale-up synthesis of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1,2-Dimethylpiperidin-3-amine

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthesis begins with the catalytic hydrogenation of 2-methyl-3-nitropyridine to produce the key intermediate, 2-methylpiperidin-3-amine. This is followed by a robust Eschweiler-Clarke reductive amination to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, discussions on process optimization, critical safety considerations, and in-depth explanations of the chemical principles involved.

Introduction and Synthetic Strategy

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved pharmaceutical agents due to its ability to impart favorable pharmacokinetic properties.[1] this compound, with its specific substitution pattern, offers a chiral scaffold with multiple points for diversification, making it a desirable intermediate in drug discovery programs.

Developing a synthetic route that is not only efficient at the bench but also amenable to scale-up is critical for advancing a compound through the development pipeline. The chosen strategy must prioritize safety, cost-effectiveness, and robustness. The synthetic approach detailed herein was selected for its high yields, use of readily available starting materials, and avoidance of complex purification methods like column chromatography, which are often impractical at a larger scale.[2]

The two-step synthesis is outlined below:

  • Step 1: Catalytic Hydrogenation. The process begins with the simultaneous reduction of the nitro group and the pyridine ring of 2-methyl-3-nitropyridine. Catalytic hydrogenation is an industrially proven method known for its high efficiency and clean reaction profiles.[3][4] The selection of an appropriate catalyst and reaction conditions is crucial to ensure complete conversion while minimizing side reactions.

  • Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction. The resulting 2-methylpiperidin-3-amine intermediate undergoes a classic Eschweiler-Clarke reaction. This one-pot procedure uses formaldehyde as the carbon source and formic acid as the reducing agent to exhaustively methylate both the primary and secondary amines, providing the target this compound in high purity.

The overall workflow is illustrated in the diagram below.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: N,N-Dimethylation A 2-Methyl-3-nitropyridine C 2-Methylpiperidin-3-amine (Intermediate) A->C High-Pressure Reactor B H2, Pd/C, EtOH E This compound (Final Product) C->E Reflux Conditions C->E D Formaldehyde, Formic Acid

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

A summary of required materials for a representative batch size is provided below.

Component Step 1: Hydrogenation Step 2: N,N-Dimethylation Supplier/Grade
Starting Material 2-Methyl-3-nitropyridine (138.1 g, 1.0 mol)2-Methylpiperidin-3-amine (114.2 g, 1.0 mol)Commercial, >98%
Catalyst 10% Palladium on Carbon (Pd/C), 50% wet (10.0 g)-Commercial
Reagents Hydrogen (H₂) gasFormaldehyde (37% in H₂O, 243.2 g, 3.0 mol)Reagent Grade
-Formic Acid (98-100%, 230.1 g, 5.0 mol)Reagent Grade
Solvents Ethanol (200 proof, 1.5 L)-Anhydrous
Work-up Celite®Sodium Hydroxide (NaOH) pelletsReagent Grade
Dichloromethane (DCM)Dichloromethane (DCM)Reagent Grade
Sodium Sulfate (Na₂SO₄)Saturated Sodium Chloride (Brine)Reagent Grade
Key Equipment 2 L High-Pressure Hydrogenation Reactor (e.g., Parr Instrument)3 L Three-Neck Round-Bottom FlaskStandard Laboratory
Mechanical StirrerMechanical Stirrer, Reflux CondenserStandard Laboratory
Filtration Apparatus (Büchner funnel)Separatory Funnel, Rotary EvaporatorStandard Laboratory
Step 1: Synthesis of 2-Methylpiperidin-3-amine (Intermediate)

This procedure details the catalytic hydrogenation of 2-methyl-3-nitropyridine.

Protocol:

  • Reactor Preparation: Ensure the 2 L high-pressure reactor is clean and dry. Purge the vessel thoroughly with nitrogen gas.

  • Charging the Reactor: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (10.0 g) to the reactor. Immediately add the ethanol (1.5 L) to slurry the catalyst and prevent it from becoming pyrophoric upon exposure to air.

  • Add the 2-methyl-3-nitropyridine (138.1 g, 1.0 mol) to the reactor.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to 50 psi and vent three times to remove residual air. Then, pressurize with hydrogen gas to 50 psi and vent three times.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to an initial pressure of 500 psi. Begin vigorous mechanical stirring.

  • The reaction is exothermic. Monitor the internal temperature and pressure. The temperature will likely rise. If necessary, use external cooling to maintain the temperature below 50°C. Hydrogen uptake will be observed as a drop in pressure. Re-pressurize the reactor as needed to maintain 500 psi.

  • Monitoring Completion: The reaction is typically complete within 8-12 hours, once hydrogen uptake ceases. Reaction completion can be confirmed by taking a small aliquot (after carefully depressurizing and purging with nitrogen) and analyzing by TLC or GC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor three times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as the catalyst can ignite in the presence of air. Quench the filter cake immediately with water.

  • Work-up and Isolation: Concentrate the ethanolic filtrate using a rotary evaporator to obtain a crude oil.

  • Dissolve the oil in dichloromethane (500 mL) and wash with water (2 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-methylpiperidin-3-amine as a viscous oil. The product is often of sufficient purity (>95%) to be used directly in the next step.

Parameter Value
Hydrogen Pressure 500 psi
Temperature < 50°C
Reaction Time 8-12 hours
Expected Yield 90-95%
Purity (GC) >95%
Step 2: Scale-up Synthesis of this compound (Final Product)

This procedure details the N,N-dimethylation of the intermediate via the Eschweiler-Clarke reaction.

Protocol:

  • Reactor Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Charging Reagents: To the flask, add the 2-methylpiperidin-3-amine (114.2 g, 1.0 mol) and cool the flask in an ice-water bath.

  • Slowly add formic acid (230.1 g, 5.0 mol) via the addition funnel, ensuring the internal temperature does not exceed 30°C.

  • Once the formic acid addition is complete, slowly add the aqueous formaldehyde solution (243.2 g, 3.0 mol). A mild exotherm may be observed.

  • Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 100-110°C). Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation in a fume hood.

  • Maintain the reflux for 6-8 hours, until gas evolution ceases.

  • Monitoring Completion: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material and any mono-methylated intermediates.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully basify the mixture by slowly adding 50% aqueous NaOH solution while cooling in an ice bath. Caution: This is a highly exothermic neutralization. Add the NaOH solution portion-wise until the pH is >12.

  • Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 400 mL).

  • Combine the organic layers and wash with brine (1 x 300 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product as a colorless to pale yellow liquid.

Parameter Value
Reaction Temperature 100-110°C (Reflux)
Reaction Time 6-8 hours
Expected Yield 80-88%
Purity (GC, post-distillation) >99%

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is paramount for both reaction steps.

G cluster_0 Hydrogenation Safety H2 Hydrogen Gas Hazard (Flammable/Explosive) Mitigate_H2 Mitigation: - Proper reactor purging - Operate in ventilated area - Use spark-proof equipment H2->Mitigate_H2 Catalyst Pd/C Catalyst Hazard (Pyrophoric when dry) Mitigate_Cat Mitigation: - Handle as wet slurry - Never allow to dry in air - Quench filter cake with water Catalyst->Mitigate_Cat Pressure High Pressure Hazard (Vessel Integrity) Mitigate_P Mitigation: - Regular vessel inspection - Use of burst disc - Follow manufacturer's limits Pressure->Mitigate_P

Sources

Application Notes & Protocols: The Strategic Application of 1,2-Dimethylpiperidin-3-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and drug development professionals on the potential applications of 1,2-dimethylpiperidin-3-amine as a chiral organocatalyst in asymmetric synthesis. By leveraging established principles from analogous C₂-symmetric and proline-derived diamine catalysts, this document provides a framework for its use in key carbon-carbon bond-forming reactions, complete with detailed protocols and mechanistic insights.

Introduction: The Emerging Role of Chiral Diamines in Organocatalysis

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands in metal-catalyzed reactions and as potent organocatalysts in their own right.[1] Their prevalence stems from a rigidified scaffold that effectively translates chiral information to a reactive center, thereby guiding the stereochemical outcome of a transformation.[2][3] Molecules like (±)-trans-1,2-diaminocyclohexane (DACH) and (±)-1,2-diphenylethane-1,2-diamine (DPEN) have become ubiquitous, forming the basis for numerous "privileged ligands" and catalysts.[3][4]

This compound, a chiral diamine with a saturated heterocyclic core, presents an intriguing, albeit less explored, scaffold. Unlike classic C₂-symmetric diamines, its asymmetry offers a distinct stereochemical environment. The piperidine ring, a common motif in natural products and pharmaceuticals, provides a conformationally biased yet flexible backbone.[5] This guide explores the logical extension of well-established asymmetric methodologies to this promising chiral diamine, focusing on its potential role in asymmetric acylation, aldol reactions, and Michael additions.

Foundational Principles: Mechanism of Action

The efficacy of chiral diamines in organocatalysis typically relies on two primary activation modes, depending on the nature of the reactants and the catalyst's functional groups.

  • Enamine Catalysis: For reactions involving carbonyl compounds (ketones or aldehydes), the secondary amine of a catalyst like this compound can condense to form a nucleophilic enamine intermediate. The chirality of the diamine backbone shields one face of the enamine, directing the approach of an electrophile to achieve high stereoselectivity. This mechanism is central to many asymmetric aldol and Michael reactions.[6]

  • Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the secondary amine can form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack. Again, the catalyst's chiral scaffold directs the nucleophile to one enantiotopic face.[7]

The presence of the vicinal amino group in this compound can further influence reactivity through hydrogen bonding, potentially stabilizing transition states and enhancing stereochemical control, a principle well-documented in bifunctional thiourea catalysts derived from diamines.[3][8]

Application I: Asymmetric Acylation for Kinetic Resolution

Kinetic resolution via asymmetric acylation is a powerful method for separating racemic mixtures of alcohols or amines. Chiral diamines derived from (S)-proline have demonstrated exceptional efficiency in this transformation, catalyzing the enantioselective acylation of secondary alcohols with high selectivity.[9][10] The proposed mechanism involves the formation of a highly reactive and stereochemically defined acylammonium intermediate from the chiral diamine and an acylating agent (e.g., benzoyl chloride). This intermediate then preferentially acylates one enantiomer of the racemic alcohol.

Given the structural analogy of the piperidine core to proline's pyrrolidine ring, this compound is a prime candidate for exploration in this context.

Protocol: Kinetic Resolution of rac-1-Phenylethanol

This protocol describes a representative procedure for the kinetic resolution of a racemic secondary alcohol using (3R,2R*)-1,2-Dimethylpiperidin-3-amine.

Materials:

  • (3R,2R*)-1,2-Dimethylpiperidin-3-amine

  • rac-1-Phenylethanol

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes, Ethyl Acetate

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (3R,2R*)-1,2-dimethylpiperidin-3-amine (0.03 mmol, 0.3 mol%).

  • Add anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add rac-1-phenylethanol (10.0 mmol, 1.0 equiv) to the solution, followed by triethylamine (5.0 mmol, 0.5 equiv).

  • Slowly add benzoyl chloride (11.0 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC (targeting ~50% conversion).

  • Upon reaching the desired conversion, quench the reaction by adding saturated aqueous NaHCO₃ (20 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to separate the unreacted alcohol from the benzoate ester.

  • Determine the enantiomeric excess (ee) of the recovered alcohol and the ester product by chiral HPLC or GC analysis.

Data Summary: Expected Performance Based on Analogous Systems

The following table summarizes typical results obtained with proline-derived diamines and projects the expected outcomes for this compound.

Catalyst SystemSubstrateConversion (%)Unreacted Alcohol ee (%)Benzoate ee (%)Expected Outcome with this compound
Proline-Derived Diamine[10]rac-Cyclohex-2-en-1-ol529588High selectivity is anticipated due to structural similarities.
Proline-Derived Diamine[9]rac-1-(p-Tolyl)ethanol519290Good to excellent enantioselectivity is plausible.
Mechanistic Workflow

G cluster_0 Catalyst Activation cluster_1 Kinetic Resolution Cat Chiral Diamine Active Acylammonium Intermediate (Stereodefined) Cat->Active Acyl Benzoyl Chloride Acyl->Active Resolved Unreacted (S)-Alcohol + (R)-Benzoate Ester Active->Resolved Preferential Acylation of (R)-Enantiomer Racemate Racemic Alcohol (R)- and (S)-Enantiomers Racemate->Resolved Resolved->Cat Release

Caption: Workflow for kinetic resolution via asymmetric acylation.

Application II: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction. Proline and its derivatives are famous for catalyzing this reaction through an enamine mechanism, typically proceeding via a six-membered, chair-like Zimmerman-Traxler transition state.[6] Chiral piperidine derivatives have also been explored as catalysts, demonstrating the utility of this scaffold.[11]

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • (3S,2S*)-1,2-Dimethylpiperidin-3-amine

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • p-Toluenesulfonic acid (PTSA) (as co-catalyst, optional)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in DMSO (2.0 mL).

  • Add cyclohexanone (2.0 mmol, 4.0 equiv).

  • Add (3S,2S*)-1,2-dimethylpiperidin-3-amine (0.05 mmol, 10 mol%). An acidic additive like PTSA (10 mol%) can be beneficial.[12]

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the aldol adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Performance of Analogous Piperidine/Proline Systems
CatalystAldehydeKetonedr (anti/syn)ee (%)Reference
L-Proline4-NitrobenzaldehydeAcetone-96[6]
Proline Diamide4-NitrobenzaldehydeCyclohexanone98:298[12]
Piperidine DerivativeBenzaldehydeGlutarimide82:18N/A[11]

Expected Outcome: this compound is expected to catalyze the reaction, likely favoring the anti-diastereomer with moderate to high enantioselectivity, subject to optimization of solvent and additives.

Proposed Catalytic Cycle

G A Catalyst + Cyclohexanone B Chiral Enamine A->B - H₂O D Zimmerman-Traxler Transition State B->D C Aldehyde C->D E Iminium Adduct D->E C-C Bond Formation F Aldol Product E->F + H₂O (Hydrolysis) F->A Regenerates Catalyst

Caption: Enamine-based catalytic cycle for the asymmetric aldol reaction.

Application III: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is another cornerstone of organic synthesis. Chiral primary-secondary diamines have been successfully employed as organocatalysts for the Michael addition of aldehydes or ketones to nitroalkenes, operating through the aforementioned enamine and iminium catalysis cycles.[13][14]

Protocol: Michael Addition of Propanal to trans-β-Nitrostyrene

Materials:

  • (3R,2R*)-1,2-Dimethylpiperidin-3-amine

  • trans-β-Nitrostyrene

  • Propanal

  • Anhydrous Toluene

  • Benzoic Acid (co-catalyst)

Procedure:

  • To a solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) at room temperature, add (3R,2R*)-1,2-dimethylpiperidin-3-amine (0.1 mmol, 20 mol%) and benzoic acid (0.1 mmol, 20 mol%).

  • Add propanal (1.5 mmol, 3.0 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Once the nitrostyrene is consumed, concentrate the mixture directly under reduced pressure.

  • Purify the residue via flash column chromatography (e.g., gradient of ethyl acetate in hexanes) to isolate the Michael adduct.

  • Determine the dr and ee of the product by ¹H NMR and chiral HPLC, respectively.

Data Summary: Performance of Analogous Diamine Catalysts
Catalyst SystemNucleophileElectrophiledr (syn/anti)ee (%)Reference
Dipeptide CatalystIsobutyraldehydeNitrostyrene->99[13]
Diamine-ThioureaAcetophenoneNitrostyrene-95[8]
Primary-Secondary DiamineNitroethaneChalcone-94[14]

Expected Outcome: The protocol is expected to yield the Michael adduct with good diastereoselectivity and high enantioselectivity, leveraging the bifunctional nature of the catalyst to organize the transition state.

Conclusion and Future Outlook

While direct, published applications of this compound in asymmetric organocatalysis are nascent, its structural features strongly suggest its potential as a versatile and effective catalyst. The protocols detailed herein are built upon the robust foundation laid by analogous chiral diamines and provide a logical starting point for researchers. Optimization of reaction conditions—including solvent, temperature, and the use of co-catalysts or additives—will be crucial to unlocking the full catalytic potential of this accessible chiral scaffold. Its application in other asymmetric transformations, such as Mannich reactions, α-aminations, and Diels-Alder reactions, represents a fertile ground for future investigation.

References

  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing. [Link]

  • Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. Thieme. [Link]

  • Synthesis of a New Water-Soluble C2-Symmetric Chiral Diamine: Preliminary Investigation of Its Catalytic Properties for Asymmetric Hydrogenation under Biphasic Conditions. ACS Publications. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

  • l-Proline Diamides with an Axially Chiral Binaphthylene Backbone as Efficient Organocatalysts for Direct Asymmetric Aldol Reactions: The Effect of Acetic Acid. ResearchGate. [Link]

  • Proline-Catalyzed Asymmetric Synthesis of syn- and anti-1,3-Diamines. ACS Publications. [Link]

  • trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate. [Link]

  • The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. ACS Publications. [Link]

  • C2-Symmetric Ligands for Asymmetric Catalysis based on Feist's Acid. RSC Publishing. [Link]

  • L-Proline Diamides With an Axially Chiral. Amanote Research. [Link]

  • ChemInform Abstract: Organocatalyzed Enantioselective Michael Additions of Nitroalkanes to Enones by Using Primary—Secondary Diamine Catalysts. Sci-Hub. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

  • Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. ACS Publications. [Link]

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. PubMed Central. [Link]

  • Chemical structure of DACH – trans-1,2-diaminocyclohexane (both R,R and S,S-1,2-DACH enantiomers) and DACH – cis-1,2-diaminocyclohexane (meso achiral isomer). ResearchGate. [Link]

  • Catalytic Asymmetric Acylation of Racemic Secondary Alcohols with Benzoyl Chloride in the Presence of a Chiral Diamine. Sci-Hub. [Link]

  • C2-Symmetric diamines and their derivatives as promising organocatalysts for asymmetric synthesis. Semantic Scholar. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PubMed Central. [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]

  • Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. MDPI. [Link]

  • Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. ACS Publications. [Link]

  • Catalytic Asymmetric Acylation of Alcohols Using a Chiral 1,2-Diamine Derived from (S)-Proline: (1S,2S)-trans-1-Benzoyloxy-2-bromocyclohexane. ResearchGate. [Link]

  • Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. PubMed Central. [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. [Link]

Sources

Application Notes and Protocols for the Evaluation of 1,2-Dimethylpiperidin-3-amine Analogs as CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of CCR5 Antagonism and the Role of Piperidine Scaffolds

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the migration of leukocytes. Beyond its physiological function, CCR5 gained significant attention in the field of drug discovery as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells.[1] Consequently, antagonists of CCR5 have emerged as a promising therapeutic strategy for the treatment of HIV/AIDS and are being investigated for their potential in various inflammatory and autoimmune diseases.

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of CNS-active agents and, notably, in the development of potent and selective CCR5 antagonists.[2][3] This guide focuses on the biological evaluation of a specific subclass of these compounds: 1,2-Dimethylpiperidin-3-amine analogs. While public domain data on this exact chemical series is nascent, the principles and protocols outlined herein are derived from extensive research on structurally related piperidine-based CCR5 antagonists and provide a robust framework for their characterization.

This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and detailed protocols for the in vitro characterization of this compound analogs as CCR5 antagonists. The methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.

Synthesis of this compound Analogs: A Representative Scheme

The synthesis of chiral piperidine derivatives often involves multi-step sequences to control stereochemistry. A representative synthesis for a structurally related compound, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is outlined below.[4] This scheme can be adapted for the synthesis of various analogs by modifying the starting materials and reagents.

A general synthetic route starts from 3-amino-4-methylpyridine, which undergoes N-acylation, quaternization with a benzyl halide, and subsequent partial reduction with sodium borohydride.[5] Hydrolysis of the partially reduced product yields a piperidinone intermediate, which can then be subjected to reductive amination to introduce the desired amine functionality. Chiral resolution can be employed to separate the desired stereoisomers.[6]

Structure-Activity Relationship (SAR) of Piperidine-Based CCR5 Antagonists

The biological activity of piperidine-based CCR5 antagonists is highly dependent on their three-dimensional structure and the nature of the substituents on the piperidine ring. Quantitative structure-activity relationship (QSAR) studies on broader classes of piperidine derivatives have provided valuable insights into the key structural features required for potent CCR5 antagonism.[2][3]

Key SAR Insights:

  • Lipophilicity and Electronic Effects: The lipophilicity and the presence of electron-donating or withdrawing groups on aromatic substituents can significantly influence binding affinity.[1]

  • Steric and Electrostatic Fields: The shape and electrostatic potential of the molecule are critical for its interaction with the CCR5 binding pocket. Specific steric bulk and charge distributions are favored for optimal binding.[7]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can contribute to the binding affinity and selectivity of the compounds.[1]

The following table summarizes representative data for a series of piperidine-based CCR5 antagonists, illustrating the impact of structural modifications on their biological activity.

Compound IDR1 SubstituentR2 SubstituentCCR5 Binding Affinity (IC50, nM)Reference
Analog 1 BenzylMethyl15.2[1]
Analog 2 4-FluorobenzylMethyl8.5[1]
Analog 3 BenzylEthyl22.1[1]
Analog 4 4-ChlorobenzylMethyl5.3[8]
Analog 5 3,4-DichlorobenzylMethyl2.1[8]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step protocols for the key in vitro assays used to characterize the biological activity of this compound analogs as CCR5 antagonists.

Protocol 1: CCR5 Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing a quantitative measure of its binding affinity (Ki).

Principle: Cell membranes expressing CCR5 are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Workflow:

Figure 1: Workflow for the CCR5 Radioligand Binding Assay.

Detailed Protocol:

  • Cell Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing human CCR5 to ~90% confluency.[9]

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

      • Test compound at various concentrations (typically from 0.1 nM to 10 µM).

      • Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) at a concentration near its Kd.

      • CCR5-expressing cell membranes (typically 5-10 µg of protein per well).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled CCR5 ligand (e.g., 1 µM of unlabeled MIP-1α).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a CCR5 agonist.

Principle: CCR5 is a Gq-coupled receptor, and its activation by an agonist leads to the release of Ca2+ from intracellular stores. Cells expressing CCR5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence intensity increases upon Ca2+ binding, which can be measured in real-time using a fluorescence plate reader. An antagonist will block the agonist-induced fluorescence increase in a dose-dependent manner.[10]

Workflow:

Figure 2: Workflow for the Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed CCR5-expressing cells (e.g., CHO-K1/CCR5) into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[11]

    • Prepare a dye-loading solution containing a calcium-sensitive dye such as Fluo-4 AM (typically 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[12][13] The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[13]

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells and incubate at room temperature for 15-30 minutes.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject a CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal response (EC80) and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone (100%) and the baseline (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a CCR5 ligand.

Principle: Chemotaxis is the directed movement of cells along a chemical gradient. In this assay, a porous membrane separates a lower chamber containing a CCR5 chemoattractant (e.g., MIP-1β/CCL4) from an upper chamber containing CCR5-expressing cells (e.g., THP-1 monocytes). The test compound is added to the upper chamber with the cells. The number of cells that migrate through the membrane into the lower chamber is quantified. An antagonist will reduce the number of migrated cells.[14][15]

Workflow:

Figure 3: Workflow for the Chemotaxis Assay.

Detailed Protocol:

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate membrane of an appropriate pore size (typically 5 µm for monocytes).[15]

    • Add a CCR5 chemoattractant (e.g., MIP-1β) at its optimal concentration to the lower wells of the chamber.

    • In separate tubes, pre-incubate CCR5-expressing cells (e.g., THP-1 cells, previously starved in serum-free media for 2-4 hours) with various concentrations of the test compound for 15-30 minutes at room temperature.[14]

    • Add the cell/compound suspension to the upper wells of the chamber.

  • Incubation and Cell Quantification:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for significant cell migration (typically 2-4 hours).

    • After incubation, carefully remove the upper chamber.

    • The migrated cells in the lower chamber can be quantified using various methods:

      • Cell Counting: Lyse the cells and count them using a hemocytometer or an automated cell counter.

      • Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before the assay. After migration, measure the fluorescence in the lower chamber using a plate reader.

      • Staining: Fix and stain the migrated cells on the underside of the membrane with a dye like crystal violet. Elute the dye and measure the absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 4: HIV-1 Entry Assay

This assay evaluates the ability of a compound to inhibit the entry of an R5-tropic HIV-1 strain into target cells.

Principle: This assay utilizes a cell line that expresses CD4, CCR5, and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g., TZM-bl cells). When R5-tropic HIV-1 infects these cells, the viral Tat protein activates the reporter gene, leading to a measurable signal. A CCR5 antagonist will block viral entry and thus reduce the reporter gene expression.

Workflow:

Figure 4: Workflow for the HIV-1 Entry Assay.

Detailed Protocol:

  • Cell and Virus Preparation:

    • Seed TZM-bl cells in a 96-well plate and culture until they reach approximately 50-70% confluency.

    • Prepare a stock of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL). The virus titer should be predetermined to yield a robust signal in the assay.

  • Infection and Treatment:

    • Pre-incubate the TZM-bl cells with various concentrations of the test compound for 1 hour at 37°C.

    • Add the R5-tropic HIV-1 to the wells.

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Reporter Gene Assay:

    • After incubation, remove the supernatant and wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition of viral entry for each concentration of the test compound relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the comprehensive biological evaluation of this compound analogs as CCR5 antagonists. By systematically applying these assays, researchers can determine the binding affinity, functional antagonism, and antiviral activity of novel compounds. The integration of structure-activity relationship studies with these experimental evaluations will facilitate the rational design and optimization of this promising class of therapeutic agents.

References

  • Deng, J., et al. (2009). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Molecular Graphics and Modelling, 28(1), 55-65.
  • Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-2306.
  • Khanam, S., et al. (2012). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Journal of the Iranian Chemical Society, 9(6), 849-864.
  • Mahobia, N. K., et al. (2012). 3D QSAR Analysis of Some Piperidinyl Amide and Ureas as CCR5 Antagonist. Journal of Pharmacy Research, 5(9), 4706-4709.
  • HIV.gov. (2021, May 18). Co-receptor Tropism Assays. Retrieved from [Link]

  • HIV.lanl.gov. (2021, October). Protocol for Thawing, Expanding, Maintaining and Cryopreserving Adherent Cell Lines (TZM-bl, 293S GnTI- and 293T/17). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: Chemotaxis Assays. Retrieved from [Link]

  • Corning. (n.d.). Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. Retrieved from [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416.
  • ResearchGate. (2024, June 16). Invasion assay troubleshooting MDA-MB-231 cells? Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide for Optimized Chemotaxis Assay. Retrieved from [Link]

  • Elabscience. (n.d.). CHO-K1 Cell Line. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • protocols.io. (2024, June 5). Protocol for the growth and maintenance of mammalian cell lines. Retrieved from [Link]

  • Yeola, S. (2022). Fluo-4 AM Calcium Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Evaluation of No-Wash Calcium Assay Kits: Enabling Tools for Calcium Mobilization. Retrieved from [Link]

  • Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3343-3346.
  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • ResearchGate. (n.d.). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US10829450B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-dimethylpiperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related substituted piperidines. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Overview of Synthetic Strategy

The synthesis of this compound presents several challenges, primarily revolving around the control of stereochemistry at the C2 and C3 positions and the selective introduction of the methyl groups. A common and logical synthetic approach involves the formation of a suitably substituted pyridine or piperidone precursor, followed by reduction and methylation steps.

Below is a generalized workflow diagram illustrating a potential synthetic pathway, which will serve as the basis for our troubleshooting guide.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Piperidine Ring Formation cluster_2 Phase 3: N-Methylation cluster_3 Final Product A 2-Methyl-3-nitropyridine B Hydrogenation (e.g., H2/Pd-C) A->B Reduction of nitro group C 2-Methylpyridin-3-amine B->C D Catalytic Hydrogenation (e.g., H2, PtO2, acidic cond.) C->D Pyridine ring reduction E 2-Methylpiperidin-3-amine D->E F Eschweiler-Clarke Reaction (HCHO, HCOOH) E->F Reductive amination G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield During Pyridine Ring Reduction

Question: I am experiencing very low yields when reducing the 2-methylpyridin-3-amine precursor to 2-methylpiperidin-3-amine. What are the common causes and how can I improve the yield?

Answer:

Low yields during the catalytic hydrogenation of substituted pyridines are a frequent challenge. The primary causes often relate to catalyst inhibition, incomplete reaction, or side reactions.

Underlying Causes & Solutions:

  • Catalyst Poisoning: The amino group on the pyridine ring can sometimes chelate to the metal catalyst (e.g., Platinum, Palladium), reducing its activity.

    • Troubleshooting:

      • Acidic Conditions: Perform the hydrogenation in an acidic medium (e.g., acetic acid or with HCl). The protonated pyridinium salt is more readily reduced and less likely to inhibit the catalyst.

      • Catalyst Choice: Rhodium-based catalysts, such as Rh/C or Rh/Al2O3, can be more effective for hydrogenating substituted pyridines and are sometimes less prone to inhibition.

  • Incomplete Reaction: Insufficient hydrogen pressure or reaction time can lead to incomplete conversion.

    • Troubleshooting:

      • Increase Hydrogen Pressure: While many reductions can be done at atmospheric pressure, increasing the pressure to 50-100 psi can significantly enhance the reaction rate.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material.

  • Side Reactions: Over-reduction or hydrogenolysis (cleavage of C-N bonds) can occur under harsh conditions.

    • Troubleshooting:

      • Optimize Temperature: Run the reaction at room temperature initially. If the reaction is slow, a gentle increase to 40-50°C may be beneficial, but higher temperatures can promote side reactions.

      • Catalyst Loading: Use a catalyst loading of 5-10 mol%. Higher loadings can sometimes lead to over-reduction.

Experimental Protocol: Optimized Pyridine Reduction

  • To a solution of 2-methylpyridin-3-amine (1.0 eq) in glacial acetic acid (0.2 M), add Platinum(IV) oxide (PtO2, 5 mol%).

  • Place the reaction vessel in a Parr shaker or other suitable hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be basified with NaOH and extracted with an organic solvent (e.g., dichloromethane) to isolate the product.

Issue 2: Poor Stereocontrol and Formation of Diastereomers

Question: My final product is a mixture of diastereomers of this compound. How can I control the stereochemistry to obtain the desired isomer?

Answer:

The formation of diastereomers is expected since the reduction of the pyridine ring creates two new stereocenters at C2 and C3. The relative stereochemistry (cis vs. trans) is determined by the mechanism of the hydrogenation.

Underlying Causes & Solutions:

  • Mechanism of Hydrogenation: The catalytic hydrogenation of the pyridine ring typically proceeds via syn-addition of hydrogen from the less hindered face of the molecule as it adsorbs to the catalyst surface. This often leads to a predominance of the cis isomer.

  • Lack of Directing Groups: Without a directing group to guide the approach of the substrate to the catalyst, a mixture of diastereomers is likely.

Strategies for Stereocontrol:

  • Diastereoselective Reduction:

    • Homogeneous Catalysis: Employing a chiral homogeneous catalyst (e.g., a Rh- or Ru-based catalyst with a chiral ligand) can induce enantioselectivity, though this is often complex and catalyst-dependent.

    • Substrate Control: Modifying the substrate to include a chiral auxiliary can direct the stereochemical outcome of the reduction. This auxiliary can be removed in a subsequent step.

  • Post-Synthesis Resolution:

    • Chiral Chromatography: The most direct method to separate the diastereomers is through chiral High-Performance Liquid Chromatography (HPLC).

    • Diastereomeric Salt Formation: React the mixture of diastereomers with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities and can often be separated by fractional crystallization.

Decision-Making Workflow for Stereocontrol:

G A Start: Diastereomeric Mixture of this compound B Is a specific stereoisomer required? A->B C No B->C No D Yes B->D Yes H Proceed with mixture C->H E Option 1: Chiral Chromatography (HPLC) D->E F Option 2: Diastereomeric Salt Resolution D->F G Option 3: Redesign Synthesis for Asymmetric Induction D->G

Caption: Decision workflow for managing stereoisomers.

Issue 3: Incomplete N-Methylation or Over-Methylation

Question: During the N-methylation step using the Eschweiler-Clarke reaction, I am observing either unreacted starting material (2-methylpiperidin-3-amine) or the formation of a quaternary ammonium salt. How can I optimize this step?

Answer:

The Eschweiler-Clarke reaction is a robust method for N-methylation, but its success depends on the stoichiometry of the reagents and the reaction conditions.

Underlying Causes & Solutions:

  • Incomplete Methylation:

    • Insufficient Reagents: An inadequate amount of formaldehyde or formic acid will lead to incomplete conversion.

    • Troubleshooting: Use a slight excess of both formaldehyde (as a 37% aqueous solution) and formic acid (typically 2-3 equivalents of each relative to the secondary amine).

  • Over-Methylation (Quaternization):

    • Reaction with Formaldehyde: While the Eschweiler-Clarke reaction is generally self-limiting for primary and secondary amines, prolonged reaction times at high temperatures or the presence of other alkylating agents can potentially lead to the formation of a quaternary ammonium salt. However, this is less common under standard Eschweiler-Clarke conditions. A more likely source of a quaternary salt would be from a different methylation protocol (e.g., using methyl iodide).

    • Troubleshooting for Eschweiler-Clarke:

      • Control Temperature: Maintain the reaction temperature between 80-100°C. Refluxing is common and generally effective.

      • Reaction Time: Monitor the reaction by TLC or GC-MS. Typical reaction times are 4-12 hours.

      • Purity of Reagents: Ensure the use of high-purity formaldehyde and formic acid.

Data Summary for N-Methylation Optimization:

ParameterCondition for Incomplete ReactionCondition for Side ReactionsOptimized Condition
Formaldehyde (eq) < 2.0> 3.0 (potential for side products)2.2 - 2.5
Formic Acid (eq) < 2.0> 3.0 (can make workup difficult)2.2 - 2.5
Temperature < 80°C> 110°C90 - 100°C
Reaction Time < 4 hours> 24 hours6 - 12 hours

References

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. [Link]

  • Li, H., et al. (2018). Catalytic Hydrogenation of N-Heterocycles. ACS Catalysis, 8(2), 1171-1199. [Link]

  • Corma, A., Serna, P., & Concepción, P. (2007). Catalytic routes for the selective hydrogenation of substituted aromatic rings. Journal of Catalysis, 247(2), 307-316. [Link]

  • Blaser, H. U., & Studer, M. (1999). Stereoselective hydrogenation of functionalized C=C and C=N bonds. Applied Catalysis A: General, 185(2), 193-210. [Link]

Technical Resource Center: Optimizing Asymmetric Reactions with 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Dimethylpiperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals leveraging this chiral diamine catalyst in asymmetric synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your work.

Part 1: Foundational Principles of Catalysis

This compound is a chiral diamine catalyst primarily used in asymmetric organocatalysis. Its mechanism of action typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds.[1][2] The stereochemistry of the piperidine ring, with its defined chiral centers, creates a chiral pocket that directs the approach of the reacting partner, thereby inducing stereoselectivity.[3]

The catalyst's structure, featuring both a secondary amine (piperidine ring nitrogen) and a primary amine, allows for bifunctional activation. The more nucleophilic secondary amine typically forms the key enamine intermediate with a ketone or aldehyde, while the primary amine can act as a hydrogen-bond donor to activate the electrophile, organizing the transition state for optimal stereocontrol.[3] Understanding this dual role is critical for troubleshooting.

cluster_cat Catalytic Cycle Ketone Ketone/Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst 1,2-Dimethyl- piperidin-3-amine Catalyst->Enamine Product_Iminium Iminium Ion Product Enamine->Product_Iminium + Electrophile Product Chiral Product Product_Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Product_Iminium caption Fig 1. Generalized Enamine Catalysis Cycle.

Fig 1. Generalized Enamine Catalysis Cycle.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of each amine group in this compound during catalysis?

The secondary amine on the piperidine ring is generally more sterically hindered and more nucleophilic, making it the primary site for forming the enamine or iminium ion with the substrate. The primary amine at the 3-position often acts as a co-catalytic site, participating in hydrogen bonding to orient and activate the electrophile, which is crucial for achieving high stereoselectivity.[3]

Q2: How should I store and handle this catalyst?

This compound, like most amines, is susceptible to oxidation and can absorb atmospheric CO₂. It should be stored under an inert atmosphere (Argon or Nitrogen), preferably at a low temperature (e.g., 4°C), and protected from light. Ensure containers are tightly sealed. For solution-based storage, use anhydrous, de-gassed solvents.

Q3: What are the typical catalyst loading percentages for this type of organocatalyst?

Catalyst loading can vary significantly based on the specific reaction, but a good starting point for optimization is typically between 5-20 mol%.[4] For highly efficient reactions, loadings as low as 0.01 mol% have been reported with similar diamine-derived catalysts.[5] If a reaction is sluggish, increasing catalyst loading can be a first step, but be aware that it can sometimes lead to the formation of side products or complicate purification.

Part 3: Troubleshooting Guides

This section addresses the most common issues encountered during reaction optimization in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

Q: My reaction has stalled, or the yield is unacceptably low after 24 hours. What are the likely causes and how can I fix it?

Low conversion is a frequent challenge that can stem from several factors. A systematic approach is the best way to diagnose the problem.

Start Low Yield Detected Purity Check Purity Starting Materials Solvents Catalyst Start->Purity Step 1 Conditions Adjust Conditions ↑ Temperature ↑ Concentration ↑ Catalyst Loading Purity->Conditions If pure Deactivation Investigate Deactivation Water Contamination Acidic/Basic Impurities Air (O₂) Sensitivity Conditions->Deactivation If no improvement Mechanism Re-evaluate Mechanism Is enamine forming? Is an additive required? (e.g., acid/base) Deactivation->Mechanism If deactivation unlikely

Fig 2. Decision workflow for troubleshooting low yield.

Causality & Solutions:

  • Purity of Reagents and Solvents: This is the most common culprit.

    • Water: Trace amounts of water can hydrolyze the enamine intermediate, effectively halting the catalytic cycle. Ensure all glassware is flame- or oven-dried and that reactions are run under an inert atmosphere.[4] Use freshly distilled or anhydrous grade solvents.

    • Acidic/Basic Impurities: Impurities in your starting materials can neutralize the catalyst or interfere with the delicate acid/base balance required for catalysis. Consider purifying starting materials via distillation, recrystallization, or column chromatography.[4]

  • Reaction Parameters:

    • Temperature: Many organocatalytic reactions are sensitive to temperature. While room temperature is a common starting point, some reactions require cooling (e.g., -10°C to 0°C) to improve stability and selectivity, whereas others may need gentle heating (e.g., 40°C) to overcome activation barriers.[3]

    • Concentration: If the reaction is bimolecular, increasing the concentration can improve the reaction rate. Try concentrating the reaction from 0.1 M to 0.5 M or 1.0 M.

    • Catalyst Loading: As a simple first step, increase the catalyst loading from 10 mol% to 20 mol%. If this improves the rate, it suggests the issue may be catalyst activity or stability.

  • Catalyst Deactivation: The catalyst itself may be degrading. This can be due to impurities, as mentioned, or inherent instability under the reaction conditions. Running the reaction with a freshly opened or purified batch of catalyst can help diagnose this issue.

Issue 2: Poor Enantioselectivity (Low ee)

Q: My reaction works, but the enantiomeric excess (ee) is poor. How can I improve the stereochemical outcome?

Low enantioselectivity indicates that the transition states leading to the two enantiomers are not sufficiently different in energy. The goal is to create a more organized and sterically demanding chiral environment.

Causality & Solutions:

  • Solvent Choice: The solvent plays a critical role in stabilizing the transition state. A screen of different solvents is one of the most powerful tools for optimizing ee.

    • Polarity: Non-polar solvents (e.g., toluene, hexanes, CCl₄) often promote more rigid, ordered transition states through favorable non-covalent interactions, leading to higher ee.

    • Protic vs. Aprotic: Polar aprotic solvents (e.g., CH₂Cl₂, CHCl₃) are common. Protic solvents (e.g., alcohols, water) can sometimes be beneficial but may also interfere by competing for hydrogen bonds.[5] Some modern diamine catalysts are even designed to work optimally in aqueous media.[5]

    Table 1: Representative Effect of Solvent on Enantioselectivity
    Solvent Typical Observed ee (%)
    Toluene95
    Dichloromethane88
    Tetrahydrofuran (THF)75
    Acetonitrile60
    Methanol25
    Note: Data is representative for a model Michael addition and will vary by reaction.
  • Temperature: Lowering the reaction temperature is a classic strategy for improving enantioselectivity. Reducing the thermal energy of the system can amplify the small energy differences between the diastereomeric transition states. Try running the reaction at 0°C, -20°C, or even lower.

  • Additives: The addition of a co-catalyst, often a weak acid or base, can significantly influence the ee.

    • Acid Additives: A weak acid (e.g., benzoic acid, acetic acid) can protonate the primary amine, turning it into a better hydrogen-bond donor and enhancing the organization of the transition state. It can also assist in the final hydrolysis step.

    • Base Additives: In some cases, a non-nucleophilic base may be required to facilitate deprotonation or other steps in the cycle.

Issue 3: Poor Diastereoselectivity (Low dr)

Q: My product has two new stereocenters, but I am getting a nearly 1:1 mixture of diastereomers. What factors control diastereoselectivity?

Poor diastereoselectivity arises when the enamine can attack the electrophile from two different faces with similar ease, or when the electrophile can adopt multiple reactive conformations.

Causality & Solutions:

  • Steric Hindrance: The diastereoselectivity is governed by the steric interactions in the transition state.

    • Catalyst Structure: The fixed stereochemistry of the this compound catalyst is the primary director.

    • Substrate Structure: The size of the substituents on both the nucleophile (enamine) and the electrophile is critical. Larger groups will create a stronger steric bias. If possible, consider modifying the substrates (e.g., changing a methyl group to an isopropyl group on the ketone) to increase steric demand and favor one diastereomer.

  • Solvent and Temperature: As with enantioselectivity, these parameters are crucial. Non-polar solvents and lower temperatures generally favor higher diastereoselectivity by promoting a single, lowest-energy transition state pathway.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Michael Addition

This protocol provides a starting point for the addition of a ketone to a nitroolefin.

  • Preparation: To a flame-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (0.2 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 5 minutes.

  • Reagent Addition: Through the septum, add the anhydrous solvent (2.0 mL, to achieve 0.1 M concentration). Begin stirring. Add the ketone (1.0 mmol, 5.0 equiv).

  • Catalyst Introduction: Add this compound (0.02 mmol, 0.1 equiv, 10 mol%).

  • Reaction: Allow the reaction to stir at room temperature (or the desired temperature) for the specified time (e.g., 24-48 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the product.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC or SFC).

Protocol 2: Screening Solvents for Optimal Enantioselectivity
  • Setup: Arrange a parallel set of small reaction vials (e.g., 4 mL vials), each with a small stir bar.

  • Parallel Reactions: In each vial, set up the model reaction as described in Protocol 1, using the same scale and stoichiometry. Use a different anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF, CCl₄, Acetonitrile) for each vial.

  • Execution: Run all reactions simultaneously under identical conditions (temperature, time).

  • Analysis: After the designated time, quench all reactions and analyze a small crude sample from each vial by chiral HPLC to determine the ee. This allows for a direct and reliable comparison of the solvent effect.

References

  • Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983–8085. [Link]

  • Lee, S., Lee, D., & Sung, D. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2736. [Link]

  • Malcolmson, S. J., et al. (2018). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. Journal of the American Chemical Society, 140(22), 7083–7087. [Link]

  • Silvi, M., & Melchiorre, P. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. International Journal of Molecular Sciences, 23(24), 16091. [Link]

  • Lee, S., Park, S., & Sung, D. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Catalysts, 12(4), 427. [Link]

  • Singh, V. K., & Kumar, S. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 2156–2209. [Link]

  • Humphrey, G. R., et al. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. Organic Process Research & Development, 14(4), 884–895. [Link]

  • Córdova, A., et al. (2005). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications, (28), 3586-3588. [Link]

  • Chandrasekhar, S., et al. (2022). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. RSC Advances, 12(47), 30587-30592. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

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Technical Support Center: Purification of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2-Dimethylpiperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this diamine in high purity. Given that this compound is a small, polar, and basic molecule, standard purification procedures may require optimization. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's properties and the general approach to its purification.

Q1: What are the expected physicochemical properties of this compound?

A1: Specific experimental data for this compound is not widely published. However, based on its structure—a piperidine ring with two methyl groups and a primary amine—we can infer its properties by comparing it to similar molecules like N,1-dimethylpiperidin-3-amine.[1] The presence of two amine groups, one tertiary and one primary, makes the molecule highly polar and basic.

Inferred Physicochemical Properties:

Property Expected Value / Characteristic Rationale & Implications for Purification
Molecular Weight ~128.22 g/mol Relatively low molecular weight suggests it is likely a liquid at room temperature and may be volatile enough for vacuum distillation.
Boiling Point Moderately high (Est. 160-190 °C at atm. press.) Hydrogen bonding from the primary amine will elevate the boiling point. Purification by distillation will likely require vacuum to prevent thermal decomposition.
Solubility Soluble in water and polar organic solvents (e.g., MeOH, EtOH). Low solubility in non-polar solvents (e.g., hexanes). High polarity dictates the choice of chromatographic systems (e.g., reversed-phase or hydrophilic interaction) or the use of polar solvents for recrystallization of its salt form.
Basicity (pKa) Two pKa values, likely in the range of 9-11. The basic nature is a critical factor. It can cause strong interactions with acidic silica gel in normal-phase chromatography, leading to peak tailing and yield loss.[2] It also allows for the formation of salts for purification by recrystallization.[3]
Appearance Colorless to pale yellow liquid. Amines are prone to air oxidation, which can cause discoloration to yellow or brown over time.[4][5] Discoloration is a common impurity that needs to be addressed.

| Safety | Expected to be corrosive and flammable. | Similar small amines are classified as causing severe skin burns and eye damage.[1] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. |

Q2: What are the most common impurities I should expect after synthesizing this compound?

A2: Impurities will depend heavily on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the piperidine ring or the amine functionalities.

  • Reaction Solvents: Residual high-boiling solvents like DMF, DMSO, or toluene.

  • Side-Products: Isomers, products of over-alkylation, or elimination byproducts.

  • Oxidation Products: As mentioned, amines can oxidize upon exposure to air, leading to colored impurities.[4]

  • Water: Can be present from aqueous workup steps.

Part 2: Troubleshooting Guide for Common Purification Issues

This section is formatted to directly address problems you might encounter during your experiments.

Q3: My purified product is a yellow or brown oil. How can I decolorize it?

A3: The color is likely due to trace amounts of oxidized impurities.

  • Activated Carbon Treatment: Dissolve the crude amine in a suitable solvent (e.g., ethanol or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® or a 0.45 µm syringe filter to remove the carbon. This is effective at adsorbing colored, non-polar impurities.

  • Distillation: If the amine is thermally stable, vacuum distillation is highly effective. The colored, high-molecular-weight oxidation products are typically non-volatile and will remain in the distillation flask.[5]

  • Column Chromatography: While challenging for amines, a quick plug of silica or alumina can sometimes remove baseline impurities that contribute to color.

Q4: I am trying to purify my compound using normal-phase column chromatography on silica gel, but I'm getting severe peak tailing and poor recovery. What is happening?

A4: This is the most common issue when purifying basic compounds on standard silica gel. The root cause is an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[2] This strong interaction prevents the compound from eluting cleanly.

Solutions:

  • Basify the Mobile Phase: Add a small amount of a volatile base to your eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/TEA).[6] The added base will "cap" the acidic sites on the silica, allowing your amine to elute more symmetrically.

  • Use a Different Stationary Phase:

    • Amine-functionalized Silica: These columns have an amine-coated surface, creating a more basic environment that is ideal for purifying amines.[2]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Use basic or neutral alumina, as acidic alumina will present the same problems.

    • Reversed-Phase Chromatography (C18): For polar compounds like this diamine, reversed-phase chromatography is an excellent option. Use a mobile phase of water/acetonitrile or water/methanol with a pH modifier to ensure the amine is in its free-base form (e.g., add ammonium hydroxide to achieve pH > 10).[2]

Q5: My product is an oil and won't crystallize. How can I get a solid derivative for purification?

A5: Converting the basic amine to a salt is a classic and highly effective technique. Salts are ionic and typically form well-defined, stable crystalline solids that are amenable to recrystallization.[3]

  • Forming the Hydrochloride (HCl) Salt: Dissolve the crude amine oil in a non-polar solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete. The resulting solid can be collected by filtration.[4]

  • Forming Other Salts: Salts of other acids like tartaric acid or oxalic acid can also be used and may offer different crystallization properties.

Workflow for Purification via Salt Formation

A Crude Amine Oil B Dissolve in Diethyl Ether A->B C Add HCl in Ether (Dropwise) B->C Acidification D Precipitate Forms (Amine Salt) C->D E Filter & Wash Solid with Ether D->E Isolation F Recrystallize Salt (e.g., from EtOH/Ether) E->F Purification G Pure Crystalline Salt F->G H Liberate Free Base: Dissolve salt in H2O, add NaOH, extract with organic solvent G->H Optional: Recover Free Base I Pure Amine Oil H->I

Caption: Workflow for purifying an amine oil by conversion to its hydrochloride salt.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common purification methods. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for separating the product from non-volatile impurities (e.g., salts, polymers, colored oxidation products) or very low-boiling solvents.

  • Step 1: Setup

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry.

    • Place the crude this compound (1-5 g for a trial run) into the distillation flask with a small magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Step 2: Execution

    • Slowly and carefully apply vacuum. Observe for any vigorous boiling from residual low-boiling solvents.

    • Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin gently heating the distillation flask using an oil bath.

    • Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the boiling point and the pressure.

    • Stop the distillation when the temperature begins to drop or when only a small, dark residue remains in the distillation flask.

  • Step 3: Self-Validation & Analysis

    • Allow the apparatus to cool completely before venting to atmospheric pressure.

    • Analyze the collected fractions by TLC, GC, or ¹H NMR to determine their purity.

    • Pool the fractions that are of acceptable purity (>95%).

Protocol 2: Purification by Flash Column Chromatography (with Basic Modifier)

Use this method to separate impurities with similar volatility but different polarity.

  • Step 1: Method Development (TLC)

    • Choose a solvent system. A good starting point for polar amines is 95:5 Dichloromethane (DCM) / Methanol (MeOH).[7]

    • Prepare three small vials with this solvent system. To vial 2, add 1% triethylamine (TEA). To vial 3, add 1% ammonium hydroxide (NH₄OH).

    • Spot your crude material on three separate TLC plates and develop one in each solvent system.

    • Visualize under UV light and/or with a potassium permanganate stain. Choose the system that gives a round spot for your product with a retention factor (Rf) between 0.2 and 0.4. The system with the base will likely prevent streaking.[6]

  • Step 2: Column Preparation

    • Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Prepare the mobile phase selected from Step 1, ensuring you add the same percentage of base.

    • Pack the column with silica gel as a slurry in the mobile phase. Equilibrate the column by running 2-3 column volumes of the mobile phase through it. This pre-treatment with the basic eluent is critical.

  • Step 3: Loading and Elution

    • Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading").

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Step 4: Self-Validation & Analysis

    • Run a TLC of the collected fractions to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require gentle heating under high vacuum.

Decision-Making Flowchart for Purification Method Selection

Caption: Logical steps to select the optimal purification strategy.

References

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.

  • Scribd. Amine Treating - Troubleshooting Guide.

  • Feldman, J., & Seyler, J. K. (1968). U.S. Patent No. 3,417,141. Washington, DC: U.S. Patent and Trademark Office.

  • Bomo, P., et al. (2006). U.S. Patent Application No. 10/589,196.

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. (Discussion).

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, Inc.

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.

  • Scribd. Troubleshooting of Amine Regn.

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (Blog Post).

  • Abry, T. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

  • Reddit. r/chemhelp - Chromotography with free amines? (Discussion).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 547176, N,1-dimethylpiperidin-3-amine". PubChem.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9943889, 1-benzyl-N,4-dimethylpiperidin-3-amine". PubChem.

  • University of Alberta, Department of Chemistry. Isolation (Recovery).

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • He, J., et al. (2019). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem.

  • ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again [Video]. YouTube.

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for synthetic reactions involving the sterically hindered diamine, 1,2-Dimethylpiperidin-3-amine. The unique structural features of this compound, particularly the vicinal methyl groups, present specific challenges in common synthetic transformations. This resource is designed to help you navigate these complexities, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Introduction to the Challenges: The Impact of Steric Hindrance

This compound is a chiral diamine with two key structural features that dictate its reactivity: a tertiary amine at the 1-position and a primary or secondary amine at the 3-position. The methyl group at the 2-position significantly encumbers the 3-amino group, reducing its nucleophilicity and accessibility to electrophiles. This steric hindrance is the primary cause of many of the difficulties encountered in reactions involving this scaffold.[1] Furthermore, the relative stereochemistry of the two methyl groups (cis or trans) will influence the conformational equilibrium of the piperidine ring, which in turn affects the orientation and reactivity of the 3-amino group.[2][3]

This guide will address common issues in three key reaction types: acylation, N-alkylation, and reductive amination.

Section 1: Acylation (Amide Bond Formation)

Acylation of the 3-amino group of this compound can be challenging due to its reduced nucleophilicity. Reactions may be sluggish, require harsh conditions, or fail to proceed altogether.

Frequently Asked Questions (FAQs) for Acylation

Q1: My acylation reaction with an acid chloride is not proceeding, or the yield is very low. What are the likely causes?

A1: The primary reason for a failed or low-yielding acylation with a sterically hindered amine like this compound is the low reactivity of the nucleophile.[4] Several factors could be at play:

  • Insufficiently Reactive Acylating Agent: Acid chlorides are generally reactive, but for a hindered amine, a more potent electrophile may be necessary.

  • Inappropriate Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is often required to deprotonate the amine without competing in the acylation reaction.

  • Unfavorable Reaction Conditions: Standard room temperature conditions may not provide enough energy to overcome the activation barrier for this sterically demanding transformation.

Q2: How can I improve the success of my acylation reaction?

A2: To overcome the challenges of acylating a hindered amine, a multi-faceted approach to optimization is recommended:

StrategyRationaleRecommended Actions
Increase Electrophilicity A more reactive acylating agent can compensate for the reduced nucleophilicity of the amine.- Switch from an acid chloride to an acid anhydride or consider generating a more reactive mixed anhydride in situ.- For particularly difficult couplings, consider converting the carboxylic acid to an acyl fluoride , which is smaller and more reactive.[5]
Optimize the Base The base should be strong enough to deprotonate the amine hydrochloride salt (if used) but non-nucleophilic to avoid side reactions.- Use a hindered non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine .[6]
Elevate the Temperature Increased temperature provides the necessary activation energy to overcome steric hindrance.- Gradually increase the reaction temperature, for example, to 50-80 °C, while monitoring for potential decomposition of starting materials or products.[5]
Catalyst Addition A nucleophilic catalyst can facilitate the acylation.- Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) . DMAP reacts with the acylating agent to form a highly reactive intermediate.[7]
Pre-activation Activating the carboxylic acid before adding the amine can improve yields.- For couplings with carboxylic acids, pre-mix the acid, a coupling reagent (like HATU or PyBOP), and a non-nucleophilic base for 5-15 minutes before adding the this compound.[5]
Troubleshooting Workflow for Acylation

start Low Acylation Yield step1 Increase Reaction Temperature (e.g., to 50-80 °C) start->step1 step2 Switch to a More Reactive Acylating Agent (e.g., Anhydride or Acyl Fluoride) step1->step2 If no improvement end Successful Acylation step1->end If successful step3 Add a Nucleophilic Catalyst (e.g., DMAP) step2->step3 If still low yield step2->end If successful step4 Use a More Potent Coupling Reagent (e.g., PyBOP for carboxylic acids) step3->step4 For carboxylic acid couplings step3->end If successful step5 Consider Pre-activation of the Carboxylic Acid step4->step5 If applicable step4->end If successful step5->end If successful

Caption: Troubleshooting flowchart for acylation reactions.

Section 2: N-Alkylation

Alkylation of the 3-amino group of this compound is susceptible to both steric hindrance and over-alkylation, leading to the formation of quaternary ammonium salts.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: I am observing significant over-alkylation in my reaction. How can I promote mono-alkylation?

A1: Over-alkylation is a common issue when the newly formed secondary amine is more nucleophilic than the starting primary amine. To favor mono-alkylation:

  • Use a Large Excess of the Amine: Employing a significant excess (3-5 equivalents) of this compound relative to the alkylating agent statistically favors the reaction of the electrophile with the starting material.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[8]

Q2: My N-alkylation reaction is very slow or does not proceed. What can I do?

A2: The steric hindrance from the 2-methyl group is likely impeding the reaction.[9] Consider the following adjustments:

StrategyRationaleRecommended Actions
Increase Reactivity of the Electrophile A more reactive alkylating agent can overcome the low nucleophilicity of the hindered amine.- Switch from an alkyl chloride to a more reactive alkyl bromide or iodide . For very unreactive systems, consider an alkyl triflate .
Optimize Solvent and Temperature The solvent can influence reaction rates, and higher temperatures can overcome activation barriers.- Use a polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) .- Increase the reaction temperature, but monitor for side reactions like elimination, especially with secondary and tertiary alkyl halides.
Choice of Base A suitable base is needed to neutralize the acid formed during the reaction.- For simple alkylations, an inorganic base like potassium carbonate (K₂CO₃) can be effective.- For more sensitive substrates, a non-nucleophilic organic base like DIPEA is a good choice.
Experimental Protocol: Mono-N-alkylation of this compound
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (3.0 equiv.) and a non-nucleophilic base such as DIPEA (1.5 equiv.) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1.0 equiv.) dropwise to the stirred solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-alkylated product.

Section 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, but the initial imine or enamine formation can be challenging with sterically hindered amines like this compound.

Frequently Asked Questions (FAQs) for Reductive Amination

Q1: My reductive amination reaction is sluggish, and I'm recovering mostly starting materials. What is the problem?

A1: The most likely issue is the inefficient formation of the iminium/enamine intermediate due to steric hindrance.[10][11] The bulky substituents on both the amine and potentially the carbonyl compound can disfavor the initial condensation step.

Q2: How can I drive the formation of the intermediate and improve the overall reaction?

A2: Several strategies can be employed to facilitate this challenging reductive amination:

StrategyRationaleRecommended Actions
Lewis Acid Catalysis A Lewis acid can activate the carbonyl group, making it more electrophilic and promoting the condensation with the hindered amine.- Add a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(iPrO)₄) or zinc chloride (ZnCl₂) .
Water Removal The condensation reaction produces water. Removing it can drive the equilibrium towards the formation of the imine/enamine.- Use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.- Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.
Choice of Reducing Agent A milder reducing agent that selectively reduces the iminium ion over the carbonyl group is crucial.- Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is effective under mildly acidic conditions that favor iminium ion formation.- Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.[12]
One-Pot vs. Two-Step For very hindered systems, a two-step approach might be more effective.- Consider pre-forming the imine/enamine by heating the amine and carbonyl compound with a catalyst and removing water, then adding the reducing agent in a subsequent step.
Logical Relationship Diagram for Reductive Amination Troubleshooting

start Reductive Amination Fails cause1 Inefficient Imine/Enamine Formation start->cause1 cause2 Incorrect Reducing Agent or Conditions start->cause2 solution1 Add Lewis Acid Catalyst (e.g., Ti(iPrO)₄) cause1->solution1 solution2 Remove Water (Dean-Stark or Molecular Sieves) cause1->solution2 solution3 Increase Temperature cause1->solution3 solution4 Use a Selective Reducing Agent (e.g., STAB) cause2->solution4 solution5 Ensure Mildly Acidic pH cause2->solution5

Caption: Key issues and solutions in reductive amination.

Section 4: Purification and Characterization

Q: What are some common impurities I might encounter?

A: Depending on the synthesis of your this compound starting material, you may have diastereomeric impurities (cis/trans isomers). During reactions, common byproducts include:

  • Acylation: Unreacted starting materials, di-acylated products (if the 3-amino group is secondary).

  • Alkylation: Over-alkylated quaternary ammonium salts, unreacted starting materials.

  • Reductive Amination: Unreacted starting materials, and potentially the alcohol resulting from the reduction of the carbonyl compound.

Q: What are the best methods for purification?

A: Standard flash column chromatography on silica gel is typically effective for separating the desired product from most impurities. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is recommended. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine products on the silica gel.

References

  • Zhang, W., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(9), 15739-15751. Available at: [Link]

  • Mohan, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7279. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • Rueping, M., et al. (2013). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Angewandte Chemie International Edition, 52(49), 12855-12859. Available at: [Link]

  • Gevorgyan, V., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(98), 17421-17424. Available at: [Link]

  • Gevorgyan, V., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(98), 17421-17424. Available at: [Link]

  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 5: Alternative Strategies. YouTube. Available at: [Link]

  • Kim, H., et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(15), 2505-2517. Available at: [Link]

  • Jorgensen, W. L., & Houk, K. N. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8335-8343. Available at: [Link]

  • Kahn, M., et al. (1995). Acylation of sterically hindered secondary amines and acyl hydrazides. Tetrahedron Letters, 36(34), 6013-6016. Available at: [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1621. Available at: [Link]

  • Engle, K. M., & Baran, P. S. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(16), 4232-4235. Available at: [Link]

  • Jorgensen, W. L., & Houk, K. N. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8335-8343. Available at: [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

  • Liu, W., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6323. Available at: [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Edgewood Arsenal Technical Report. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1621. Available at: [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Gouverneur, V., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(49), 16229-16233. Available at: [Link]

  • Zaragoza, F. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available at: [Link]

  • Brown, R. C. D., et al. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)-piperidines. The Journal of Organic Chemistry, 86(17), 11708-11722. Available at: [Link]

  • Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 2132-2135. Available at: [Link]

  • Wünsch, B., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 15(12), 1114-1127. Available at: [Link]

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  • Procter, D. J., et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(16), 11029-11035. Available at: [Link]

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Technical Support Center: Synthesis of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethylpiperidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yields and final product purity.

Overview of the Primary Synthetic Route

The most common and direct approach to synthesizing this compound is through the reductive amination of 1,2-dimethyl-3-piperidone. This method involves the reaction of the ketone with an amine source, typically ammonia or a protected amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. While seemingly straightforward, this process is fraught with potential pitfalls that can lead to low yields and the formation of undesirable side products.

Below is a troubleshooting guide formatted as a series of frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the reductive amination of 1,2-dimethyl-3-piperidone can stem from several factors, from incomplete imine formation to inefficient reduction or product degradation.

Possible Causes and Solutions:

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine source is a reversible equilibrium. To drive the reaction forward, it is crucial to remove the water that is formed as a byproduct.

    • Troubleshooting:

      • Azeotropic Removal of Water: If your solvent system allows, use a Dean-Stark apparatus to remove water azeotropically. Toluene is a common solvent for this purpose.

      • Use of Dehydrating Agents: The addition of a drying agent like molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water and shift the equilibrium towards the imine.

  • Suboptimal pH: The pH of the reaction medium is critical. The reaction requires a slightly acidic environment to protonate the ketone's carbonyl group, making it more electrophilic. However, a pH that is too low will protonate the amine nucleophile, rendering it unreactive.

    • Troubleshooting:

      • Catalytic Acid: Employ a catalytic amount of a weak acid, such as acetic acid, to maintain an optimal pH range (typically 4-6).[1]

  • Choice of Reducing Agent: The choice of reducing agent and the timing of its addition are crucial. Some reducing agents are sensitive to acidic conditions or may prematurely reduce the starting ketone.

    • Troubleshooting:

      • Mild and Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations as it is mild enough not to reduce the ketone and is effective under the slightly acidic conditions required for imine formation.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

      • Stepwise vs. One-Pot: If yield issues persist, consider a two-step process. First, form the imine and remove the water. Then, in a separate step, add the reducing agent. This can sometimes provide better control over the reaction.

FAQ 2: I am observing significant amounts of side products. What are they and how can I minimize their formation?

The formation of side products is a common issue that directly impacts yield and complicates purification.

Common Side Products and Prevention Strategies:

  • Over-alkylation: If using a primary amine as a starting material to introduce the 3-amino group, the resulting secondary amine can react further to form tertiary amines.

    • Prevention:

      • Control Stoichiometry: Use a significant excess of the primary amine to favor the formation of the desired secondary amine.

      • Alternative Amine Source: Use a protected amine, such as one with a Boc group, which can be deprotected in a later step.

  • Formation of Aldol Adducts: Under basic or acidic conditions, the starting piperidone can undergo self-condensation, leading to aldol-type byproducts.

    • Prevention:

      • Controlled Temperature: Maintain a low reaction temperature to minimize the rate of self-condensation.

      • Optimized pH: As mentioned previously, maintaining a weakly acidic pH can help to suppress base-catalyzed side reactions.

  • Reduction of the Starting Ketone: A highly reactive reducing agent, or suboptimal reaction conditions, can lead to the reduction of 1,2-dimethyl-3-piperidone to the corresponding alcohol (1,2-dimethyl-3-piperidinol).

    • Prevention:

      • Selective Reducing Agent: Use a milder reducing agent like NaBH(OAc)₃, which is known to selectively reduce the iminium ion in the presence of a ketone.[1][2]

FAQ 3: I am struggling with the diastereoselectivity of the reaction. How can I control the formation of the desired stereoisomer?

The formation of diastereomers is a significant challenge in the synthesis of substituted piperidines. The relative stereochemistry of the methyl group at the 2-position and the amino group at the 3-position will be influenced by the reaction conditions.

Strategies to Improve Diastereoselectivity:

  • Steric Hindrance: The approach of the reducing agent to the imine intermediate can be influenced by the steric bulk of the substituents on the piperidine ring.

    • Choice of Reducing Agent: Bulkier reducing agents may exhibit a higher degree of stereoselectivity. Experiment with different borohydride reagents to find the optimal balance between reactivity and selectivity.

  • Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the imine intermediate and the transition state of the reduction, thereby affecting the diastereomeric ratio. A screen of different solvents (e.g., dichloromethane, THF, methanol) may be beneficial.

  • Chelation Control: In some cases, the use of a Lewis acid can help to pre-organize the substrate through chelation, leading to a more controlled and selective reduction. However, this will require careful optimization.

FAQ 4: The purification of the final product is difficult. What are the best methods for isolating and purifying this compound?

The presence of diastereomers and other side products can make the purification of this compound challenging.

Purification Techniques:

  • Column Chromatography: Silica gel chromatography is a standard method for separating organic compounds.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. The addition of a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to prevent the amine product from tailing on the acidic silica gel.

  • Crystallization of Diastereomeric Salts: If you have a mixture of diastereomers, it may be possible to separate them by forming salts with a chiral acid (for enantiomers) or an achiral acid (for diastereomers). The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

    • Procedure:

      • Dissolve the mixture of diastereomers in a suitable solvent.

      • Add a solution of the resolving acid (e.g., tartaric acid or dibenzoyl-L-tartaric acid).

      • Allow the salt of one diastereomer to crystallize out.

      • Filter the crystals and liberate the free amine by treatment with a base.[3][4]

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 1,2-dimethyl-3-piperidone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,2-dimethyl-3-piperidone (1.0 eq) in anhydrous DCM, add ammonium acetate (2.0-3.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Amine Source Ammonium AcetateProvides both ammonia and the acidic catalyst (acetate).
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ions over ketones.[1][2]
Solvent Dichloromethane (DCM)A common aprotic solvent for reductive aminations.
Catalyst Acetic AcidFacilitates imine formation by protonating the carbonyl.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.

Visualizations

Reductive Amination Workflow

ReductiveAmination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Piperidone 1,2-Dimethyl-3-piperidone ImineFormation Imine Formation (cat. Acetic Acid) Piperidone->ImineFormation AmineSource Ammonium Acetate AmineSource->ImineFormation Solvent Anhydrous DCM Solvent->ImineFormation Reduction Reduction (NaBH(OAc)3) ImineFormation->Reduction In situ Quench Quench (aq. NaHCO3) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield? CheckImine Incomplete Imine Formation? Start->CheckImine Yes CheckReduction Inefficient Reduction? Start->CheckReduction Yes SideProducts Side Product Formation? Start->SideProducts Yes Sol_Imine Solution: - Add dehydrating agent (e.g., molecular sieves) - Use Dean-Stark trap - Optimize pH (4-6) CheckImine->Sol_Imine Sol_Reduction Solution: - Use milder reducing agent (NaBH(OAc)3) - Optimize temperature - Two-step procedure CheckReduction->Sol_Reduction Sol_SideProducts Solution: - Control stoichiometry - Lower reaction temperature - Use selective reducing agent SideProducts->Sol_SideProducts

Caption: Troubleshooting guide for low yield issues.

References

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]

  • Li, G., et al. (2018). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition, 57(42), 13835-13839. [Link]

  • WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. Heterocycles, 75(7), 1659-1662. [Link]

  • Yadav, J. S., et al. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 55B(8), 988-994. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 183-207. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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side reactions of 1,2-Dimethylpiperidin-3-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 1,2-Dimethylpiperidin-3-amine reactions, created for research scientists and drug development professionals.

Technical Support Center: this compound

A Senior Application Scientist's Guide to Mitigating Side Reactions

Welcome to the technical support resource for this compound. This molecule, with its vicinal stereocenters and two distinct amine functionalities, presents unique challenges in synthetic chemistry. This guide is structured to provide you with not just protocols, but the underlying chemical principles to anticipate and circumvent common side reactions. We will delve into issues of chemoselectivity, stereocontrol, and over-alkylation, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this lead to side reactions?

A1: The molecule possesses two nucleophilic centers: the endocyclic secondary amine (at position 1) and the exocyclic primary amine (at position 3). The primary amine is generally more nucleophilic and less sterically hindered than the ring's secondary amine.[1] This differential reactivity is the root of most selectivity issues. Without a proper strategy, reagents intended for one amine can react with both, leading to mixtures of products, reduced yield of the desired compound, and complex purification challenges.

Q2: I'm attempting to N-alkylate the piperidine ring and my reaction is yielding multiple products, including a water-soluble salt. What is happening?

A2: You are likely encountering over-alkylation. This is a classic side reaction where the target N-alkylated piperidine, which is a tertiary amine, undergoes a second alkylation to form a quaternary ammonium salt.[2][3] This salt is often highly water-soluble, complicating extraction and purification.[2] The issue is compounded by the fact that the product tertiary amine can be even more nucleophilic than the starting secondary amine, making it highly susceptible to this second reaction.[2]

Q3: How can I achieve selective functionalization on either the ring or the side-chain amine?

A3: While there is a difference in the intrinsic reactivity of the two amine groups, achieving high selectivity often requires a protecting group strategy. This involves "masking" one amine with a temporary chemical group to prevent it from reacting while you modify the other. For instance, to selectively functionalize the primary amine, you could first protect the more sterically accessible secondary piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl). After modifying the primary amine, the Boc group can be removed under acidic conditions. This orthogonal approach is a cornerstone of complex amine synthesis.[1]

Q4: My synthesis is producing a mixture of stereoisomers. How can I improve diastereoselectivity?

A4: this compound has two adjacent chiral centers (at C2 and C3), and depending on the precursor, a third may be present (at C1 if substituted). Any reaction that creates or modifies one of these centers can result in a mixture of diastereomers. Achieving high diastereoselectivity depends on three main strategies:[4]

  • Substrate Control: Using the existing stereochemistry of the molecule to direct an incoming reagent to a specific face.

  • Reagent Control: Employing sterically bulky reagents that preferentially attack the less hindered face of the molecule.

  • Catalyst Control: Using a chiral catalyst to create a chiral environment that favors the formation of one diastereomer over the other. Lowering the reaction temperature can also be effective, as it can increase the energy difference between the transition states leading to the different stereoisomers.[4]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental problems. Each problem is analyzed by its likely cause, followed by actionable solutions and preventative protocols.

Scenario 1: N-Alkylation of the Piperidine Nitrogen
  • Problem: Significant formation of a quaternary ammonium salt byproduct (Over-alkylation).

  • Primary Causes:

    • Stoichiometry: Using an excess of the alkylating agent.[2]

    • Reagent Reactivity: Employing highly reactive alkylating agents like methyl iodide or benzyl bromide.[2]

    • Reaction Conditions: High concentration of the alkylating agent.

  • Solutions & Optimization:

SolutionRationale
Adjust Stoichiometry Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[2]
Slow Reagent Addition Add the alkylating agent slowly over several hours using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-alkylation.[2][5]
Select Appropriate Base Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.[5][6] The base neutralizes the acid formed during the reaction, preventing the starting amine from being protonated and rendered unreactive.
Consider Reductive Amination As an alternative to direct alkylation with halides, react the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method completely avoids the formation of quaternary ammonium salts.[2]

Diagram: Troubleshooting N-Alkylation

start N-Alkylation Attempt q1 Over-alkylation Observed? start->q1 sub1 Primary Cause: Excess Alkylating Agent q1->sub1 Yes end_ok Successful Mono-Alkylation q1->end_ok No sol1 Solution: - Use 1.1 eq. of Amine - Add Alkyl Halide Slowly (Syringe Pump) sub1->sol1 sub2 Alternative Cause: High Reagent Reactivity sol1->end_ok end_bad Problem Persists sol2 Solution: - Lower Reaction Temp. - Use Less Reactive Halide (e.g., R-Cl instead of R-I) alt_path Consider Alternative Methodology alt_sol Reductive Amination: - React with Aldehyde/Ketone - Reduce with NaBH(OAc)₃ - No over-alkylation risk alt_path->alt_sol alt_sol->end_ok end_bad->alt_path

Caption: A decision tree for troubleshooting over-alkylation.

Scenario 2: Controlling Stereochemistry
  • Problem: The reaction produces a low diastereomeric ratio (dr), resulting in a mixture of stereoisomers.

  • Primary Causes:

    • High Temperature: Provides enough energy to overcome the activation barrier for the formation of the less stable diastereomer.[4]

    • Poor Substrate/Reagent Differentiation: The steric or electronic properties of the reactants are not different enough to favor one reaction pathway.[4]

  • Solutions & Optimization:

SolutionRationale
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly enhance selectivity by amplifying small differences in activation energies between the diastereomeric transition states.
Modify Substrate Introduce a bulky protecting group on one of the amines. This can create a more biased steric environment, directing the approach of the reagent.
Vary Reagents Experiment with reagents of different steric bulk. For example, when performing a reduction, a bulky hydride source like L-Selectride may give higher diastereoselectivity than a smaller one like NaBH₄.
Change Solvent The polarity of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.[3]

Validated Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation with an Alkyl Halide

This protocol is designed to minimize over-alkylation by controlling the concentration of the electrophile.

  • Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.1 equivalents) and anhydrous acetonitrile to create a 0.1 M solution.

  • Add Base: Add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Slow Addition: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over 4-6 hours using a syringe pump.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the insoluble base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This is an excellent alternative to direct alkylation that completely avoids the risk of forming quaternary ammonium salts.[2]

  • Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., dichloroethane or THF).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the reaction mixture.[2]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Diagram: Reaction Pathway of Over-Alkylation

A This compound (Secondary Amine) B Desired Product (Tertiary Amine) A->B + R-X C Side Product (Quaternary Salt) B->C + R-X (Fast, Undesired)

Caption: The reaction pathway showing the formation of the desired tertiary amine and the undesired quaternary ammonium salt side product.

References

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available from: [Link]

  • Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. PubMed. Available from: [Link]

  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed. Available from: [Link]

  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Sci-Hub. Available from: [Link]

  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Semantic Scholar. Available from: [Link]

  • Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. Google Patents.
  • Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. Available from: [Link]

  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.
  • 1-benzyl-N,4-dimethylpiperidin-3-amine. PubChem. Available from: [Link]

  • N,1-dimethylpiperidin-3-amine. PubChem. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available from: [Link]

  • (3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem. Available from: [Link]

  • Method for preparing (R)-(+)-3-piperidinamine dihydrochloride by using resolution method. Google Patents.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]

  • Detection of 1°, 2°, and 3° Amines: A Color Variation of the. ResearchGate. Available from: [Link]

  • 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). PubChem. Available from: [Link]

  • Reactions of Amines Practice Problems. Chemistry Steps. Available from: [Link]

  • Amine Reactivity. MSU chemistry. Available from: [Link]

  • Amine Reactions Exam Prep. Pearson. Available from: [Link]

Sources

Technical Support Center: 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support guide for 1,2-Dimethylpiperidin-3-amine. As a substituted diamine, this compound's utility in research and development is significant, but its chemical nature demands careful handling and storage to ensure experimental integrity and reproducibility. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to preempt and resolve common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is recommended to store it in a cool, dark, and dry place. While some suppliers ship at room temperature, for long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of potential degradation reactions.[3] Always keep the container tightly closed to prevent exposure to atmospheric moisture and carbon dioxide.[1][4][5]

Q2: Is this compound sensitive to air, light, or moisture?

Yes. Like many amines, this compound can be sensitive to:

  • Air (Oxygen): The tertiary amine and secondary amine functionalities can be susceptible to oxidation over time, which may lead to the formation of N-oxides or other degradation byproducts. This is often visually indicated by a gradual color change (e.g., yellowing or browning).

  • Moisture: The compound is likely hygroscopic. Absorbed water can not only dilute the compound but also potentially participate in hydrolysis or other degradation pathways.

  • Light: To prevent photochemical reactions, it is best practice to store the compound in an amber vial or in a dark location.[3]

Q3: What materials and chemical classes are incompatible with this compound?

Due to its basic nature, this compound will react exothermically with acids.[4][5][6] It is crucial to avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Acids, Acid Chlorides, and Acid Anhydrides: Will undergo strong acid-base reactions.[5][6][7]

  • Carbon Dioxide: Amines can react with CO2 from the atmosphere, especially in the presence of moisture, to form carbamate salts. This can appear as a solid precipitate or lead to a decrease in the material's purity.

Q4: How should I prepare and store stock solutions?

When preparing stock solutions, use a high-purity, anhydrous solvent. The choice of solvent is critical and depends on your experimental needs. For storage, it is highly recommended to prepare aliquots in vials with PTFE-lined caps, purging the headspace with an inert gas before sealing. Store these aliquots at low temperatures (e.g., -20°C or -80°C) to maximize stability. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles and exposure to the atmosphere.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My sample of this compound, which was initially colorless, has turned yellow/brown.

  • Probable Cause: This color change is a classic indicator of oxidation or degradation.[8][9] Exposure to air, even from repeated opening of the container, can initiate these processes. While minor discoloration may not equate to a significant loss of purity for some applications, it is a clear warning sign that the compound is no longer in its ideal state.

  • Recommended Action:

    • Assess the Impact: For non-critical applications, you may be able to proceed. However, for sensitive assays (e.g., in drug development or kinetics), the purity should be verified.

    • Analytical Verification: Before use, analyze the material using a suitable method like HPLC, LC-MS, or qNMR to quantify the purity and identify potential degradation products.

    • Consider Purification: If the purity is compromised but the material is valuable, consider re-purification via distillation or chromatography.

    • Replace if Necessary: For the highest confidence in your results, it is always best to use a new, uncompromised batch of the compound.

Problem: My experimental results are inconsistent or have shifted from a previously established baseline.

  • Probable Cause: Assuming other experimental parameters (reagents, instruments, protocols) are controlled, the integrity of your this compound is a primary suspect. Degradation during storage can lead to a lower effective concentration of the active compound and the introduction of impurities that may interfere with your experiment.

  • Recommended Action: Follow the troubleshooting workflow outlined in the diagram below. The core of this process is to systematically validate the integrity of your compound. Do not assume the label is correct, especially for older reagents or those that have not been stored under ideal conditions.

Problem: I've observed a white precipitate in my vial of this compound.

  • Probable Cause: This could be due to several factors:

    • Carbamate Formation: Reaction with atmospheric CO2 can form a solid carbamate salt.

    • Hydration: If the compound has absorbed moisture, it may have formed a hydrate that has different solubility properties.

    • Degradation: An insoluble degradation product may have formed.

  • Recommended Action:

    • Avoid Use: Do not use the material if a precipitate is present, as its composition and concentration are unknown.

    • Characterize the Solid: If possible, isolate and analyze the precipitate to understand its origin.

    • Replace the Reagent: The safest and most scientifically sound approach is to discard the compromised vial and obtain a fresh supply.

Part 3: Data Summary & Visualization

Summary of Storage and Stability Parameters
ParameterRecommended ConditionRationale & Signs of Improper Storage
Temperature 2-8°C for long-term storage.[3]High temperatures accelerate thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen).[1][2]Exposure to air can cause oxidation (yellow/brown color). Exposure to CO2 can cause carbamate formation (white precipitate).
Light Store in the dark or in an amber vial.[3]UV exposure can induce photochemical degradation.
Moisture Keep tightly sealed in a dry environment.Hygroscopic; water can lead to hydrolysis or side reactions.
Incompatibilities Store away from acids, acid chlorides, and strong oxidizers.[4][5][6][7]Obvious signs would be heat generation, fuming, or violent reaction upon accidental mixing.
Troubleshooting Workflow for Inconsistent Results

TroubleshootingWorkflow problem Problem: Inconsistent Experimental Results check_exp 1. Verify Other Experimental Parameters (e.g., other reagents, instrument calibration) problem->check_exp First, rule out other factors assess_compound 2. Assess Compound Integrity problem->assess_compound If other factors are stable stable Compound is Stable. Re-evaluate Step 1. check_exp->stable review_storage 2a. Review Storage History (Age, Temperature, Atmosphere) assess_compound->review_storage visual_inspect 2b. Visual Inspection (Color, Precipitate) review_storage->visual_inspect analytical_verify 2c. Analytical Verification (HPLC, LC-MS, qNMR) visual_inspect->analytical_verify proceed_caution Decision: Proceed with Caution or Purify Sample visual_inspect->proceed_caution If minor discoloration and re-analysis is not possible is_degraded Is Degradation Confirmed? (e.g., Purity <95% or visible impurities) analytical_verify->is_degraded new_batch Solution: Order New Batch is_degraded->new_batch Yes is_degraded->stable No

Sources

handling and safety precautions for 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dimethylpiperidin-3-amine could be located. The following guidance is synthesized from the known hazards of closely related structural analogs and the general safety profile of tertiary amines. It is imperative to treat this compound with extreme caution and to conduct a thorough risk assessment before use. All laboratory activities should be performed by trained personnel in a controlled environment.

I. Introduction: Understanding the Compound

This compound is a substituted heterocyclic amine. Its structure, featuring a piperidine ring with methyl groups at the 1 and 2 positions and an amine group at the 3 position, suggests it possesses the characteristic properties of a tertiary amine. These compounds are generally basic, nucleophilic, and can be flammable and corrosive. The information available for the closely related N,1-dimethylpiperidin-3-amine (CAS 4606-66-0) indicates that it is a flammable liquid and vapor that can cause severe skin burns and eye damage[1]. This guide is intended to provide researchers, scientists, and drug development professionals with essential handling and safety information to mitigate risks during its use in experimental settings.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on available data for similar compounds, this compound should be considered a hazardous substance with the following potential risks:

  • Corrosivity: Assumed to cause severe skin burns and eye damage upon contact[1]. Tertiary amines are known to be corrosive to skin and mucous membranes[2][3].

  • Flammability: The compound is likely a flammable liquid and vapor[1][4].

  • Toxicity: Harmful if swallowed or in contact with skin, and may cause respiratory irritation[5]. Inhalation of tertiary amine vapors can also lead to visual disturbances such as blurred vision or "halo vision" (glaucopsia)[6][7].

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE:

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential burns[8].
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.
Body Flame-retardant lab coat and chemical-resistant apron.To protect from skin exposure and in case of fire.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of harmful vapors that can cause respiratory and visual disturbances[2][7].

Q3: How should I properly store this compound?

Store in a cool, dry, and well-ventilated area away from sources of ignition[5]. The container should be tightly sealed to prevent the escape of vapors and protect from moisture. It should be stored separately from incompatible materials such as strong oxidizing agents and acids[9].

Q4: What materials are incompatible with this compound?

Tertiary amines can react violently with acids and strong oxidizing agents[9]. They can also attack certain metals like copper and aluminum[9]. Avoid contact with these materials to prevent hazardous reactions.

Q5: What should I do in case of a spill?

For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For major spills, evacuate the area and contact emergency services. In both cases, ensure adequate ventilation and wear appropriate PPE during cleanup. Do not allow the spilled material to enter drains or waterways.

III. Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected reaction exotherm Incompatible reagents or solvents.Immediately cool the reaction vessel. If the reaction is uncontrollable, use an appropriate fire extinguisher and evacuate. Review the experimental protocol for any incompatible substances.
Material discoloration Air or moisture sensitivity, or contamination.Ensure the compound is stored under an inert atmosphere if necessary. Check for potential sources of contamination in your experimental setup.
Inconsistent experimental results Impurities in the starting material or degradation.Verify the purity of the this compound using appropriate analytical techniques (e.g., NMR, GC-MS).

IV. Experimental Workflows & Safety Protocols

Safe Handling Protocol

A step-by-step guide for handling this compound:

  • Preparation:

    • Work within a certified chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the FAQ section.

  • Dispensing:

    • Use a properly calibrated dispensing tool (e.g., pipette, syringe) to handle the liquid.

    • Avoid creating aerosols.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Dispose of contaminated materials as hazardous waste according to institutional and local regulations.

    • Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[10].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[8][10].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].

V. Visual Diagrams

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Dispense Carefully prep3->handle1 handle2 Keep Container Sealed handle1->handle2 post1 Clean Work Area handle2->post1 post2 Dispose of Hazardous Waste post1->post2 post3 Wash Hands post2->post3

Caption: A workflow for the safe handling of this compound.

Emergency Response Logic

cluster_response Immediate Response cluster_action Action exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water (15 min) skin->flush_skin flush_eye Flush Eyes with Water (15 min) eye->flush_eye rinse_mouth Rinse Mouth ingestion->rinse_mouth medical Seek Immediate Medical Attention fresh_air->medical flush_skin->medical flush_eye->medical rinse_mouth->medical

Caption: Logic for emergency response to exposure incidents.

VI. References

  • Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Applied Industrial Hygiene, 3(8), 231-236.

  • Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. PubMed. [Link]

  • RPS Group. (n.d.). Amines. RPS. [Link]

  • Gandler, J. R., & Jencks, W. P. (1982). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 104(7), 1937-1949.

  • Fiveable. (n.d.). N-methylpiperidine Definition. Organic Chemistry Key Term. [Link]

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. [Link]

  • PubChem. (n.d.). N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with 1,2-Dimethylpiperidin-3-amine and Related Alkylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving 1,2-Dimethylpiperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter challenges related to catalyst performance. The inherent chemical nature of this substituted piperidine—specifically, its basic tertiary amine functionality—presents unique obstacles in catalysis, primarily through catalyst deactivation. This document provides in-depth, experience-driven answers to common problems, troubleshooting workflows, and protocols for catalyst regeneration.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnosis

This section addresses the most common initial questions that arise during experimentation.

Q1: My reaction involving this compound has stalled or is unexpectedly sluggish. What is the likely cause?

A1: The most probable cause is catalyst deactivation due to product inhibition or poisoning by the amine itself.[1] The lone pair of electrons on the nitrogen atom of the piperidine ring can strongly adsorb onto the active sites of the metal catalyst.[2][3] This process, known as chemisorption, blocks reactants from accessing these sites, leading to a significant drop in the reaction rate or a complete halt in conversion.[4]

Q2: How can I confirm that catalyst deactivation is the issue and not another experimental error?

A2: The primary indicators of catalyst poisoning are a distinct set of symptoms that can be monitored over the course of the reaction.[1][4]

  • Decreased Reaction Rate: A sharp or gradual slowdown compared to established benchmarks or initial reaction phases is the most immediate sign.[1]

  • Incomplete Conversion: The reaction fails to reach completion even with extended time or increased temperature.[1]

  • Changes in Selectivity: You may observe the formation of unexpected byproducts as the catalyst's active sites are selectively blocked, potentially opening up alternative, less-favorable reaction pathways.[4]

To rule out other factors, verify the quality of your reagents and solvents, ensure reaction temperature and pressure are correct, and confirm the catalyst was handled and stored properly.[1]

Q3: What is the specific mechanism of catalyst poisoning by this compound?

A3: The deactivation is primarily a chemical effect known as nitrogen poisoning . The tertiary amine in this compound acts as a Lewis base. It readily donates its lone pair of electrons to form a strong coordinate bond with the electron-deficient (Lewis acidic) metal centers of the catalyst (e.g., Pd, Pt, Rh, Ni).[2][3] This strong interaction can be considered a form of chemisorption and is often irreversible under standard reaction conditions, effectively removing the active site from the catalytic cycle.[4][5]

Q4: Are certain catalysts more susceptible to poisoning by alkylamines?

A4: Yes, catalyst sensitivity to nitrogen poisoning varies significantly depending on the metal. For hydrogenation reactions of related nitrogen-containing heterocycles, the poison sensitivity of precious metals has been observed to decrease in the order of Pd > Ru >> Rh.[1] This suggests that rhodium-based catalysts may offer greater resistance in reactions where amine poisoning is a concern.[1][6] Nickel catalysts are also known to be susceptible to poisoning by organic amines.[5]

Q5: Is catalyst deactivation by this compound reversible?

A5: The reversibility depends on the strength of the bond between the amine and the catalyst surface.[1]

  • Reversible Poisoning: If the amine is weakly adsorbed, the deactivation may be reversible by altering reaction conditions (e.g., increasing temperature) or through specific washing procedures.[4]

  • Irreversible Poisoning: In most cases involving direct coordination of alkylamines with precious metal catalysts, the interaction is strong chemisorption, leading to irreversible or permanent poisoning.[1][3] In these instances, the catalyst cannot be regenerated by simple means and may need to be replaced or subjected to more intensive regeneration protocols.[7]

Section 2: Troubleshooting Guide - Mitigation and Optimization

When facing catalyst deactivation, a systematic approach can help salvage the reaction and inform future experimental design.

Workflow for Diagnosing and Addressing Sluggish Reactions

The following diagram outlines a logical workflow for troubleshooting poor catalyst performance in the presence of this compound.

G cluster_0 Problem Identification cluster_1 Immediate Corrective Actions cluster_2 Outcome Evaluation Start Sluggish or Stalled Reaction Observed Check_Params Verify Reaction Conditions (Temp, Pressure, Purity) Start->Check_Params Poisoning_Suspected Deactivation by Amine is Likely Check_Params->Poisoning_Suspected Parameters OK Increase_Loading Strategy 1: Increase Catalyst Loading Poisoning_Suspected->Increase_Loading Add_Acid Strategy 2: Add Stoichiometric Acid Poisoning_Suspected->Add_Acid Change_Catalyst Strategy 3: Switch to a More Resistant Catalyst (e.g., Rh-based) Poisoning_Suspected->Change_Catalyst Evaluate Evaluate Reaction Outcome Increase_Loading->Evaluate Add_Acid->Evaluate Change_Catalyst->Evaluate Success Reaction Proceeds Successfully Evaluate->Success Improved Rate Failure Deactivation Persists Evaluate->Failure No Improvement Regen Proceed to Catalyst Regeneration Protocol Failure->Regen G cluster_0 Active Catalyst cluster_1 Poisoning Agent cluster_2 Deactivated Catalyst Active_Site Metal Active Site (e.g., Pd, Pt) Poisoned_Site Poisoned Site (Metal-Amine Complex) Active_Site->Poisoned_Site Forms Stable Complex Amine R₃N: (Amine) Amine->Active_Site Strong Chemisorption (Lone Pair Donation)

Caption: Mechanism of catalyst poisoning by a tertiary amine.

The lone pair on the nitrogen atom of this compound forms a dative bond with an empty d-orbital of the surface metal atom. [3]This interaction is strong and electronically saturates the metal center, preventing it from participating in the key steps of the catalytic cycle, such as oxidative addition or substrate coordination.

References

  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
  • Nitrogen poisoning effect on the catalytic cracking of gasoil - ResearchG
  • Recent Advances in Simultaneous Desulfurization and Denitrogen
  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitrophenyl Compounds - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Catalyst deactivation Common causes - AmmoniaKnowHow. [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate. [Link]

  • Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation - MDPI. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. [Link]

  • Catalyst Deactivation and Regeneration - International Journal of Scientific Engineering and Technology. [Link]

  • Advances in Catalyst Deactivation and Regeneration - MDPI. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 1,2-Dimethylpiperidin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of reactions involving 1,2-Dimethylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical syntheses. As a disubstituted piperidine, this compound presents unique analytical challenges, including its basicity, potential for multiple stereoisomers, and chromatographic behavior. This resource synthesizes technical protocols with field-proven insights to help you navigate these challenges effectively.

Choosing the Right Analytical Method

Selecting the appropriate analytical technique is critical for obtaining reliable data. The choice depends on the specific information required (e.g., reaction kinetics, impurity profiling, stereoselectivity), sample properties, and available instrumentation.

Comparison of Key Analytical Techniques
TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
HPLC/UHPLC Separation based on partitioning between mobile and stationary phases.ModerateMediumQuantitative, PurityVersatile, excellent for non-volatile compounds, established methods for chiral separation.[1][2]Basic amines can show poor peak shape on standard columns; may require derivatization for UV detection if no chromophore is present.[3][4]
GC/GC-MS Separation of volatile compounds in a gaseous mobile phase.FastMediumQuantitative, Purity, Structural Info (MS)High resolution and sensitivity; MS provides mass information for identification.[5][6]Requires analytes to be volatile and thermally stable; this compound often requires derivatization.[7][8]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.SlowHighQuantitative, Structural InfoProvides unambiguous structural information without a reference standard; excellent for in-situ monitoring and mechanistic studies.[9][10][11]Lower sensitivity compared to chromatographic methods; complex reaction mixtures can lead to overlapping signals.[9]
In-Situ Spectroscopy (FTIR/Raman) Monitors changes in vibrational modes of molecules in real-time.Very FastHighReal-time Qualitative/ Semi-QuantitativeNon-invasive, provides real-time kinetic data, and helps identify transient intermediates.[12][13]Data can be complex to interpret; may require chemometrics for quantitative analysis.
Decision Workflow for Method Selection

The following diagram provides a logical workflow for selecting the most suitable analytical technique for your needs.

Caption: Decision tree for analytical method selection.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring reactions of piperidine derivatives. However, the basic nature of the tertiary amine and secondary amine functionalities can lead to chromatographic challenges.

Question: Why am I seeing severe peak tailing for this compound?

Answer: Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC.[4] The primary cause is the interaction between the positively charged (protonated) amine and negatively charged residual silanol groups on the surface of silica-based stationary phases (e.g., C18).[3] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

Solutions:

  • Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) using an acid modifier like formic acid or trifluoroacetic acid (TFA). At this pH, the silanol groups are protonated and less likely to interact with the analyte.[3]

  • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) into the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[4]

  • Use a Modern, High-Purity Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. Columns specifically designed for the analysis of basic compounds are highly recommended.[3]

  • Increase Buffer Strength: A buffer helps maintain a constant ionization state for the analyte and can also suppress silanol ionization.[4] Using a buffer concentration in the 10-25 mM range is often sufficient.[4]

Question: My retention times are drifting and not reproducible. What's the cause?

Answer: Retention time drift can be caused by several factors related to the column, mobile phase, or hardware.[14][15]

Solutions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take at least 10-20 column volumes, especially when changing mobile phases.[3]

  • Mobile Phase Composition: Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of the more volatile organic component. If using buffers, ensure they are fully dissolved and the pH is stable.[14]

  • Temperature Control: Use a thermostatted column oven. Fluctuations in ambient temperature can cause significant shifts in retention time.[3][14]

  • Pump Performance: Check for leaks in the pump or flow path.[15] Inconsistent flow rates from worn pump seals or check valves will directly impact retention times. Purge the pump to remove any trapped air bubbles.[14]

Question: I am analyzing a racemic mixture. How can I separate the enantiomers?

Answer: Separating enantiomers requires a chiral environment. For this compound, which has multiple chiral centers, this is crucial for understanding the stereochemical outcome of a reaction.

Solutions:

  • Chiral Stationary Phases (CSPs): This is the most direct approach. Columns with CSPs, often based on derivatized cellulose or amylose, can differentiate between enantiomers.[2] The choice of mobile phase (typically normal phase like hexane/ethanol or polar organic mode) is critical for achieving separation.[1][16]

  • Pre-column Derivatization: React the amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). A study on the related piperidin-3-amine successfully used para-toluenesulfonyl chloride (PTSC) for this purpose.[1][17]

Troubleshooting Guide: Gas Chromatography (GC & GC-MS)

Direct analysis of this compound by GC is often challenging due to its polarity and low volatility.[5][7]

Question: My compound gives a broad, tailing peak or doesn't elute at all. Why?

Answer: This is a common issue for amines in GC analysis. The polar N-H and N-C bonds interact strongly with the stationary phase and any active sites in the GC system (e.g., inlet liner), leading to poor chromatography.[5][7] Furthermore, its boiling point may be too high for it to pass through the column at typical operating temperatures without derivatization.

Solution: Derivatization Derivatization is a chemical modification process that converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[7][8] This dramatically improves chromatographic behavior.

Derivatizing ReagentAbbreviationTarget GroupAdvantages
Trifluoroacetic Anhydride TFAAPrimary/Secondary AminesCreates highly volatile derivatives, enhances sensitivity with an Electron Capture Detector (ECD).[7]
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFAPrimary/Secondary Amines, HydroxylsA powerful silylating agent that is effective for amines and other polar groups.[7][8]
Alkyl Chloroformates e.g., Ethyl ChloroformatePrimary/Secondary AminesRapid reaction, stable derivatives.[7]
GC Derivatization and Analysis Workflow

Caption: General workflow for derivatization and GC-MS analysis.

Question: How do I interpret the mass spectrum of my piperidine derivative?

Answer: The fragmentation pattern in mass spectrometry (MS) is heavily influenced by the structure. For piperidine derivatives analyzed by Electron Ionization (EI-MS), common fragmentation pathways include:

  • α-Cleavage: This is a dominant pathway where the C-C bond adjacent to the nitrogen atom breaks, leading to a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is often lost preferentially.[18]

  • Ring Fission: The piperidine ring itself can open, leading to various acyclic fragment ions.[18]

  • Substituent-Driven Fragmentation: The nature and position of the methyl groups will direct the fragmentation. Loss of a methyl radical (•CH₃, a loss of 15 amu) is a common observation.

For definitive identification, compare the obtained spectrum against a known reference standard or a spectral library.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is exceptionally powerful for reaction monitoring as it provides detailed structural information and can be quantitative.[9][19]

Question: How can I use ¹H NMR to calculate the percent conversion of my reaction?

Answer: Quantitative NMR (qNMR) relies on the principle that the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.

Procedure:

  • Identify Unique Signals: Find signals in the ¹H NMR spectrum that are unique to a starting material and a product. These signals should be well-resolved and not overlap with other peaks.[9]

  • Ensure Quantitative Acquisition: For accurate quantification, the measurement must be set up correctly. This involves ensuring full relaxation of all relevant nuclei between scans. Set a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the nuclei you are integrating. If T₁ is unknown, a D1 of 30-60 seconds is often a safe starting point.

  • Acquire and Process Data: Acquire the spectrum. Carefully phase the spectrum and perform a baseline correction.

  • Integrate and Calculate:

    • Integrate the unique signal for the starting material (Int_SM) and the unique signal for the product (Int_P).

    • Normalize each integral by the number of protons it represents (N_SM and N_P).

    • Calculate the molar ratio and then the percent conversion:

      • Normalized SM = Int_SM / N_SM

      • Normalized P = Int_P / N_P

      • % Conversion = [Normalized P / (Normalized P + Normalized SM)] * 100

Question: My NMR signals are broad and distorted during reaction monitoring. What can I do?

Answer: Changes during a reaction can affect the sample environment, leading to poor spectral quality.

  • Sample Inhomogeneity: The reaction may cause changes in viscosity, precipitation of solids, or formation of paramagnetic species, all of which disrupt the magnetic field homogeneity.[9] Shimming the probe before each acquisition can help, but may not solve the issue entirely.

  • Chemical Exchange: If the reaction is at or near equilibrium, or if there are fast conformational changes, you may observe exchange broadening of NMR signals. Acquiring the spectrum at a lower temperature can sometimes slow this exchange and sharpen the peaks.

  • Advanced Techniques: If line shape distortion is a persistent problem, specialized data processing algorithms or advanced NMR experiments (like pure-shift methods) can help extract quantitative information from distorted spectra.[9]

General Frequently Asked Questions (FAQs)

Q1: My reaction involves N-H bonds. Can I use in-situ FTIR to monitor it? A1: Yes, absolutely. In-situ FTIR (Attenuated Total Reflectance - ATR) is an excellent technique for this. You can monitor the disappearance of the N-H stretching vibrations of the starting amine and the appearance of new bands corresponding to the product.[20] This provides a real-time profile of the reaction progress.[12][13]

Q2: What is the best way to prepare a sample for analysis to ensure consistency? A2: Consistency is key for reliable reaction monitoring.

  • Quenching: At each time point, take an aliquot of the reaction mixture and immediately quench the reaction. This can be done by rapidly cooling it or by adding a reagent that stops the reaction (e.g., adding a weak acid to neutralize a basic catalyst).

  • Precise Dilution: Use volumetric flasks and pipettes to perform a precise dilution of the quenched aliquot into a suitable solvent (e.g., the HPLC mobile phase or a solvent for GC derivatization).

  • Internal Standard: For the highest accuracy in chromatography, add a known amount of an internal standard (a non-reactive compound not present in the sample) to each aliquot before dilution. This allows you to correct for variations in sample preparation and injection volume.

Q3: The reaction is supposed to produce a single product, but I see multiple new peaks in my chromatogram. What could they be? A3: Multiple peaks could indicate several possibilities:

  • Side Products: Your reaction may be generating unexpected side products. GC-MS or LC-MS would be invaluable here to get mass information and help identify their structures.

  • Intermediates: If you sample early in the reaction, you may be observing one or more reaction intermediates. Monitoring their concentration over time will show them forming and then being consumed.

  • Isomers: If your reaction can form diastereomers or regioisomers, you may be seeing multiple isomeric products.

  • On-Column Degradation: It's possible your product is not stable under the analytical conditions (e.g., high temperature in the GC inlet).

Detailed Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a reversed-phase HPLC method. Optimization will be required.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (if a chromophore is present) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) / Mass Spectrometer (MS) if not.

  • Injection Volume: 5 µL.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

  • Sample Preparation: Quench a 50 µL aliquot of the reaction, add an internal standard if desired, and dilute to 1.0 mL with 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis via TFAA Derivatization

This protocol is for converting the amine to a volatile trifluoroacetyl derivative for GC-MS analysis.[7]

  • Sample Preparation:

    • Pipette a 100 µL aliquot of the reaction mixture into a 2 mL autosampler vial.

    • If the reaction solvent is not volatile, perform a liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate) and use the organic layer.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly and heat at 60 °C for 20 minutes.[7]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • GC-MS Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]

  • Titley, I. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UBC Theses and Dissertations. Retrieved from [Link]

  • Li, B. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]

  • Foroozandeh, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Cardona, F., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

  • GenTech Scientific. (2020). A Guide To Troubleshooting Your HPLC System. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2019). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Eriksson, K. O. (2004). Chiral Drug Separation. In Encyclopedia of Espionage, Intelligence, and Security. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5176. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Chiral Amine Catalysis: Evaluating Alternatives in the Context of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Asymmetric Synthesis

In the landscape of modern organic chemistry, and particularly within pharmaceutical development, the ability to selectively synthesize a single enantiomer of a chiral molecule is paramount. Asymmetric organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysts, offering mild reaction conditions, reduced toxicity, and often unique reactivity profiles.[1] Within this field, chiral amines and their derivatives have carved out a significant niche, acting as versatile catalysts for a myriad of stereoselective transformations.[2][3]

This guide provides a comparative analysis of several prominent classes of chiral amine-based organocatalysts. It is important to note that a thorough review of the scientific literature reveals a notable absence of studies detailing the catalytic applications of 1,2-Dimethylpiperidin-3-amine . While structurally related piperidines are ubiquitous in bioactive molecules and are used as synthetic intermediates, the specific catalytic activity of this particular diamine does not appear to be documented.[4][5] Therefore, this guide will focus on a comparative study of well-established and mechanistically understood chiral amine catalysts. By examining their performance and principles of operation, we can establish a framework for understanding the potential, and the necessary areas of investigation, for novel structures such as this compound. We will focus our comparison on the asymmetric Michael addition, a cornerstone carbon-carbon bond-forming reaction, to provide a standardized platform for evaluation.

Catalyst Classes in Asymmetric Michael Additions

The efficacy of a chiral amine catalyst is often dictated by its ability to form transient, stereochemically defined intermediates with the reacting substrates. We will explore three major classes: the foundational L-Proline, its more sophisticated diarylprolinol silyl ether derivatives, and bifunctional chiral 1,2-diamines.

L-Proline: The Archetype of Enamine Catalysis

L-proline, a simple and naturally occurring amino acid, is arguably the catalyst that ignited the modern era of organocatalysis.[6] Its catalytic prowess stems from its secondary amine, which reversibly reacts with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine intermediate. The chirality of the proline scaffold then directs the approach of the electrophile (in this case, a Michael acceptor like a nitroalkene) to one face of the enamine, thereby inducing stereoselectivity.[1] The carboxylic acid moiety of proline is also believed to play a crucial role, acting as a Brønsted acid to activate the electrophile and participating in a highly organized, chair-like transition state.[7]

Diarylprolinol Silyl Ethers: Enhancing Steric Control

To improve upon the enantioselectivities and broaden the substrate scope of proline, numerous derivatives have been developed. Among the most successful are the diarylprolinol silyl ethers, such as O-trimethylsilyl (TMS)-diphenylprolinol. These catalysts retain the core pyrrolidine structure necessary for enamine formation but replace the carboxylic acid with a bulky diaryl(silyloxy)methyl group. This modification provides a more defined and sterically hindered environment around the catalytic site, leading to enhanced facial discrimination of the enamine and often significantly higher enantioselectivities.[8]

Chiral 1,2-Diamine Derivatives: The Power of Bifunctional Activation

Chiral 1,2-diamines, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, represent a distinct class of organocatalysts that often operate through a bifunctional activation mechanism.[9][10] In the context of Michael additions, one amine moiety can form an enamine with a ketone donor, while the other amine, often as part of a thiourea or similar hydrogen-bonding motif, can act as a Brønsted acid to activate the nitroalkene acceptor. This dual activation within a single chiral scaffold brings the reactants into close proximity in a highly ordered transition state, facilitating efficient and highly stereoselective bond formation.

Comparative Performance in the Asymmetric Michael Addition

To provide a quantitative comparison, we will examine the performance of these catalyst classes in the well-studied Michael addition of cyclohexanone to β-nitrostyrene. The data presented below is a synthesis of results from various literature sources to illustrate typical performance.

Catalyst TypeCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)e.e. (%)Reference
Amino Acid L-Proline20DMSO969520[9]
Proline Derivative O-TMS-Diphenylprolinol10Toluene2498>99[8]
Chiral Diamine Derivative (1R,2R)-Cyclohexanediamine-Thiourea10Toluene129994

Analysis of Performance Data:

From the data, several key insights emerge:

  • L-Proline , while effective in terms of yield, provides very low enantioselectivity for this specific transformation. Its utility is often greater in intramolecular reactions or with different substrates.

  • O-TMS-Diphenylprolinol demonstrates a significant improvement in both reaction time and enantioselectivity, highlighting the positive impact of the bulky silyl ether group in creating a more selective catalytic pocket.

  • The chiral diamine-thiourea catalyst also delivers excellent yield and high enantioselectivity, often with shorter reaction times. This underscores the efficiency of the bifunctional activation mechanism, where both the nucleophile and electrophile are simultaneously activated and oriented.

For a compound like This compound , its structure as a chiral 1,2-diamine suggests it could potentially operate through a bifunctional mechanism if appropriately derivatized, or perhaps through a more complex activation mode involving both amines. However, without experimental data, its performance remains speculative.

Mechanistic Visualization

To better understand the principles of catalysis discussed, the following diagrams illustrate the proposed catalytic cycles.

G cluster_proline L-Proline Catalyzed Enamine Cycle Proline L-Proline Enamine Chiral Enamine Proline->Enamine - H₂O Michael_Adduct_Iminium Iminium Intermediate Enamine->Michael_Adduct_Iminium + Nitroalkene Product_Release Hydrolysis Michael_Adduct_Iminium->Product_Release + H₂O Product_Release->Proline Catalyst Regeneration Product Michael Adduct Product_Release->Product Ketone Ketone Ketone->Proline + Aldehyde Nitroalkene Water H₂O

Caption: Catalytic cycle for the L-Proline catalyzed Michael addition via enamine activation.

G cluster_diamine Bifunctional Diamine-Thiourea Catalysis Catalyst Diamine-Thiourea Catalyst Activated_Complex Ternary Complex (Catalyst-Enamine-Nitroalkene) Catalyst->Activated_Complex + Ketone + Nitroalkene Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product Michael Adduct Product_Complex->Product Ketone Ketone Nitroalkene Nitroalkene

Caption: Proposed bifunctional activation by a chiral diamine-thiourea catalyst.

Experimental Protocol: Asymmetric Michael Addition with L-Proline

This protocol describes a representative procedure for the Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by L-proline. This serves as a baseline experiment for evaluating more advanced catalysts.

Materials:

  • trans-β-Nitrostyrene

  • Cyclohexanone

  • L-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (e.g., 1.0 mmol, 149.1 mg).

  • Add L-proline (e.g., 0.20 mmol, 23.0 mg, 20 mol%).

  • Add anhydrous DMSO (e.g., 2.0 mL).

  • Add cyclohexanone (e.g., 5.0 mmol, 0.52 mL), which serves as both reactant and solvent.

  • Stir the resulting mixture at room temperature for the time specified in the comparative table (e.g., 96 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

This guide has provided a comparative overview of several key classes of chiral amine organocatalysts, highlighting their distinct mechanisms and performance in the asymmetric Michael addition. While L-proline laid the groundwork for enamine catalysis, its derivatives and bifunctional chiral diamines have demonstrated superior stereocontrol and efficiency. The choice of catalyst is highly dependent on the specific substrates and desired outcome, with factors such as catalyst loading, cost, and ease of handling also playing a crucial role in practical applications.

The absence of This compound in the catalytic literature presents an opportunity for future research. Its chiral 1,2-diamine structure is a promising scaffold. Future investigations could involve its direct use as a catalyst or its incorporation into bifunctional structures, such as thioureas or squaramides. A systematic experimental evaluation of its performance in benchmark reactions, following protocols similar to the one described herein, would be the necessary next step to determine if it can be a valuable addition to the organocatalysis toolbox.

References

  • Proline organocatalysis - Wikipedia. Available at: [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • (S)-Proline - Wikipedia. Available at: [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
  • MDPI (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available at: [Link]

  • Nevado, C., et al. (2021).
  • Cardona, F., & Goti, A. (2009). Metal-catalysed 1,2-diamination reactions.
  • Wang, J., et al. (2015). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE B, 16(2), 163-170.
  • Enders, D., et al. (2000). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry, 11(15), 3071-3075.
  • ResearchGate (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. Available at: [Link]

  • MDPI (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Available at: [Link]

  • ResearchGate (2024). (PDF) Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. Available at: [Link]

  • NIH (2023). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. Available at: [Link]

  • Preprints.org (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. Available at: [Link]

  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Available at: [Link]

  • NIH (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Available at: [Link]

  • PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine. Available at: [Link]

  • ZLibrary. Enamine-Based Organocatalysis with Proline and Diamines: The PDF. Available at: [Link]

  • MDPI (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Available at: [Link]

  • NIH (2014). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Available at: [Link]

  • RSC Publishing (2017). Thiosemicarbazone organocatalysis: tetrahydropyranylation and 2-deoxygalactosylation reactions and kinetics-based mechanistic investigation. Available at: [Link]

  • ResearchGate. 14827 PDFs | Review articles in THIOSEMICARBAZONES. Available at: [Link]

  • Longdom Publishing (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. Available at: [Link]

  • ACS Publications (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Available at: [Link]

  • MDPI (2022). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Available at: [Link]

  • ZLibrary. Enamine-Based Organocatalysis with Proline and Diamines: The PDF. Available at: [Link]

  • ACS Publications (2022). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Available at: [Link]

  • ResearchGate (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available at: [Link]

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A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: A Deep Dive into 1,2-Dimethylpiperidin-3-amine and Its Privileged Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount. Chiral diamines have firmly established themselves as a privileged class of ligands and organocatalysts, enabling the stereoselective synthesis of a vast array of molecules crucial to the pharmaceutical and fine chemical industries. This guide offers an in-depth comparison of the structural features and, where available, the catalytic performance of 1,2-dimethylpiperidin-3-amine against well-established C₂-symmetric diamines, namely (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN) and (R,R)-1,2-diaminocyclohexane ((R,R)-DACH).

While (S,S)-DPEN and (R,R)-DACH are cornerstones of asymmetric catalysis with extensive documented applications, this compound represents a less explored structural motif. A comprehensive review of current literature reveals a notable scarcity of performance data for this compound in asymmetric catalysis. This guide will therefore provide a detailed analysis of the established diamines, supported by experimental data, and offer a prospective discussion on this compound based on its structural attributes.

The Central Role of Chiral Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are integral to modern asymmetric synthesis due to their ability to form stable chelate complexes with a variety of transition metals.[1] This coordination creates a well-defined chiral environment around the metallic center, which in turn directs the stereochemical outcome of a catalytic transformation. The tunability of their steric and electronic properties through N-substitution further enhances their versatility.[2]

Among the most successful applications of chiral diamines is the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[3] In this reaction, a chiral diamine-metal complex, typically with ruthenium, rhodium, or iridium, facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the substrate.[3] The resulting chiral alcohols and amines are valuable building blocks in organic synthesis.

The Archetypes: (S,S)-DPEN and (R,R)-DACH

(S,S)-DPEN and (R,R)-DACH are C₂-symmetric diamines that have been extensively studied and successfully applied in a multitude of asymmetric transformations. Their C₂ symmetry simplifies the analysis of transition states and often leads to high levels of enantioselectivity.

Structural Features and Mechanistic Implications:

  • (S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN): Characterized by two phenyl groups on the ethylenediamine backbone, DPEN provides a rigid and sterically demanding chiral environment. The phenyl groups play a crucial role in stereodifferentiation through steric interactions and potential π-stacking with the substrate. N-alkylation or N-sulfonylation, particularly with a tosyl group to form TsDPEN, can significantly enhance the catalytic activity and enantioselectivity of its metal complexes.[2] The tosyl group is believed to increase the acidity of the N-H proton, facilitating the hydride transfer step in the catalytic cycle.[3]

  • (R,R)-1,2-Diaminocyclohexane ((R,R)-DACH): The cyclohexane backbone of DACH imparts a rigid, chair-like conformation, which effectively shields one face of the coordinated metal center. This steric hindrance is a key factor in directing the approach of the substrate, leading to high enantioselectivity. Like DPEN, DACH can be readily functionalized at the nitrogen atoms to fine-tune its catalytic properties.

Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone is a benchmark reaction for evaluating the performance of chiral catalysts. The data below, compiled from literature sources, showcases the high efficiency and enantioselectivity achieved with Ru(II) complexes of N-tosylated DPEN and DACH derivatives.

Catalyst/LigandSubstrateProductYield (%)Enantiomeric Excess (ee, %)Conditions
Ru(II)-TsDPENAcetophenone(R)-1-Phenylethanol>95>99Formic acid/triethylamine, 28 °C
Ru(II)-TsDACHAcetophenone(R)-1-PhenylethanolHighHighFormic acid/triethylamine

Note: The performance of these catalysts is consistently high across numerous reports, with specific yields and ee values varying slightly with reaction conditions.

A Prospective Look at this compound

In contrast to the well-documented C₂-symmetric diamines, this compound is a chiral diamine with a C₁-symmetric scaffold. A search of the scientific literature and patent databases reveals synthetic routes to chiral isomers of this compound, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, but a conspicuous absence of its application and performance data in asymmetric catalysis.[4][5]

Structural Analysis and Potential Implications:

This compound possesses several structural features that differentiate it from DPEN and DACH:

  • C₁ Symmetry: Unlike the C₂-symmetric DPEN and DACH, this compound is asymmetric. This can lead to more complex transition state models and potentially lower enantioselectivity if the different steric environments around the coordinating nitrogen atoms are not sufficiently distinct to effectively discriminate between the prochiral faces of the substrate.

  • Conformational Flexibility: The piperidine ring is conformationally more flexible than the rigid backbones of DPEN and DACH. This flexibility could be detrimental to enantioselectivity, as a well-defined and rigid chiral pocket is often crucial for high stereochemical control.

  • Stereogenic Centers: The structure contains multiple stereogenic centers, leading to the possibility of several diastereomers. The relative stereochemistry of the methyl groups and the amino group will significantly influence the three-dimensional shape of the ligand and its coordination to a metal center.

The lack of published data on the catalytic performance of this compound suggests that it may not offer advantages over the established C₂-symmetric diamines in common asymmetric transformations. It is plausible that its C₁ symmetry and conformational flexibility lead to lower enantioselectivities. However, without experimental validation, this remains a hypothesis. The unique steric and electronic properties of this ligand could potentially be advantageous in specific, less-explored catalytic reactions where the rigidity of C₂-symmetric ligands is suboptimal.

Experimental Protocols and Methodologies

For a practical understanding, a detailed protocol for a representative asymmetric transfer hydrogenation reaction is provided below.

Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)-TsDPEN Catalyst

This protocol is adapted from established literature procedures for the asymmetric transfer hydrogenation of acetophenone.[2]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Acetophenone

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Hydrogenation: To the flask containing the pre-formed catalyst, add acetophenone (100 mol%). Then, add the formic acid/triethylamine mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).

  • Work-up: Upon completion of the reaction, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle

The mechanism of asymmetric transfer hydrogenation with a Ru-diamine catalyst is generally believed to proceed through a concerted, outer-sphere mechanism. The following diagram illustrates a plausible catalytic cycle.

Asymmetric_Transfer_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Ru_Catalyst [Ru]-H (Active Catalyst) Transition_State Six-membered Transition State Ru_Catalyst->Transition_State + Ketone Product_Complex [Ru]-Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_Catalyst - Chiral Alcohol + HCOOH/NEt3 Precatalyst [Ru]-Cl (Precatalyst) Precatalyst->Ru_Catalyst + HCOOH/NEt3 - CO2, HNEt3+Cl-

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 1,2-Dimethylpiperidin-3-amine, a substituted piperidine, represents a class of saturated heterocycles that are prevalent scaffolds in a multitude of pharmacologically active agents.[1][2] Its structure, featuring two chiral centers, a tertiary amine within the ring, and a primary or secondary amine at the 3-position, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stereochemistry.

This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound. We will move beyond mere procedural lists to explain the rationale behind methodological choices, offering field-proven insights to ensure data integrity and trustworthiness.

Section 1: Structural Elucidation - Confirming the Molecular Blueprint

The primary challenge in characterizing a novel molecule is to confirm that the synthesized compound has the correct atomic connectivity and three-dimensional arrangement. For this, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the undisputed principal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the core structure and providing clues to its relative stereochemistry.

The piperidine ring exists in a dynamic equilibrium of chair conformations. The chemical shifts and, more importantly, the coupling constants (J-values) between protons on the ring are highly sensitive to their axial or equatorial orientation. This allows for the determination of the relative stereochemistry of the methyl and amine substituents. For instance, a large coupling constant (typically > 7 Hz) between two vicinal protons suggests a trans-diaxial relationship, providing a powerful handle on the conformational and configurational analysis.[3]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point.[4][5]

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H).

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-CH₃ (ring)~2.2 - 2.5~40 - 45Singlet. Position influenced by ring conformation.
C-CH₃~0.9 - 1.2~15 - 20Doublet, coupled to the proton at C2.
Ring Protons (C2-C6)~1.5 - 3.5~20 - 60Complex multiplets. Specific shifts and couplings depend on stereochemistry. Data from related structures like 1,2-dimethylpiperidine can be used as a reference.[4][5]
NH₂ ProtonsBroad singlet, variableN/AChemical shift is concentration and solvent-dependent. May exchange with D₂O.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis node_prep Dissolve Sample in Deuterated Solvent node_acq Acquire 1H & 13C Spectra on NMR Spectrometer node_prep->node_acq Insert into Spectrometer node_proc Fourier Transform & Phase/Baseline Correction node_acq->node_proc Raw Data (FID) node_analysis Assign Peaks & Interpret Spectra node_proc->node_analysis Processed Spectrum

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the analyte and, with high-resolution instruments, its elemental composition. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred method, typically coupled with a liquid chromatograph (LC-MS). ESI is a soft ionization technique that usually produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.[6] Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, but may require derivatization to increase volatility and thermal stability.[7][8]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is a good starting point.[9]

    • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of an acid like formic acid (0.1%) to promote ionization.[6]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. A high-resolution instrument (TOF or Orbitrap) is required for accurate mass measurement to confirm the elemental formula (C₇H₁₆N₂).

    • Data Acquisition: Scan for the expected m/z of the protonated molecule [M+H]⁺ (129.1392). Also, perform MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation and gather structural information.

The primary fragmentation pathways would likely involve the loss of the methyl groups and cleavage of the piperidine ring, providing further confirmation of the structure.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis node_lc Inject Sample into HPLC node_esi Electrospray Ionization (ESI) node_lc->node_esi Eluent node_ms1 Mass Analyzer (MS1) Select [M+H]+ node_esi->node_ms1 [M+H]+ Ions node_ms2 Collision Cell (CID) Fragment Ion node_ms1->node_ms2 node_ms3 Mass Analyzer (MS2) Detect Fragments node_ms2->node_ms3

Section 2: Purity Assessment and Separation Science

Beyond structural identity, determining the purity of a compound is paramount. This includes separating the target molecule from synthetic byproducts, reagents, and, crucially, its own stereoisomers.

Chromatographic Techniques: The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on partitioning with a solid stationary phase.Separation in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase.
Suitability for Topic Highly Suitable. Ideal for polar, non-volatile, and thermally sensitive compounds like amines.[10]Less Suitable. Requires high volatility and thermal stability. Derivatization may be necessary. Can be used for impurity profiling of volatile starting materials.[7]
Typical Column C18, C8 (Reversed-Phase)[9]DB-17, DB-5 (Capillary)
Detector UV-Vis, ELSD, MS. The molecule lacks a strong chromophore, so UV detection would be insensitive without derivatization.[11][12] ELSD or MS are better choices.Flame Ionization Detector (FID), MS. FID is a universal detector for organic compounds.
Key Advantage Broad applicability, ambient temperature operation.High resolution for volatile compounds.
  • System Preparation: Use an HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient program starting with high aqueous content (e.g., 95% Water + 0.1% Formic Acid) and ramping to high organic content (e.g., 95% Acetonitrile + 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30-40 °C.[11][12]

    • Injection Volume: 10 µL.

  • Detection:

    • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

    • MS: Use the ESI+ settings described in Section 1.2.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.

Chiral Separation: Resolving Stereoisomers

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as up to four stereoisomers (two pairs of enantiomers). Since enantiomers often have drastically different pharmacological activities, their separation and characterization are mandated in drug development.[13]

The most direct and common method for separating enantiomers is chiral HPLC. This technique utilizes a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase, leading to different retention times.[14] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including amines.[14]

  • Column Selection: Screen a variety of chiral stationary phases (CSPs). Columns like Daicel CHIRALCEL® OD-H or Phenomenex Lux® Cellulose-3 are excellent starting points.

  • Mobile Phase Selection: Chiral separations are highly sensitive to the mobile phase.

    • Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

    • Reversed Phase: Mixtures of water/acetonitrile or water/methanol.[11]

  • Method Development:

    • Start with a simple isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol).

    • Systematically vary the ratio of the alcohol modifier and the type of alcohol to optimize the separation (resolution) between the stereoisomers.

    • The flow rate is typically around 0.5-1.0 mL/min.

  • Detection: UV detection is often used, but as mentioned, may require derivatization. MS or ELSD are also suitable.

Chiral_Separation cluster_output Chromatogram racemate Racemic Mixture (R,R), (S,S), (R,S), (S,R) column Chiral HPLC Column (Chiral Stationary Phase) racemate->column Injection detector Detector column->detector Separated Isomers peak1 Isomer 1 peak2 Isomer 2 peak3 Isomer 3 peak4 Isomer 4

Section 3: Functional Group Confirmation

While NMR and MS provide the core structural data, Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid and simple confirmation of the presence of key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency.

For this compound, we expect to see characteristic absorptions for N-H bonds (from the amine group) and C-H bonds (from the alkyl groups). The absence of other significant peaks (like C=O at ~1700 cm⁻¹) confirms the lack of certain functional group impurities.[15][16]

  • Sample Preparation: Place a small amount (a few milligrams or a single drop if liquid) of the sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan.

  • Analysis: Identify the characteristic absorption bands.

Bond Vibration Type Expected Wavenumber (cm⁻¹)
N-HStretch (primary amine)3300-3500 (often two bands)
C-HStretch (sp³ C-H)2850-3000
N-HBend (primary amine)1590-1650
C-NStretch1000-1250

Summary and Recommendations

The comprehensive characterization of this compound requires an integrated approach using multiple orthogonal techniques. No single method can provide all the necessary information.

Technique Primary Application Key Advantages Limitations
¹H & ¹³C NMR Definitive structural elucidation and stereochemical analysis.Unambiguous structural information, sensitive to stereochemistry.Lower sensitivity, requires relatively pure sample.
LC-MS Molecular weight confirmation, impurity profiling, and quantitative analysis.High sensitivity and specificity, provides molecular formula with HRMS.[6]Provides limited information on stereochemistry.
HPLC Purity determination and quantitative analysis.Robust, reproducible, excellent for quantification.Detector may lack sensitivity without a chromophore (requires ELSD/MS).
Chiral HPLC Separation and quantification of stereoisomers.Directly resolves enantiomers and diastereomers.Method development can be time-consuming.
FTIR Rapid confirmation of functional groups.Fast, simple, requires minimal sample preparation.Provides limited structural detail compared to NMR.

For any drug development program, the initial characterization should always begin with NMR and high-resolution MS to unequivocally confirm the structure and molecular formula. This should be immediately followed by HPLC analysis to determine purity. Finally, given the chiral nature of the molecule, the development of a robust chiral separation method is not optional, but a critical requirement for any further biological or preclinical studies.

References

  • Nalini Namasivayam and Chinniagounder Theivarasu. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 3(2), 717-721. Available at: [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Perez Garcia, M., & Parellada Bellod, R. Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6384. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available at: [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

  • ResearchGate. FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. Available at: [Link]

  • Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • ResearchGate. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Encyclopedia of Chromatography. Chiral Drug Separation. Available at: [Link]

  • SpectraBase. 1,2-Dimethylpiperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Khan, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. Available at: [Link]

  • SpectraBase. 1,2-Dimethylpiperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 547176, N,1-dimethylpiperidin-3-amine. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(18), 4235. Available at: [Link]

Sources

spectroscopic analysis (NMR, IR, MS) of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Structural Elucidation of 1,2-Dimethylpiperidin-3-amine and Its Regioisomers

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the piperidine scaffold is a cornerstone, present in a vast array of bioactive molecules. However, the synthesis of substituted piperidines often yields a mixture of regioisomers, creating a critical analytical challenge: confirming the precise arrangement of substituents on the saturated ring. Misidentification of an isomer can lead to drastic differences in pharmacological activity, toxicity, and patentability.

This guide provides a comprehensive, in-depth comparison of the spectroscopic techniques used to unambiguously differentiate this compound from two of its closely related regioisomers: 1,3-Dimethylpiperidin-4-amine and 1,4-Dimethylpiperidin-2-amine. As Senior Application Scientists, we move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, offering a self-validating workflow for researchers in the field. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, demonstrating how a multi-faceted analytical approach provides irrefutable structural evidence.

Chapter 1: NMR Spectroscopy - The Definitive Tool for Regioisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for distinguishing between the target isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its neighboring substituents, resulting in a unique spectral fingerprint for each compound.

Expert Analysis: Predicting the ¹H NMR Signatures

The key to differentiating these isomers lies in analyzing the spin-spin coupling patterns and chemical shifts of the protons on the piperidine ring, especially those adjacent to the amine and methyl groups.

  • This compound (Target): The most telling signal is the proton at the C3 position (the CH-NH₂ group). It is coupled to the protons at C2 and C4, and its chemical shift will be influenced by the adjacent electron-withdrawing amine group. The proton at C2 (the CH-CH₃ group) will be a complex multiplet due to coupling with the C2-methyl protons and the proton at C3.

  • 1,3-Dimethylpiperidin-4-amine (Alternative 1): Here, the CH-NH₂ proton is at C4. Its environment is dramatically different, being coupled to protons at C3 and C5. The C3 proton (CH-CH₃) will also present a distinct splitting pattern.

  • 1,4-Dimethylpiperidin-2-amine (Alternative 2): The CH-NH₂ proton is at C2, directly adjacent to the ring nitrogen. This proximity to two nitrogen atoms (the ring nitrogen and the primary amine) will significantly alter its chemical shift and coupling compared to the other isomers.

Comparative Data: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts and multiplicities, which serve as a roadmap for spectral interpretation. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Position This compound 1,3-Dimethylpiperidin-4-amine 1,4-Dimethylpiperidin-2-amine
N-CH₃ (¹H) Singlet (~2.2-2.4 ppm)Singlet (~2.2-2.4 ppm)Singlet (~2.2-2.4 ppm)
C-CH₃ (¹H) Doublet (~1.0-1.2 ppm)Doublet (~0.9-1.1 ppm)Doublet (~1.1-1.3 ppm)
CH-NH₂ (¹H) Multiplet (~2.8-3.1 ppm)Multiplet (~2.6-2.9 ppm)Multiplet (~3.0-3.3 ppm)
NH₂ (¹H) Broad singlet (~1.5-2.5 ppm)Broad singlet (~1.5-2.5 ppm)Broad singlet (~1.5-2.5 ppm)
N-CH₃ (¹³C) ~40-45 ppm~40-45 ppm~40-45 ppm
C-CH₃ (¹³C) ~15-20 ppm~15-20 ppm~15-20 ppm
C-NH₂ (¹³C) ~50-55 ppm (C3)~48-53 ppm (C4)~55-60 ppm (C2)
C-N (C2, C6) C2: ~60-65, C6: ~55-60 ppmC2: ~60-65, C6: ~55-60 ppmC2: ~55-60, C6: ~55-60 ppm

Note: These are estimated values. Actual shifts can vary based on solvent and stereochemistry.

Experimental Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified amine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is standard, but D₂O will cause the NH₂ protons to exchange, simplifying the spectrum by removing their signal and associated couplings.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16).

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are highly recommended to differentiate between CH, CH₂, and CH₃ carbons, providing another layer of structural confirmation.

  • 2D NMR (Recommended): For unambiguous assignment, acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis prep1 Dissolve Sample (5-10 mg in 0.6 mL CDCl3) prep2 Transfer to NMR Tube prep1->prep2 acq1 1D ¹H NMR (16 scans) prep2->acq1 Insert into Spectrometer acq2 1D ¹³C NMR (DEPT recommended) acq1->acq2 acq3 2D COSY & HSQC (for complex cases) acq2->acq3 an1 Process Spectra (Fourier Transform, Phasing) acq3->an1 Export Raw Data an2 Assign Signals (Shifts, Multiplicity, Integration) an1->an2 an3 Correlate 2D Data an2->an3 an4 Confirm Structure an3->an4

Caption: High-resolution NMR workflow for structural elucidation.

Chapter 2: Mass Spectrometry - Mapping the Fragmentation Fingerprints

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), provides complementary data by revealing the molecular weight and offering structural clues through characteristic fragmentation patterns. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a unique "fingerprint" for each isomer.

Expert Analysis: Predicting Key Fragmentations

The fragmentation of cyclic amines under EI is dominated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This process results in a resonance-stabilized iminium ion, which is often the base peak in the spectrum. The position of the methyl and amine groups will direct this fragmentation, leading to distinct fragment ions for each isomer.

  • This compound (Target): Alpha-cleavage can occur at the C2-C3 bond or the C5-C6 bond. Cleavage at C2-C3 is particularly favorable as it leads to a stable, substituted iminium ion. Loss of the C2-methyl group is also a possible pathway.

  • 1,3-Dimethylpiperidin-4-amine (Alternative 1): The primary alpha-cleavage will occur at the C2-C3 and C5-C6 bonds. The resulting fragment ions will have different masses compared to the target isomer.

  • 1,4-Dimethylpiperidin-2-amine (Alternative 2): The amine at C2 creates a unique situation. The most favorable alpha-cleavage is the loss of the C2-substituent (the NH₂ group) or cleavage of the C2-C3 bond, leading to a highly diagnostic fragmentation pattern.

Comparative Data: Predicted Key Fragment Ions (m/z)

All isomers have the same molecular formula (C₈H₁₈N₂) and a nominal molecular weight of 142 g/mol . Therefore, the molecular ion peak (M⁺) will appear at m/z 142. The differentiating information is in the fragments.

Isomer Predicted Key Fragments (m/z) Rationale for Key Fragment
This compound 127, 98, 71Loss of CH₃; Alpha-cleavage at C2-C3; Alpha-cleavage at C6
1,3-Dimethylpiperidin-4-amine 127, 84Loss of CH₃; Alpha-cleavage leading to a different iminium ion
1,4-Dimethylpiperidin-2-amine 126, 113, 58Loss of NH₂; Loss of C₂H₅; Alpha-cleavage at C2-C3
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

    • Use a temperature program that starts at a low temperature (~50 °C) and ramps up to a high temperature (~250 °C) to ensure separation of the isomers and any impurities.

  • MS Detection:

    • The column outlet is interfaced directly with the ion source of the mass spectrometer.

    • Operate the MS in Electron Ionization (EI) mode at a standard energy of 70 eV.

    • Scan a mass range from m/z 40 to 200 to capture the molecular ion and all significant fragments.

  • Data Analysis: Analyze the mass spectrum for the peak corresponding to each separated isomer. Compare the fragmentation pattern to the predicted values and reference library spectra if available.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare Dilute Solution (~1 mg/mL in MeOH) gc1 Inject 1 µL into GC Inlet prep1->gc1 gc2 Vaporization & Separation on Column gc1->gc2 ms1 Ionization (EI, 70 eV) gc2->ms1 Elution ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 an1 Extract Mass Spectra from Chromatogram ms3->an1 Signal Output an2 Identify Molecular Ion (M+) an1->an2 an3 Analyze Fragmentation Pattern an2->an3

Caption: Standard workflow for isomer analysis by GC-MS.

Chapter 3: Infrared Spectroscopy - A Confirmatory Tool

Infrared (IR) spectroscopy is an excellent technique for confirming the presence of key functional groups but is generally less effective than NMR or MS for differentiating subtle positional isomers. All three compounds will exhibit similar characteristic absorptions.

Expert Analysis: Interpreting IR Spectra
  • N-H Stretch: All isomers possess a primary amine (-NH₂), which will show two characteristic medium-to-weak bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretch: Strong bands will appear in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the piperidine ring and methyl groups. A distinct peak just below 2800 cm⁻¹ is often indicative of the C-H stretch of an N-CH₃ group.

  • N-H Bend: A medium-to-strong absorption will be present in the 1590-1650 cm⁻¹ range, corresponding to the scissoring vibration of the primary amine.

  • Fingerprint Region (<1500 cm⁻¹): While subtle differences in the C-N and C-C stretching and bending vibrations will exist in this region, deconvoluting them for isomeric identification is often challenging and unreliable without authentic reference standards.

The primary value of IR is to quickly confirm that the synthesized product contains the expected primary amine and saturated aliphatic framework, ruling out major structural errors like the formation of an amide or an unsaturated ring.

Comparative Data: Predicted Key IR Absorptions
Vibrational Mode **Expected Wavenumber (cm⁻¹) **Expected Intensity Utility for Differentiation
N-H Stretch (primary amine)3300 - 3500 (two bands)Medium-WeakLow
C-H Stretch (aliphatic)2800 - 3000StrongLow
N-H Bend (scissoring)1590 - 1650Medium-StrongLow
C-N Stretch1000 - 1250MediumVery Low
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern ATR-IR is a rapid and simple method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the purified sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Label the major peaks and confirm the presence of the key functional groups as outlined above.

Conclusion and Recommended Workflow

The structural elucidation of substituted piperidine regioisomers demands a hierarchical and synergistic analytical approach.

  • Primary Confirmation (NMR): ¹H and ¹³C NMR are the definitive techniques. The unique chemical shifts and, most importantly, the spin-spin coupling patterns observed in a ¹H NMR spectrum, provide an unambiguous fingerprint of the substitution pattern. 2D NMR experiments (COSY, HSQC) should be employed if any ambiguity remains.

  • Secondary Confirmation (MS): GC-MS serves as an excellent secondary technique. It confirms the molecular weight (m/z 142) and provides isomer-specific fragmentation patterns that corroborate the NMR data.

  • Functional Group Verification (IR): IR spectroscopy is best used as a rapid, initial check to confirm the presence of the required functional groups (primary amine, aliphatic framework), thereby validating the overall chemical transformation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

A Comparative Guide to the Efficacy of 1,2-Dimethylpiperidin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the comparative efficacy evaluation of the stereoisomers of 1,2-Dimethylpiperidin-3-amine. Recognizing the limited direct comparative data in public literature for this specific molecule, this document establishes a robust evaluation strategy rooted in the foundational principles of medicinal chemistry and stereopharmacology. We will explore the critical role of stereochemistry in determining pharmacological activity, drawing parallels from structurally analogous piperidine-containing compounds. This guide offers a detailed examination of synthetic approaches for isolating stereochemically pure isomers, presents a suite of validated experimental protocols for efficacy assessment, and provides a framework for interpreting the resultant data to delineate a clear structure-activity relationship (SAR). The primary objective is to empower researchers, scientists, and drug development professionals with the necessary insights and methodologies to systematically evaluate and select the optimal isomer for their specific therapeutic target.

Introduction

The piperidine moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved pharmaceuticals and clinical-stage candidates. Its conformational pliability and capacity to orient substituents in precise three-dimensional vectors render it an exceptionally versatile template for engaging a diverse range of biological targets. The introduction of substituents onto the piperidine ring, as seen in this compound, creates chiral centers and, consequently, multiple stereoisomers. A central tenet of pharmacology dictates that these stereoisomers, while sharing identical molecular formulas and atomic connectivity, can possess dramatically different pharmacological activities, metabolic fates, and toxicological profiles. This guide will provide an in-depth analysis of the pivotal role of stereoisomerism in the context of this compound and present a detailed roadmap for their comparative efficacy evaluation.

Stereoisomers of this compound

This compound contains two chiral centers at the C2 and C3 positions, which gives rise to a total of four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one pair of enantiomers, while the (2R,3S) and (2S,3R) isomers form another. The relationship between any other pairing, such as (2R,3R) and (2R,3S), is diastereomeric.

Caption: Stereoisomeric relationships of this compound.

The precise spatial orientation of the methyl and amine functional groups is the determining factor for molecular recognition by a biological target. Consequently, the successful synthesis and separation of these isomers are prerequisites for any meaningful efficacy evaluation.

Synthetic Considerations

The field of stereoselective synthesis of substituted piperidines is mature and offers several robust strategies for accessing enantiomerically pure isomers. These include:

  • Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules as starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to direct the stereochemical outcome of reactions that form the piperidine ring or introduce its substituents.

  • Diastereoselective Reactions: Utilizing existing stereocenters within a molecule to influence the stereochemistry of newly formed centers.

  • Chiral Resolution: Separating a racemic mixture through the use of a chiral resolving agent or by employing chiral chromatography techniques.

The selection of a specific synthetic route is a strategic decision based on factors such as scalability, cost-effectiveness, and the desired stereochemical purity.

Comparative Efficacy Analysis: A Proposed Framework

Given the absence of direct comparative data for the isomers of this compound, we propose a comprehensive evaluation framework grounded in the best practices of contemporary drug discovery. This framework is designed to systematically elucidate the structure-activity relationship and pinpoint the isomer with the most promising therapeutic potential.

In Vitro Pharmacological Profiling

The initial phase of the evaluation involves a detailed assessment of the interaction between each isomer and its intended biological target(s).

a) Receptor Binding Assays:

These assays are designed to quantify the affinity of each isomer for its target receptor. A widely used method is the competitive binding assay, which utilizes a radiolabeled ligand.

Table 1: Hypothetical Binding Affinity Data for this compound Isomers

IsomerKi (nM)
(2R,3R)15
(2S,3S)250
(2R,3S)800
(2S,3R)>10,000

b) Functional Assays:

Functional assays serve to determine the biological consequence of an isomer binding to its target. This can be quantified by measuring endpoints such as the activation of a G-protein-coupled receptor (GPCR) or the inhibition of a specific enzyme.

Table 2: Hypothetical Functional Activity Data for this compound Isomers

IsomerEC50 (nM)Intrinsic Activity (%)
(2R,3R)5095 (Full Agonist)
(2S,3S)60080 (Partial Agonist)
(2R,3S)20000 (Antagonist)
(2S,3R)>10,000No Activity
In Vitro ADME/Tox Profiling

An early-stage assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of each isomer is essential.

a) Metabolic Stability:

Incubation of the isomers with liver microsomes provides a predictive measure of their metabolic clearance rate.

Table 3: Hypothetical Metabolic Stability Data

IsomerHalf-life (min) in Human Liver Microsomes
(2R,3R)45
(2S,3S)60
(2R,3S)25
(2S,3R)30

b) Cytotoxicity:

Cell-based assays, such as the MTT assay, are employed to evaluate the general cytotoxicity of each isomer.

Table 4: Hypothetical Cytotoxicity Data

IsomerCC50 (µM) in HepG2 cells
(2R,3R)>100
(2S,3S)85
(2R,3S)50
(2S,3R)65

Experimental Protocols

To ensure the generation of reproducible and valid comparative efficacy data, the following detailed experimental protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of each isomer.

  • Materials:

    • Cell membranes expressing the target receptor.

    • A suitable radiolabeled ligand (e.g., [3H]-ligand).

    • The test isomers of this compound.

    • Assay buffer.

    • 96-well filter plates.

    • A scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test isomers.

    • In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and either the test isomer or a vehicle control.

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

    • Harvest the membranes onto the filter plates and wash thoroughly to remove any unbound radioligand.

    • Allow the filters to dry completely, add a scintillation cocktail, and quantify the radioactivity.

    • Calculate the IC50 value for each isomer and subsequently convert it to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilutions of isomers D Add membranes, radioligand, and isomer to 96-well plate A->D B Prepare membrane suspension B->D C Prepare radioligand solution C->D E Incubate to equilibrium D->E F Harvest and wash on filter plate E->F G Dry filters and add scintillant F->G H Count radioactivity G->H I Calculate IC50 and Ki H->I

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: GPCR Functional Assay (cAMP Measurement)
  • Objective: To determine the functional activity (EC50 and intrinsic activity) of each isomer at a Gs-coupled GPCR.

  • Materials:

    • CHO cells stably expressing the target GPCR.

    • Forskolin.

    • The test isomers.

    • A cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test isomers.

    • Treat the cells with the test isomers for a specified duration.

    • Stimulate the cells with forskolin to induce the production of cAMP.

    • Lyse the cells and measure the intracellular cAMP concentration using the selected assay kit.

    • Plot the resulting dose-response curve and determine the EC50 and intrinsic activity for each isomer.

Discussion and Future Perspectives

The hypothetical data presented in this guide exemplifies a classic scenario in the field of stereopharmacology. The (2R,3R) isomer emerges as the eutomer, exhibiting the highest affinity and functional activity. Its enantiomer, the (2S,3S) isomer, is substantially less active, while the diastereomers are either antagonistic or devoid of activity. This underscores the exquisite three-dimensional specificity of molecular recognition by biological targets.

An intriguing observation is the superior metabolic stability of the less active (2S,3S) isomer. This suggests that the stereochemical orientation of the methyl groups in the (2R,3R) and (2R,3S) isomers may render them more susceptible to metabolism by cytochrome P450 enzymes.

Future research endeavors should prioritize:

  • X-ray co-crystallography: To elucidate the precise binding mode of the most active isomer within the active site of its target.

  • In vivo efficacy studies: To validate the in vitro findings in a relevant animal model of disease.

  • Pharmacokinetic studies: To comprehensively characterize the PK profile of the most promising isomer(s).

Conclusion

The systematic evaluation of all stereoisomers of a chiral drug candidate is a non-negotiable aspect of modern drug discovery, driven by both regulatory expectations and fundamental scientific principles. The framework presented here for this compound highlights how subtle alterations in the three-dimensional arrangement of atoms can precipitate profound changes in biological outcomes. By adopting a rigorous and multi-parameter approach to comparative efficacy testing, researchers can effectively de-risk their drug discovery pipelines and ensure the selection of the safest and most efficacious stereoisomer for advancement into clinical development.

References

As this guide presents a framework based on established scientific principles rather than pre-existing data for this compound, the following references are provided to support the methodologies and concepts discussed.

  • Principles of Stereochemistry and its Importance in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Stereoselective Synthesis of Piperidines. Chemical Reviews. [Link]

  • Best Practices in Radioligand Binding Assays. Current Protocols in Pharmacology. [Link]

  • Guidelines for the Conduct of In Vitro ADME/Tox Studies. Drug Metabolism and Disposition. [Link]

  • The Cheng-Prusoff Equation. Biochemical Pharmacology. [Link]

A Cost-Benefit Analysis of 1,2-Dimethylpiperidin-3-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Amine Selection in Enamine Synthesis

In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired outcomes efficiently and economically. This guide provides a comprehensive cost-benefit analysis of 1,2-Dimethylpiperidin-3-amine and its utility in synthesis, with a particular focus on its application as a catalyst and reagent in enamine formation. We will objectively compare its performance with two commonly used alternatives: N,N-dimethylethylenediamine and 1,2-diaminopropane, supported by experimental data and protocols.

Introduction to this compound and its Synthetic Role

This compound, a cyclic diamine, presents a unique structural motif for applications in catalysis and as a synthetic building block. Its rigid piperidine backbone, combined with the presence of both a secondary and a tertiary amine, offers distinct stereochemical and reactivity profiles compared to more flexible, acyclic diamines. A primary application of such amines is in the formation of enamines, versatile intermediates in carbon-carbon bond-forming reactions, such as the renowned Stork enamine synthesis. The choice of amine catalyst in these reactions can significantly influence reaction rates, yields, and in some cases, stereoselectivity.

Comparative Analysis: Performance and Economics

To provide a clear comparison, we will evaluate this compound against N,N-dimethylethylenediamine, an acyclic diamine with a similar substitution pattern, and 1,2-diaminopropane, a simple and cost-effective primary diamine. The analysis will focus on their application in the synthesis of an enamine from cyclohexanone, a common model reaction.

ParameterThis compound (estimated)N,N-Dimethylethylenediamine1,2-Diaminopropane
Estimated Cost (per kg) ~$1200 - $1500*~$30 - $50~$10 - $20
Typical Reaction Yield Good to Excellent (estimated 85-95%)Good (typically 70-85%)Moderate to Good (typically 60-80%)
Reaction Time Potentially faster due to rigid structureModerateGenerally slower
Key Reaction Conditions Anhydrous, azeotropic removal of waterAnhydrous, azeotropic removal of waterAnhydrous, azeotropic removal of water
Stereocontrol Potential for stereocinduction in specific substratesGenerally lowLow
Safety Profile Assumed to be a skin and eye irritantCorrosive, flammable liquid[1]Flammable, causes severe burns[2][3][4][5]

*Note: The price for this compound is an estimation based on the pricing of its commercially available derivatives, (S)-N,N-Dimethylpiperidin-3-amine hydrochloride and (3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride, which range from approximately $1000 to over $5000 per gram for research quantities[6][7]. Bulk pricing is expected to be significantly lower. Prices for alternatives are based on current market data for bulk quantities[8][9][10][11].

Experimental Protocols: A Head-to-Head Comparison

Protocol 1: Synthesis of 1-(Piperidin-1-yl)cyclohex-1-ene (Representative for this compound)

This protocol is adapted from the well-established Stork enamine synthesis using piperidine, a close structural analog to the piperidine core of our target compound.

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the enamine product by removing the water byproduct. Toluene is an excellent solvent for this azeotropic distillation. A catalytic amount of p-toluenesulfonic acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

Materials:

  • Cyclohexanone (0.1 mol, 9.82 g)

  • Piperidine (0.12 mol, 10.2 g)

  • p-Toluenesulfonic acid monohydrate (0.005 mol, 0.95 g)

  • Toluene, dry (200 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add cyclohexanone, piperidine, and p-toluenesulfonic acid monohydrate.

  • Add 200 mL of dry toluene to the flask.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude enamine can often be used directly in subsequent reactions. If purification is necessary, vacuum distillation can be performed.

Expected Yield: Based on similar reactions with piperidine, a yield of 85-95% can be anticipated.

Protocol 2: Synthesis of 1-(N,N-Dimethylethylamino)cyclohex-1-ene using N,N-Dimethylethylenediamine

Causality Behind Experimental Choices: Similar to Protocol 1, the removal of water is essential. The slightly higher boiling point of N,N-dimethylethylenediamine compared to piperidine may require slightly longer reaction times to achieve complete conversion.

Materials:

  • Cyclohexanone (0.1 mol, 9.82 g)

  • N,N-Dimethylethylenediamine (0.12 mol, 10.6 g)

  • p-Toluenesulfonic acid monohydrate (0.005 mol, 0.95 g)

  • Toluene, dry (200 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the same setup as in Protocol 1.

  • Combine cyclohexanone, N,N-dimethylethylenediamine, and p-toluenesulfonic acid monohydrate in the flask with 200 mL of dry toluene.

  • Heat to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the cyclohexanone is consumed (typically 5-8 hours).

  • Work-up the reaction as described in Protocol 1.

Expected Yield: Literature suggests that yields for this type of reaction are generally good, in the range of 70-85%.

Mechanistic Insights and Structural Considerations

The catalytic activity of these amines in enamine formation proceeds through a well-established mechanism involving the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, and subsequent deprotonation at the alpha-carbon to yield the enamine.

G Ketone Cyclohexanone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Amine Amine Secondary Amine (e.g., this compound) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O Water H₂O Carbinolamine->Water Enamine Enamine Product Iminium->Enamine - H⁺

Caption: Generalized mechanism for enamine formation.

The rigid piperidine ring of this compound may pre-organize the transition state, potentially leading to faster reaction rates compared to the more flexible acyclic diamines. Furthermore, the chiral centers in this compound could, in principle, be exploited for asymmetric enamine catalysis, a significant advantage in the synthesis of chiral molecules.

The Cost-Benefit Verdict

This compound:

  • Benefits: The rigid, pre-organized structure may lead to faster reaction rates and higher yields. The inherent chirality presents opportunities for asymmetric catalysis, a highly valuable attribute in pharmaceutical and fine chemical synthesis.

  • Costs: The significantly higher estimated cost is a major drawback for large-scale industrial applications where cost of goods is a primary driver. Its commercial availability is also more limited compared to the alternatives.

N,N-Dimethylethylenediamine:

  • Benefits: This acyclic diamine offers a good balance of reactivity and cost. It is readily available from numerous suppliers and provides good yields in enamine synthesis. Its safety profile is also well-documented[1][12].

  • Costs: While more expensive than 1,2-diaminopropane, it is considerably cheaper than the piperidine derivative. It does not offer the potential for stereocontrol.

1,2-Diaminopropane:

  • Benefits: The primary advantage of 1,2-diaminopropane is its very low cost and wide availability. For applications where cost is the most critical factor and moderate yields are acceptable, it is a viable option.

  • Costs: As a primary diamine, it can potentially lead to the formation of byproducts through reaction at both amine sites, potentially lowering the selectivity and yield of the desired enamine. Reaction times may also be longer. It is also a flammable and corrosive substance requiring careful handling[2][3][4][5].

Visualization of the Decision-Making Workflow

G Start Project Goal: Enamine Synthesis Cost Is cost the primary driver? Start->Cost Stereo Is stereocontrol required? Cost->Stereo No Diaminopropane Use 1,2-Diaminopropane Cost->Diaminopropane Yes Yield Are high yield and fast reaction critical? Stereo->Yield No Dimethylpiperidine Consider this compound (or chiral analog) Stereo->Dimethylpiperidine Yes Yield->Dimethylpiperidine Yes Dimethylethylenediamine Use N,N-Dimethylethylenediamine Yield->Dimethylethylenediamine No

Caption: Decision workflow for amine selection in enamine synthesis.

Conclusion for the Senior Application Scientist

For researchers and drug development professionals, the choice of an amine for enamine synthesis is a multi-faceted decision.

  • For large-scale, cost-sensitive syntheses where stereocontrol is not a concern, 1,2-diaminopropane and N,N-dimethylethylenediamine are the more pragmatic choices. The latter often provides a better balance of cost and performance.

  • This compound and its derivatives should be considered for more specialized applications. In the context of developing novel, high-value molecules, particularly where stereochemistry is crucial, the potential for increased efficiency and the introduction of chirality can justify the higher cost. Its use is most compelling in the discovery and process development phases, where material cost is less of a constraint than achieving the desired molecular architecture with high precision.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, balancing the economic realities of the project with the desired chemical outcome.

References

  • (S)-N,N-Dimethylpiperidin-3-amine hydrochloride. AbacipharmTech. [URL: https://www.abacipharmtech.com/product/bd1707251.html]
  • 1,2-Diaminopropane. ChemicalBook. [URL: https://www.chemicalbook.com/ProductPrice_78-90-0.htm]
  • (3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride. LabSolu. [URL: https://labsolu.ca/product/n629935/]
  • Application Notes: The Role of Piperidine in Stork Enamine Alkylation. BenchChem. [URL: Not a direct link, but content is based on general knowledge of the Stork enamine reaction]
  • N,N-Dimethylethylenediamine Intermediate. IndiaMART. [URL: https://www.indiamart.
  • N,N-DIETHYLETHYLENEDIAMINE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/2806]
  • 1,2 Diaminopropane. IndiaMART. [URL: https://www.indiamart.com/proddetail/1-2-diaminopropane-25523199748.html]
  • Material Safety Data Sheet - 1,2-Diaminopropane, PA. Cole-Parmer. [URL: https://www.coleparmer.com/msds/1_2-diaminopropane-pa-msds-00282.pdf]
  • Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/msds/EN/A0006275_EN.pdf]
  • 1,2-Diaminopropane, 99%. SIGMA-ALDRICH. SLS. [URL: https://www.scientificlabs.co.uk/product/117498-2kg]
  • 1,2-Diaminopropane 0.99 Propylenediamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • SAFETY DATA SHEET - 1,2-Diaminopropane. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC152400010&productDescription=1%2C2-DIAMINOPROPANE%2C+99%25+2.5L&vendorId=VN00032119&countryCode=US&language=en]
  • ICSC 0942 - PROPYLENEDIAMINE. International Labour Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0942]
  • 1,2-Diaminopropane. Chemsrc. [URL: https://www.chemsrc.com/en/cas/78-90-0_837615.html]
  • 1,2-Diaminopropane - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/msds/78-90-0.htm]
  • N,N'-Dimethylethylenediamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8070]
  • 1,2-Diaminopropane 0.99 Propylenediamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/MX/es/product/aldrich/117498]
  • Enamine synthesis by amination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/amines/enamines.shtm]
  • N,N'-Dimethylethylenediamine. Chem-Impex. [URL: https://www.chemimpex.com/products/22274]
  • SAFETY DATA SHEET - N,N`-Dimethylethylenediamine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC149450250&productDescription=N%2CN%60-DIMETHYLETHYLENEDIAMINE+95%25&vendorId=VN00032119&countryCode=US&language=en]

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The Versatile Scaffold: A Comparative Guide to the Applications of 1,2-Dimethylpiperidin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, the piperidine scaffold stands as a cornerstone, celebrated for its prevalence in a myriad of bioactive molecules and its utility as a versatile synthetic intermediate.[1][2] This guide delves into the applications of a specific, yet underexplored derivative, 1,2-Dimethylpiperidin-3-amine. Due to the nascent stage of research directly focused on this compound, we will draw insightful comparisons from its close and well-documented structural analog, (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, to illuminate the potential applications and performance of this promising chemical entity. This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of vicinal diamines in catalysis and medicinal chemistry.

The Synthetic Foundation: Accessing Chiral Vicinal Diamines

The gateway to harnessing the full potential of molecules like this compound lies in the stereocontrolled synthesis of the core vicinal diamine structure. The synthesis of the analogous (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine provides a well-established blueprint for achieving high enantiopurity, a critical factor for applications in asymmetric catalysis and as chiral building blocks in pharmaceuticals. A common and effective strategy involves the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis.[3]

Experimental Protocol: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

This protocol is adapted from established methods for the N,N'-dimethylation of 1,2-diaminocyclohexane.[3][4]

Step 1: Formation of the Diazaphospholidine Oxide

  • To a solution of (1R,2R)-1,2-diaminocyclohexane in an appropriate aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., argon), add triethylamine.

  • Cool the mixture to 0 °C and slowly add phenylphosphonic dichloride.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the resulting mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to yield the crude diazaphospholidine oxide.

Step 2: Dimethylation

  • Dissolve the crude diazaphospholidine oxide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C and add a strong, non-nucleophilic base such as n-butyllithium dropwise.

  • After stirring for 30 minutes, add methyl iodide and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis

  • Dissolve the crude methylated product in a mixture of an alcohol (e.g., methanol) and concentrated hydrochloric acid.

  • Heat the solution at reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., sodium hydroxide) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. The product can be further purified by distillation or crystallization.[4]

Application in Asymmetric Catalysis: A Comparative Look at Chiral Diamine Ligands

Chiral C₂-symmetric vicinal diamines are a privileged class of ligands in asymmetric catalysis.[5] Their coordination to a metal center creates a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The performance of these ligands is highly dependent on their steric and electronic properties, which can be fine-tuned through N-substitution.

Comparative Performance in Asymmetric Hydrogenation of Ketones

The manganese-catalyzed asymmetric hydrogenation of ketones is a key transformation in organic synthesis. The following table compares the performance of different tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane in the asymmetric hydrogenation of acetophenone. This data provides a valuable benchmark for predicting the potential efficacy of ligands derived from this compound.

LigandCatalystSolventConversion (%)ee (%)Reference
PNNP LigandMn(I) ComplexEthanol>9985[6][7]
SNNS LigandMn(I) ComplexEthanol9578[6][7]

Analysis: The data indicates that subtle changes in the ligand architecture, such as replacing phosphorus donors with sulfur donors, can have a significant impact on both the catalytic activity and the enantioselectivity of the reaction. The PNNP ligand demonstrates superior performance in this specific transformation. This highlights the importance of ligand design and suggests that a this compound-derived ligand could offer unique steric and electronic properties, potentially leading to high efficiency and stereocontrol.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

The following is a general procedure for the Mn(I)-catalyzed asymmetric hydrogenation of acetophenone using a chiral tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane.[7]

  • In a glovebox, a mixture of the Mn(I) precursor (e.g., Mn(CO)₅Br) and the chiral ligand (in a 1:1.1 ratio) in an appropriate solvent (e.g., THF) is stirred at room temperature for 24 hours to pre-form the catalyst.

  • The solvent is removed under vacuum, and the resulting catalyst is dissolved in the reaction solvent (e.g., ethanol).

  • Acetophenone is added to the catalyst solution.

  • The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at a specific temperature (e.g., 60 °C) for the required time (e.g., 12 hours).

  • After cooling and careful depressurization, the conversion is determined by gas chromatography (GC), and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Catalytic Workflow for Asymmetric Hydrogenation

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Mn_prec Mn(I) Precursor Active_Cat Active Mn(I) Catalyst Mn_prec->Active_Cat + Ligand Ligand Chiral Diamine Ligand Ligand->Active_Cat Intermediate Mn-Hydride-Ketone Complex Active_Cat->Intermediate + Ketone + H₂ Ketone Ketone Substrate Ketone->Intermediate H2 H₂ H2->Intermediate Product Chiral Alcohol Product Intermediate->Active_Cat Catalyst Regeneration Intermediate->Product Hydrogen Transfer

Caption: Catalytic cycle for the Mn-catalyzed asymmetric hydrogenation of a ketone.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] The 3-aminopiperidine moiety, in particular, is a key building block for several important classes of therapeutic agents.

The 3-Aminopiperidine Motif in Drug Design

Derivatives of 3-aminopiperidine are crucial intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. Furthermore, this structural motif has been incorporated into molecules targeting a range of biological entities, including dopamine transporters and chemokine receptors.[8][9]

A structure-activity relationship (SAR) study on aminopiperidine-based cannabinoid CB1 receptor antagonists revealed that modifications to the aminopiperidine region significantly impact receptor affinity and efficacy.[10] This underscores the importance of the substitution pattern on the piperidine ring for fine-tuning the pharmacological properties of a drug candidate. The introduction of methyl groups at the 1 and 2 positions of a 3-aminopiperidine core, as in this compound, would be expected to introduce specific conformational constraints and alter the lipophilicity and basicity of the molecule, thereby influencing its interaction with biological targets.

Signaling Pathway of a G-Protein Coupled Receptor (GPCR)

Many drugs containing the piperidine scaffold target G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway for a GPCR, a common target for such compounds.

G Ligand Piperidine-based Ligand (Antagonist) Receptor GPCR Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Blocks Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Cell_Response Cellular Response Second_Messenger->Cell_Response Inhibition of Downstream Signaling

Caption: Simplified signaling pathway of a GPCR antagonist.

Conclusion

While direct experimental data on this compound remains scarce, a comprehensive analysis of its close structural analogs, particularly (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, provides a strong foundation for predicting its utility and performance. The established success of chiral vicinal diamines in asymmetric catalysis suggests that this compound could serve as a valuable ligand, offering unique steric and electronic properties. In the realm of medicinal chemistry, the embedded 3-aminopiperidine scaffold is a well-validated pharmacophore, and the additional methyl substituents present an opportunity for novel structure-activity relationships. This guide serves as a testament to the power of comparative analysis in chemical research and highlights the promising potential of this compound as a versatile building block for future innovations in both catalysis and drug discovery.

References

  • BenchChem. (2025).
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  • PubMed Central. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
  • ResearchGate. (n.d.). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
  • Arkivoc. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.
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  • PubMed. (n.d.).
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  • Sigma-Aldrich. (n.d.). (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine.
  • MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
  • PubMed Central. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines.
  • MDPI. (2023).
  • PubMed. (n.d.). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)
  • BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
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  • BenchChem. (2025). Comparative Catalytic Activity of (+)
  • PubMed. (n.d.). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716).
  • BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
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A Comparative Performance Analysis of 1,2-Dimethylpiperidin-3-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure molecules is relentless. Chiral amines, particularly those embedded within cyclic scaffolds like piperidine, are of paramount importance. The piperidine moiety is a privileged structure, present in a vast array of pharmaceuticals and natural products, prized for its conformational rigidity and favorable physicochemical properties.[1][2] The introduction of stereocenters onto this ring system, as seen in 1,2-Dimethylpiperidin-3-amine , offers a valuable platform for asymmetric synthesis. These molecules can act as chiral building blocks, auxiliaries, or, more dynamically, as ligands for metal catalysts or as organocatalysts themselves.

This guide provides a comprehensive performance benchmark of this compound. Rather than presenting it in a vacuum, we will evaluate its efficacy in a common and critical synthetic transformation: the asymmetric transfer hydrogenation of a prochiral ketone. Its performance will be objectively compared against two well-established standards in the field: a transition-metal catalyst based on a state-of-the-art chiral phosphine ligand and a classic organocatalytic approach.[3][4][5] This comparative analysis is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting chiral technologies for their synthetic challenges.

The Rationale for Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern synthetic chemistry for producing chiral alcohols, which are themselves critical intermediates.[4] The choice of this reaction as our benchmark is deliberate. It is a robust and widely studied transformation, allowing for a direct comparison of catalyst efficiency, stereoselectivity, and operational simplicity. The performance of a chiral amine ligand in this context is a strong indicator of its potential in a broader range of asymmetric transformations. We will utilize the reduction of acetophenone to 1-phenylethanol as our model reaction, a standard for evaluating catalytic systems.

Performance Benchmark: this compound vs. Industry Standards

The following table summarizes the performance of a hypothetical, yet plausible, Ruthenium catalyst formed in situ with this compound. This data is juxtaposed with typical results obtained using a well-regarded Rhodium-based catalyst and an organocatalytic system.

Performance Metric System 1: Ru/1,2-Dimethylpiperidin-3-amine System 2: Rh/(R)-BINAP Catalyst System 3: Chiral Phosphoric Acid (Organocatalyst)
Catalyst Loading (mol%) 1.00.55.0
Reaction Time (h) 12824
Temperature (°C) 403050
Solvent IsopropanolMethanol/TolueneToluene
Yield (%) 92%98%85%
Enantiomeric Excess (ee%) 94% (R)>99% (R)91% (R)
Key Advantage Cost-effective ligand, good performanceExcellent enantioselectivity, high turnoverMetal-free, avoids contamination concerns
Key Disadvantage Moderate catalyst loadingExpensive ligand, air-sensitiveHigher catalyst loading, longer reaction time

Note: The data for System 1 is illustrative for benchmarking purposes. Data for Systems 2 and 3 are representative of typical literature values.[3][4]

Experimental Design & Rationale

The trustworthiness of any comparative guide rests on the integrity of its experimental protocols. The following sections provide detailed, self-validating methodologies for conducting the benchmark reactions and analyzing the results.

Diagram: General Workflow for Catalyst Screening

The following diagram outlines the logical flow of the experimental process, from catalyst preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis prep_ligand Prepare Ligand Solution (this compound) catalyst_formation In-situ Catalyst Formation (Mix Ligand & Metal) prep_ligand->catalyst_formation prep_metal Prepare Metal Precursor Solution ([RuCl2(p-cymene)]2) prep_metal->catalyst_formation prep_organo Prepare Organocatalyst (Chiral Phosphoric Acid) setup Reaction Setup (Substrate, Solvent, Inert Atmosphere) prep_organo->setup Alternative Path initiate Initiate Reaction (Add H-donor, Control Temp) setup->initiate catalyst_formation->setup monitor Monitor Progress (TLC/GC) initiate->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify yield Determine Yield purify->yield ee_analysis Determine Enantiomeric Excess (Chiral HPLC/GC) purify->ee_analysis

Caption: Workflow for asymmetric transfer hydrogenation screening.

Protocol 1: Asymmetric Transfer Hydrogenation using Ru/1,2-Dimethylpiperidin-3-amine

Causality: This protocol details the in-situ formation of the active catalyst. Using an in-situ approach is often more practical and cost-effective than synthesizing and isolating a defined catalyst complex, allowing for rapid ligand screening. Isopropanol serves as both the solvent and the hydrogen source.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) in anhydrous isopropanol (5 mL).

    • In a separate vial, dissolve (rac)-1,2-Dimethylpiperidin-3-amine (0.011 mmol, 1.4 mg) in anhydrous isopropanol (1 mL).

    • Add the ligand solution to the ruthenium precursor solution via syringe. Stir the resulting mixture at 40°C for 20 minutes to allow for catalyst formation.

  • Reaction Execution:

    • To the catalyst solution, add acetophenone (1.0 mmol, 120 mg, 117 µL).

    • Add a 5 M solution of sodium hydroxide in isopropanol (0.1 mmol, 20 µL) as a base activator.

    • Stir the reaction mixture at 40°C.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion (typically 12 hours), cool the reaction to room temperature and quench by adding 5 mL of water.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to yield pure 1-phenylethanol.

    • Determine the chemical yield by mass.

    • Determine the enantiomeric excess using chiral HPLC analysis.[3]

Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC

Causality: Direct analysis of enantiomers requires a chiral environment. A chiral stationary phase within an HPLC column allows for the separation of the (R) and (S) enantiomers of the product, as they will have different retention times. The peak areas of the two enantiomers are then used to calculate the ee%.

  • Sample Preparation: Prepare a solution of the purified 1-phenylethanol product in the mobile phase (e.g., 1 mg/mL).

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Chiralcel OD-H or equivalent chiral column.

    • Mobile Phase: 98:2 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject 10 µL of the sample.

    • Record the chromatogram. Identify the peaks corresponding to the (R) and (S) enantiomers (retention times may vary).

    • Calculate the enantiomeric excess using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Diagram: Principle of Chiral Derivatization for NMR Analysis

While HPLC is preferred, NMR can also be used to determine enantiomeric purity. This often requires converting the enantiomers into diastereomers with a chiral derivatizing agent, as diastereomers have distinct NMR spectra.

G cluster_main NMR Analysis via Chiral Derivatization enantiomers (R)-Alcohol (S)-Alcohol Enantiomeric Mixture diastereomers (R,S)-Ester (S,S)-Ester Diastereomeric Mixture enantiomers->diastereomers + CDA cda (S)-Mosher's Acid Chloride Chiral Derivatizing Agent (CDA) cda->diastereomers nmr Distinct Signals in NMR Spectrum diastereomers->nmr Analysis

Caption: Converting enantiomers to diastereomers for NMR analysis.[6][7]

Conclusion and Forward Outlook

This guide establishes a framework for benchmarking the performance of this compound as a chiral ligand in asymmetric catalysis. The illustrative data suggests that while it may not achieve the absolute highest enantioselectivity of premium systems like Rh/(R)-BINAP, it offers a compelling balance of high yield, excellent stereocontrol, and potentially lower cost.[5] Its performance profile makes it a strong candidate for process development and large-scale synthesis where economic factors are as critical as chemical efficiency.

The choice of a catalyst is never a one-size-fits-all decision. For applications where metal contamination is a critical concern, an organocatalytic approach, despite its potential drawbacks in speed and catalyst loading, remains the superior choice.[3] However, for many pharmaceutical and fine chemical applications, a robust, selective, and cost-effective metal-catalyzed system is ideal. This compound, as demonstrated in this guide, represents a promising and practical tool in the synthetic chemist's arsenal, worthy of consideration for a wide range of asymmetric transformations.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Amine Synthesis: Evaluating Alternatives to (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. BenchChem.
  • National Institutes of Health (NIH). (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NIH.
  • University of Bath. (n.d.). 8.29 Spectroscopic analysis: diastereomeric derivatization for spectroscopy.
  • ResearchGate. (2012). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • Semantic Scholar. (2012). 8.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Semantic Scholar.
  • ResearchGate. (2021). (PDF) Experimental protocol for the study of One-pot amination of Cyclohexanone-to-Secondary amines over Carbon-supported Pd.
  • University of Bath. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
  • OUCI. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Kinetic Resolution of Amines. BenchChem.
  • National Institutes of Health (NIH). (n.d.).
  • Chemicalbook. (n.d.). (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2. Chemicalbook.
  • ACS Publications. (2021).
  • ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols. a Catalyst....
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (2024).
  • Gassnova. (n.d.).
  • Smolecule. (n.d.). Buy 1-Benzylpiperidin-3-amine dihydrochloride. Smolecule.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of a Key Tofacitinib Intermediate: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Boc Sciences. (n.d.). CAS 1354486-07-9 (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Boc Sciences.
  • BLD Pharm. (n.d.). 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. BLD Pharm.
  • Smolecule. (n.d.). Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9. Smolecule.
  • MDPI. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • MDPI. (n.d.). Prodrugs for Amines. MDPI.
  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University News & Media.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling potent chemical reagents like 1,2-Dimethylpiperidin-3-amine requires not only precision in our experiments but also in our disposal practices. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you with the knowledge to manage chemical waste responsibly.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a substituted piperidine derivative. Its chemical structure necessitates a high degree of caution. Before handling, it is imperative to recognize its primary hazards, which dictate the stringent disposal protocols that follow.

  • Corrosivity: This compound is a basic amine and is corrosive, capable of causing severe skin burns and serious eye damage.[1] Accidental contact can lead to immediate and significant tissue damage.

  • Toxicity: It is classified as harmful if it comes into contact with the skin, is inhaled, or is swallowed.[1][2] Systemic toxic effects can occur following exposure.

  • Flammability: The liquid and its vapors are flammable, and container headspaces may contain flammable gases.[1] This requires strict control of ignition sources in storage and handling areas.

  • Sensitization: As an amine, it may cause an allergic skin reaction (sensitization) upon repeated exposure.[1][2]

Due to these properties, federal regulations classify unused this compound as a hazardous waste. Specifically, it typically falls under the Resource Conservation and Recovery Act (RCRA) codes for ignitability (D001) and corrosivity (D002).[1] This classification legally mandates that it be disposed of through a licensed hazardous waste management service, not via standard laboratory drains or municipal trash.

Pre-Disposal Protocol: Preparation and Personal Protection

Proper preparation is the foundation of safe chemical handling. Before beginning any disposal procedure, ensure you have the correct Personal Protective Equipment (PPE) and have established a designated waste accumulation area.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)
Hazard ClassificationPotential ConsequencesRequired PPE & Rationale
Corrosive (Skin/Eye) Severe burns, permanent eye damageChemical Splash Goggles & Face Shield: Protects against splashes.[1] Chemical-Resistant Gloves (e.g., Industrial Rubber/Nitrile): Prevents direct skin contact.[1] Lab Coat/Apron: Protects body from splashes.
Toxic (Dermal/Inhalation) Systemic poisoning, organ damageAppropriate Gloves: Prevents absorption through the skin.[1][2] Work in a Fume Hood: Ensures adequate ventilation to prevent inhalation of harmful vapors.[3]
Flammable Fire, explosionFlame-Resistant Lab Coat (if available): Provides a layer of protection from fire. Eliminate Ignition Sources: Keep away from open flames, hot plates, and sparks.[1][3]
Skin Sensitizer Allergic contact dermatitisConsistent Glove Use: Prevents repeated dermal exposure that can lead to sensitization.[1]

Step-by-Step Disposal Procedure

Follow this workflow to ensure the safe, compliant, and documented disposal of this compound waste.

Step 1: Segregation and Waste Collection

The cardinal rule of hazardous waste management is to never mix incompatible waste streams.[4] Mixing amines with acids can cause a violent exothermic reaction.[5]

  • Action: Collect waste this compound and any materials grossly contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, compatible waste container.

  • Causality: Segregation prevents dangerous chemical reactions within the waste container. Using a compatible container, such as one made of high-density polyethylene (HDPE), prevents the corrosive amine from degrading the container and causing a leak.[4]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Action: Use a robust, sealable container.[4][6] Immediately label the container with the words "HAZARDOUS WASTE" . The label must also clearly state the full chemical name: "this compound" and list all constituents if it is a mixed waste.[4] Indicate the relevant hazards (e.g., Corrosive, Flammable, Toxic).

  • Causality: A securely closed container prevents the release of flammable and toxic vapors.[1][4] Clear, accurate labeling ensures that anyone handling the container, from lab personnel to waste disposal technicians, is aware of its contents and the associated dangers, preventing accidental exposures or improper handling.

Step 3: Accumulation in a Satellite Area

Waste must be stored safely at or near its point of generation.[4][7]

  • Action: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel. Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: Storing waste near the point of generation minimizes the risk of spills during transport within the facility.[4] Secondary containment provides a crucial failsafe in the event of primary container failure.

Step 4: Arranging for Final Disposal

This category of chemical waste cannot be neutralized or discarded in-house.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for pickup.[6][8] Do not attempt to dispose of this material yourself.

  • Causality: Licensed waste disposal services have the specialized equipment, such as high-temperature chemical incinerators with afterburners and scrubbers, and regulatory permits required to destroy the chemical in an environmentally sound manner.[6][8] This is the only way to ensure the hazardous components are fully neutralized and do not contaminate the environment.

Disposal_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Procedure cluster_disposal Phase 3: Final Disposal A Identify Waste: This compound B Consult SDS & Assess Hazards (Corrosive, Flammable, Toxic) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste Stream (No Mixing!) C->D Begin Disposal E Select Compatible Container (e.g., HDPE) D->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards E->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Contact EHS or Licensed Waste Disposal Service G->H Request Pickup I Schedule & Document Pickup H->I J Maintain Disposal Records I->J Disposal Complete

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can happen. Being prepared to respond correctly is a critical component of laboratory safety.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your EHS emergency line.

  • Control Ignition Sources: Immediately eliminate all nearby sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste and must be disposed of accordingly.

First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if available.[1] Seek immediate medical attention.[1][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If they feel unwell, call a poison control center or doctor immediately.[5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [1] Call a poison control center or doctor immediately for treatment advice.[1][5]

By adhering to this comprehensive guide, you can effectively manage the risks associated with this compound, ensuring the safety of yourself and your colleagues while maintaining full regulatory compliance.

References

  • Safety Data Sheet (5044). CHEMTRON SUPPLY CORPORATION.
  • SAFETY DATA SHEET ((R)-(-)-3-Piperidinamine dihydrochloride). Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Capot Chemical Co., Ltd.
  • Safety Data Sheet ((3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine). CymitQuimica.
  • SAFETY DATA SHEET (3-Dimethylaminopropylamine). Fisher Scientific.
  • MSDS of cis-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Capot Chemical Co., Ltd.
  • HAZARD SUMMARY (1-ETHYL PIPERIDINE). New Jersey Department of Health and Senior Services.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • Procedures for Disposal of Hazardous Waste. Unknown Source.
  • Incompatible Chemicals Chart. University of Washington Environmental Health & Safety.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,2-Dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1,2-Dimethylpiperidin-3-amine. As a substituted piperidine amine, this compound and its structural analogs present significant health risks that demand a rigorous and proactive safety culture. This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical, empowering you to work safely and effectively. The guidance herein is synthesized from established safety data for closely related and structurally similar hazardous amines, ensuring a conservative and protective approach.

Hazard Profile Analysis: Understanding the Inherent Risks

The amine functional group makes these compounds basic and corrosive, capable of causing severe skin burns and eye damage upon contact.[2] Furthermore, their molecular structure can facilitate rapid absorption through the skin, leading to systemic toxicity that can be fatal.[1] It is imperative to treat this compound as possessing, at a minimum, the hazards summarized below.

Hazard ClassGHS Hazard StatementRationale and Implications
Acute Toxicity (Dermal) H310: Fatal in contact with skin [1]This is the most critical hazard. Skin contact must be prevented at all times. Standard lab attire is insufficient; specialized gloves and protective clothing are mandatory.
Acute Toxicity (Oral/Inhalation) H301 + H331: Toxic if swallowed or if inhaled [1]Ingestion is a risk via contaminated hands. Inhalation of vapors or aerosols can lead to systemic poisoning. All handling must occur within a certified chemical fume hood.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage [2]The compound is expected to be highly corrosive. Any exposure can cause immediate and severe tissue damage.
Serious Eye Damage H318: Causes serious eye damage [1]Splashes pose a significant risk of permanent eye injury or blindness. Standard safety glasses are inadequate; chemical splash goggles and a face shield are required.
Specific Target Organ Toxicity H370: Causes damage to organs (Nervous system) [1]A single significant exposure could lead to organ damage. This underscores the need to prevent any level of exposure.
Environmental Hazard H411: Toxic to aquatic life with long lasting effects [1]Spills and improper disposal can cause significant environmental harm. All waste must be collected and disposed of as hazardous.[3][4]

The Multi-Barrier System: Engineering Controls and PPE

Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical. It should only be relied upon after engineering and administrative controls are in place.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction workups, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control the primary inhalation hazard.[1]

  • Secondary Engineering Controls: Ensure safety showers and eyewash stations are readily accessible and tested regularly.[5]

  • Administrative Controls: All personnel must receive documented training on the specific hazards of this compound and the proper use of PPE before beginning work.

Detailed PPE Specifications: A Head-to-Toe Protocol

Given the severe dermal and eye hazards, a multi-layered approach to PPE is essential.

Dermal Protection (Skin & Body)

Your first line of defense is robust glove selection. Because amines and solvents can degrade glove materials, a single pair is often insufficient.

  • Gloves: Double-gloving is mandatory.[6] This practice allows for the safe removal of the contaminated outer glove before exiting the fume hood, preventing the spread of contamination to lab surfaces, equipment, and door handles.[6]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A heavier-duty glove with high resistance to amines and common organic solvents. Butyl or neoprene gloves are recommended for extended handling. Always inspect gloves for tears or pinholes before use.

  • Body Protection:

    • For Small-Scale Operations (<5g): A long-sleeved, flame-resistant lab coat worn over long pants and fully enclosed shoes is the minimum requirement.

    • For Large-Scale Operations (>5g) or Splash-Prone Procedures: In addition to the lab coat, a chemically resistant apron is required. For very large quantities, a full chemical-resistant suit should be considered.[7][8]

    • Immediate Removal: Any clothing that becomes contaminated must be removed immediately, and the affected skin area flushed with copious amounts of water for at least 15 minutes.[1]

Eye and Face Protection

The risk of severe, irreversible eye damage necessitates protection beyond standard safety glasses.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory at all times when the compound is being handled.[8][9]

  • Recommended for all Procedures: A full-face shield worn over chemical splash goggles is strongly recommended for all operations, including solution preparation and transfers. This provides a necessary additional layer of protection against splashes.[6][7]

Respiratory Protection

While the chemical fume hood is the primary control, respiratory protection is critical for non-routine events.

  • Standard Handling: No respiratory protection is needed when all work is conducted within a properly functioning chemical fume hood.

  • Emergency or Spill Cleanup: For large spills or situations where fume hood containment is compromised, a NIOSH-approved respirator with organic vapor cartridges is required.[5] For major events, a self-contained breathing apparatus (SCBA) may be necessary, and only trained emergency responders should be involved.[1][7]

Operational and Disposal Plans

Pre-Handling Safety Checklist
  • Confirm the chemical fume hood has a valid certification sticker and the sash is at the appropriate working height.

  • Verify the location of the nearest safety shower and eyewash station.

  • Inspect all PPE for damage (e.g., cracks, holes, signs of degradation).

  • Prepare designated, clearly labeled hazardous waste containers for solid and liquid waste.[3]

  • Ensure a spill kit with appropriate absorbent material for amines is readily available.

Step-by-Step Handling Protocol (Small Scale, <1g)
  • Don PPE: Don inner gloves, lab coat, outer gloves, chemical splash goggles, and face shield.

  • Work Zone: Conduct all work at least 6 inches inside the fume hood sash.

  • Weighing: If weighing a solid, do so on a disposable weigh boat within the fume hood.

  • Transfers: Use a pipette or spatula for transfers. Avoid creating dusts or aerosols.[1][10]

  • Post-Handling: After the procedure, decontaminate any surfaces within the fume hood.

  • Doffing PPE: Before exiting the fume hood, remove the outer gloves and dispose of them in the designated solid hazardous waste container. Remove the face shield and goggles. Exit the immediate area and then remove the lab coat and inner gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[1][2][11]

Spill Management Protocol
  • Small Spill (<5 mL or <5g, contained in fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE ensemble, cover the spill with an amine-compatible absorbent material (e.g., vermiculite or a specialized spill pad).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the area with a decontaminating solution, followed by water.

  • Large Spill (>5 mL or >5g, outside of fume hood):

    • EVACUATE the laboratory immediately.

    • Alert laboratory personnel and call your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment, including an SCBA.[1]

Disposal Plan
  • Waste Segregation: Do not mix waste streams. Use separate, compatible containers for liquid waste (e.g., reaction mixtures) and solid waste (e.g., contaminated gloves, weigh boats, absorbent material).[3]

  • Labeling: All waste containers must be sealed and clearly labeled with the words "HAZARDOUS WASTE" and a full list of the chemical contents, including "this compound".[3]

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety department. Do not pour any amount of this chemical or its waste down the drain.[1][2]

Visual Summaries for Quick Reference

PPE Selection Matrix
TaskMinimum Required PPE
Weighing Solid (<1g) Double Gloves (Nitrile inner, Butyl/Neoprene outer), Lab Coat, Splash Goggles, Face Shield
Preparing Solution Double Gloves (Nitrile inner, Butyl/Neoprene outer), Lab Coat, Splash Goggles, Face Shield
Reaction Workup / Transfer Double Gloves (Nitrile inner, Butyl/Neoprene outer), Chemically Resistant Apron over Lab Coat, Splash Goggles, Face Shield
Small Spill Cleanup (in hood) Double Gloves (Nitrile inner, Butyl/Neoprene outer), Chemically Resistant Apron over Lab Coat, Splash Goggles, Face Shield
Large Spill Cleanup Full Chemical Suit, SCBA (To be performed by trained emergency personnel only)
PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

References

  • SAFETY DATA SHEET for 4-(Dimethylamino)pyridine. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). CHEMM.
  • UCPA LLC MATERIAL SAFETY DATA SHEET for 2,4-D Amine Weed Killer. Greenbook.net.
  • SAFETY DATA SHEET for N,N-Dimethyldipropylenetriamine. Sigma-Aldrich.
  • MATERIAL SAFETY DATA SHEET for 3-DIMETHYL AMINO-1-PROPYLAMINE. CDH Fine Chemical.
  • PPE Requirements Hazardous Drug Handling. Source not specified.
  • SAFETY DATA SHEET for 3-Dimethylaminopropylamine. Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • SAFETY DATA SHEET for Piperazine. Fisher Scientific.
  • How to Choose PPE for Chemical Work.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Chemical Safety Data Sheet for N,N-DIMETHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE. ChemicalBook.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Safety Data Sheet for BD02559165.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.